Product packaging for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine(Cat. No.:CAS No. 147739-88-6)

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B118772
CAS No.: 147739-88-6
M. Wt: 120.15 g/mol
InChI Key: SJMNQXLXIIXDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H8N2 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B118772 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 147739-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMNQXLXIIXDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364031
Record name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147739-88-6
Record name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic organic compound featuring a bicyclic structure composed of a fused pyridine and a dihydropyrrole ring. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Understanding the basic properties of this core structure is fundamental for designing and synthesizing novel derivatives with desired pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the basicity of this compound, methods for its determination, and its relevance in the context of drug discovery, particularly concerning its analogs that have been identified as kinase inhibitors.

Core Physicochemical and Basic Properties

The basicity of this compound is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. The structure incorporates two nitrogen atoms with distinct electronic environments: one in the aromatic pyridine ring and the other in the saturated pyrrolidine-like ring. The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital in the plane of the ring and is not involved in the aromatic system, making it available for protonation.[1] The nitrogen in the dihydropyrrole ring is sp3 hybridized, and its lone pair is also readily available for protonation.

The overall basicity of the molecule is a composite of the contributions from both nitrogen atoms. Generally, the nitrogen in the saturated ring is expected to be more basic than the pyridine nitrogen. For comparison, the pKa of pyrrolidine is approximately 11.3, while the pKa of pyridine is 5.2.[1][2] This significant difference is attributed to the hybridization of the nitrogen atoms; the sp3 hybridized nitrogen of pyrrolidine holds its lone pair less tightly than the sp2 hybridized nitrogen of pyridine.[2]

Quantitative Data on Basicity
CompoundPredicted pKa (± 0.20)Source
This compound6.68--INVALID-LINK--[3]

This predicted pKa suggests that this compound is a moderately basic compound.

Experimental Protocols for Basicity Determination

The determination of the acid dissociation constant (pKa) is crucial for characterizing the basicity of a compound. Several robust experimental methods can be employed for this purpose, with UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy being two of the most common and reliable techniques for heterocyclic amines.

pKa Determination by UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation.[4]

Principle: The absorbance of the compound at a specific wavelength is measured across a range of pH values. The pKa is then determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.[5]

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values and constant ionic strength (e.g., 0.1 M) are prepared to cover a range of approximately 2 pH units above and below the estimated pKa.[4]

  • Preparation of Stock Solution: A stock solution of the compound (e.g., 10 mM) is prepared in a suitable solvent, such as DMSO.[4]

  • Sample Preparation: A fixed amount of the stock solution is added to each buffer solution in a 96-well microtiter plate or individual cuvettes. The final concentration of the organic solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the pKa value.[4]

  • UV-Vis Spectra Acquisition: The UV-Vis spectra of the compound in each buffer are recorded over a suitable wavelength range (e.g., 230–500 nm).[4]

  • Data Analysis: The absorbance at one or more wavelengths where a significant change is observed upon ionization is plotted against the pH. The pKa value is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the transition.[6][7]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (Range of pH values) C Mix Compound with Buffers A->C B Prepare Stock Solution of Compound B->C D Acquire UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine pKa (Inflection Point) E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

pKa Determination by NMR Spectroscopy

NMR spectroscopy is another powerful technique for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center are sensitive to the protonation state.[8]

Principle: The chemical shifts of specific protons (or other NMR-active nuclei like ¹³C) in the molecule are monitored as a function of pH. The pKa is the pH at which the chemical shift is halfway between the values for the fully protonated and deprotonated species.[8]

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically D₂O. A series of samples are prepared at different pD values (the pH equivalent in D₂O) by adding small amounts of DCl or NaOD.[9]

  • NMR Spectra Acquisition: ¹H NMR (or other relevant nuclei) spectra are recorded for each sample. It is crucial to maintain a constant temperature throughout the experiments.

  • Data Analysis: The chemical shift of one or more protons that show a significant change upon protonation is plotted against the pD. The resulting data points form a sigmoidal curve.

  • pKa Calculation: The pKa is determined from the inflection point of this curve. The pD values can be converted to pH values using the relationship: pH = pD - 0.40.[9]

Relevance in Drug Development and Signaling Pathways

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While there is no specific signaling pathway directly attributed to this compound itself in the current literature, derivatives of the isomeric 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is activated by replication stress and DNA damage.[10]

Inhibition of the ATR signaling pathway is a promising strategy in cancer therapy. Many cancer cells have defects in their DNA damage response, making them more reliant on the ATR pathway for survival.[11] Therefore, inhibiting ATR can selectively kill cancer cells, a concept known as synthetic lethality.

The ATR Signaling Pathway

The ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) that forms at sites of DNA damage or stalled replication forks.[12]

Key steps in the ATR pathway:

  • Sensing Damage: Replication Protein A (RPA) coats the exposed ssDNA.

  • ATR Recruitment: The ATR-ATRIP complex is recruited to the RPA-coated ssDNA.[12][13]

  • ATR Activation: The protein TOPBP1, recruited independently, activates the kinase function of ATR.[13]

  • Signal Transduction: Activated ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[10][12]

  • Cellular Response: Phosphorylated Chk1, in turn, phosphorylates other effector proteins, leading to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[10]

ATR_Signaling_Pathway cluster_stimulus Stimulus cluster_sensing Sensing & Recruitment cluster_activation Activation cluster_transduction Signal Transduction cluster_response Cellular Response DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Recruitment RPA->ATR_ATRIP TOPBP1 TOPBP1 Activation ATR_ATRIP->TOPBP1 Active_ATR Active ATR Kinase TOPBP1->Active_ATR Chk1 Chk1 Phosphorylation Active_ATR->Chk1 P Active_Chk1 Active Chk1 Chk1->Active_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Active_Chk1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization Active_Chk1->Fork_Stabilization DNA_Repair DNA Repair Active_Chk1->DNA_Repair

References

Physicochemical Characterization of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its potential biological significance.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that a significant portion of the available data is based on computational predictions and this should be taken into consideration when utilizing this information for experimental design.

Table 1: General and Structural Properties

PropertyValueSource
IUPAC Name This compound[1]
Chemical Formula C₇H₈N₂[1][2]
Molecular Weight 120.15 g/mol [1][2]
Canonical SMILES C1C2=C(CN1)N=CC=C2[1]
InChI Key SJMNQXLXIIXDDS-UHFFFAOYSA-N[1]
CAS Number 147739-88-6[2]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 215.8 ± 30.0 °C[2][3]
Density 1.114 ± 0.06 g/cm³[2][3]
pKa 6.68 ± 0.20[3]
logP (XLogP3) -0.49[2]
Polar Surface Area (PSA) 24.9 Ų[1]
Refractive Index 1.568[2]

Experimental Protocols for Physicochemical Characterization

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established techniques for the characterization of organic and heterocyclic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil or inserted into a calibrated digital melting point apparatus.

    • The sample is heated slowly and evenly.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point is a fundamental physical property of a liquid.

  • Apparatus: Thiele tube or a micro boiling point apparatus, small test tube, capillary tube, thermometer.

  • Procedure (Micro method):

    • A small amount of the liquid sample is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube.

    • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

  • Apparatus: Analytical balance, vials, orbital shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Procedure (Shake-flask method):

    • An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed vial.

    • The mixture is agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then centrifuged to pellet the undissolved solid.

    • A sample of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

  • Apparatus: pH meter, burette, potentiometric titrator or UV-Vis spectrophotometer.

  • Procedure (Potentiometric Titration):

    • A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH against the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region of the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.

  • Apparatus: Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Procedure (Shake-flask method):

    • Equal volumes of n-octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel and shaken vigorously until equilibrium is reached.

    • The phases are then separated by centrifugation.

    • The concentration of the compound in each phase is determined using an appropriate analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Signaling Pathway Involvement

Derivatives of this compound have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor.[4] This receptor is a G protein-coupled receptor (GPCR) that plays a significant role in the central nervous system.

M4 Muscarinic Acetylcholine Receptor Signaling

The M4 receptor is primarily coupled to the Gαi/o family of G proteins.[5][6] Activation of the M4 receptor by an agonist leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][7] This reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA). The Gβγ subunit can also directly interact with and modulate the activity of other cellular targets, such as ion channels.[8]

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine) M4R M4 Muscarinic Receptor Agonist->M4R G_protein Gαi/oβγ M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

References

Spectroscopic and Synthetic Profile of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with potential therapeutic applications. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for the design and development of novel drug candidates. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and a key synthetic methodology for derivatives of this heterocyclic system.

While comprehensive experimental spectroscopic data for the unsubstituted parent compound, this compound, is not extensively available in published literature, this guide presents representative data from a substituted derivative to illustrate the characteristic spectral features of this core structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative substituted derivative, 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-(3-morpholinopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This data is indicative of the types of signals expected from compounds containing the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of a Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HAromatic protons
7.15d2HAromatic protons
6.90d2HAromatic protons
4.95s1HCH
4.20s2HCH₂
3.80 - 3.60m8HMorpholine protons
3.50t2HCH₂
2.60 - 2.40m8HMorpholine protons
1.80p2HCH₂

Table 2: ¹³C NMR Spectroscopic Data of a Substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivative

Chemical Shift (δ) ppmAssignment
168.5C=O
160.2C
142.1C
138.5C
134.0C
129.8CH
129.2CH
128.8CH
127.0CH
118.5C
95.5C
67.2CH₂
58.3CH
53.8CH₂
50.5CH₂
48.1CH₂
35.2CH₂
27.8CH₂
Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeMass-to-Charge (m/z)Formula
ESI+[M+H]⁺ calculatedC₃₂H₃₇ClN₅O₃
[M+H]⁺ found586.2585
Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, BroadN-H Stretch (if present on the pyrrole nitrogen)
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850StrongAliphatic C-H Stretch
~1700 - 1680StrongC=O Stretch (Amide)
~1600, ~1480Medium to StrongC=C Stretch (Aromatic)
~1300 - 1000Medium to StrongC-N Stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for heterocyclic compounds like this compound and its derivatives.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 12-16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Ionization : Electrospray ionization (ESI) is commonly used for polar, non-volatile compounds. The sample solution is introduced into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition :

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis : Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated exact mass to confirm the elemental composition.

Synthetic Workflow Visualization

A common and efficient method for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core is the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade process. The following diagram illustrates the general workflow for this synthesis.

Ugi_Zhu_Synthesis cluster_reactants Starting Materials cluster_reaction Ugi-Zhu 3CR cluster_cascade Cascade Process cluster_product Final Product Aldehyde Aldehyde Ugi_Adduct Formation of Ugi Adduct Aldehyde->Ugi_Adduct Amine Amine Amine->Ugi_Adduct Isocyanoacetamide α-Isocyanoacetamide Isocyanoacetamide->Ugi_Adduct Diels_Alder Aza-Diels-Alder Cycloaddition Ugi_Adduct->Diels_Alder + Maleic Anhydride Aromatization Aromatization Diels_Alder->Aromatization Product 6,7-dihydro-5H-pyrrolo[3,4-b] pyridin-5-one Derivative Aromatization->Product

Caption: Ugi-Zhu synthesis of the pyrrolo[3,4-b]pyridin-5-one core.

The Pyrrolo[3,4-b]pyridine Scaffold: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,4-b]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole and purine has made it a valuable building block in the design of a wide array of therapeutic agents, particularly kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of the pyrrolo[3,4-b]pyridine core, alongside a detailed look at its applications in modern drug discovery.

Discovery and Early History: The Dawn of Azaindoles

The journey to the pyrrolo[3,4-b]pyridine scaffold is intrinsically linked to the broader exploration of azaindoles, the nitrogen-containing bioisosteres of indole. The mid-20th century marked a pivotal period in heterocyclic chemistry, with chemists applying classical indole syntheses to pyridine precursors, thereby unlocking the family of pyrrolopyridines.

While a singular "discovery" paper for the pyrrolo[3,4-b]pyridine isomer remains elusive in historical records, its emergence can be traced to the systematic application of established indole synthetic methodologies to pyridine chemistry. The foundational work on the closely related 7-azaindole isomer by M. M. Robison and B. L. Robison in 1955, achieved through a Madelung-type cyclization, strongly suggests that the synthesis of other isomers, including 6-azaindole, was being explored concurrently. Early interest in these scaffolds was not purely academic; researchers were actively investigating substituted 7-azaindoles as potential antimalarial agents. This initial foray into their biological activity laid the groundwork for the extensive pharmacological investigations that would follow in the subsequent decades.

The development of the pyrrolo[3,4-b]pyridine core is a testament to the power of analogy in organic synthesis, where established reactions for one heterocyclic system are ingeniously adapted to create novel scaffolds with unique electronic and biological properties.

The Evolution of Synthetic Methodologies

The synthesis of the pyrrolo[3,4-b]pyridine core has evolved significantly from the classical, often harsh, methods of the mid-20th century to the more sophisticated and efficient transition-metal-catalyzed and multi-component reactions of today.

Classical Synthetic Approaches

The initial syntheses of azaindoles, including the pyrrolo[3,4-b]pyridine isomer, relied on the adaptation of well-established indole syntheses. These methods, while foundational, often required high temperatures, strong bases or acids, and provided limited functional group tolerance.

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. Its application to pyridine derivatives, specifically the cyclization of acylated picolines, provided an early route to the azaindole core.

Madelung_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product N-acyl-3-amino-4-picoline Pyrrolo[3,4-b]pyridine N-acyl-3-amino-4-picoline->Pyrrolo[3,4-b]pyridine Intramolecular Cyclization Strong_Base Strong Base (e.g., NaNH2, t-BuOK) High_Temp High Temperature

Caption: Madelung Synthesis for Pyrrolo[3,4-b]pyridine.

Experimental Protocol: Madelung-type Cyclization for 7-Azaindole (Adapted from Robison & Robison, 1955)

A mixture of 2-formamido-3-picoline and a strong base (e.g., sodium N-methylanilide) is heated under reflux in an inert solvent such as xylene. The reaction mixture is then cooled and treated with water to quench the reaction. The product, 7-azaindole, is isolated by extraction and purified by crystallization or distillation.

Table 1: Representative Yields for Madelung Synthesis of Azaindoles

Starting MaterialProductBaseTemperature (°C)Yield (%)
2-Formamido-3-picoline7-AzaindoleSodium N-methylanilideReflux~60
N-Benzoyl-3-amino-4-picoline2-Phenyl-6-azaindolePotassium t-butoxide250~40

The Reissert synthesis, dating back to 1897, traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring. The adaptation of this method to pyridine derivatives, specifically using nitropicolines, provided a viable route to azaindole-2-carboxylic acids, which could then be decarboxylated to the parent heterocycle.

Reissert_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Methyl-3-nitropyridine Pyrrolo[3,4-b]pyridine-2-carboxylic_acid 4-Methyl-3-nitropyridine->Pyrrolo[3,4-b]pyridine-2-carboxylic_acid Condensation & Reductive Cyclization Diethyl_Oxalate Base Base (e.g., NaOEt) Reducing_Agent Reducing Agent (e.g., H2, Pd/C)

Caption: Reissert Synthesis for Pyrrolo[3,4-b]pyridine derivatives.

Experimental Protocol: Reissert Synthesis for Azaindole-2-carboxylic acid

A solution of 4-methyl-3-nitropyridine and diethyl oxalate in an anhydrous solvent such as ethanol is treated with a strong base like sodium ethoxide. The resulting intermediate is then subjected to reductive cyclization using a reducing agent such as hydrogen gas with a palladium on carbon catalyst. The resulting azaindole-2-carboxylic acid is then isolated and purified.

Table 2: Representative Yields for Reissert Synthesis of Azaindoles

Starting MaterialProductReducing AgentYield (%)
4-Methyl-3-nitropyridine6-Azaindole-2-carboxylic acidH₂, Pd/C~50-60
2-Methyl-3-nitropyridine7-Azaindole-2-carboxylic acidSnCl₂, HCl~45-55

The Leimgruber-Batcho synthesis provides a versatile route to indoles from o-nitrotoluenes via an enamine intermediate. This method was readily adapted for the synthesis of azaindoles, offering a milder alternative to the high-temperature Madelung synthesis.

Leimgruber_Batcho_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Methyl-3-nitropyridine Enamine 4-Methyl-3-nitropyridine->Enamine Condensation DMF-DMA DMF-DMA Pyrrolo[3,4-b]pyridine Enamine->Pyrrolo[3,4-b]pyridine Reductive Cyclization

Caption: Leimgruber-Batcho Synthesis for Pyrrolo[3,4-b]pyridine.

Experimental Protocol: Leimgruber-Batcho Synthesis for 6-Azaindole

A mixture of 4-methyl-3-nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated to form the corresponding enamine. The crude enamine is then subjected to reductive cyclization using a reducing agent like hydrogen with a palladium catalyst, or Raney nickel and hydrazine, to afford 6-azaindole.

Table 3: Representative Yields for Leimgruber-Batcho Synthesis of Azaindoles

Starting MaterialReducing AgentYield (%)
4-Methyl-3-nitropyridineH₂, Pd/C~70-80
2-Methyl-3-nitropyridineRaney Ni, N₂H₄~65-75
Modern Synthetic Methods

The advent of transition-metal catalysis has revolutionized the synthesis of the pyrrolo[3,4-b]pyridine scaffold, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of derivatives.

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, have become powerful tools for the construction of the pyrrolo[3,4-b]pyridine ring system. These methods typically involve the coupling of a suitably functionalized pyridine with an alkyne or alkene, followed by an intramolecular cyclization.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 6-Azaindole Derivative

A mixture of 3-amino-4-iodopyridine, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N) in a suitable solvent is heated under an inert atmosphere. The resulting coupled product undergoes in situ cyclization to afford the corresponding 2-substituted-6-azaindole.

Table 4: Representative Yields for Palladium-Catalyzed Azaindole Synthesis

Pyridine PrecursorCoupling PartnerCatalyst SystemYield (%)
3-Amino-4-iodopyridinePhenylacetylenePd(PPh₃)₄, CuI, Et₃N~80-90
3-Bromo-4-aminopyridine1-HexynePdCl₂(PPh₃)₂, CuI, Et₃N~75-85

Multi-component reactions have emerged as a highly efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrrolo[3,4-b]pyridine derivatives.

Applications in Drug Discovery

The pyrrolo[3,4-b]pyridine scaffold is a prominent feature in a number of clinically approved drugs and investigational new drug candidates. Its ability to act as a bioisosteric replacement for purine has made it a particularly attractive core for the development of kinase inhibitors.

Table 5: Selected Pyrrolo[3,4-b]pyridine-Containing Drugs and Clinical Candidates

CompoundTargetTherapeutic Area
Pexidartinib CSF1ROncology
Fostemsavir HIV-1 gp120Infectious Disease
AZD5363 AKTOncology

The nitrogen atom in the pyridine ring of the scaffold can engage in crucial hydrogen bonding interactions with the hinge region of kinase active sites, mimicking the binding of the adenine portion of ATP. This has led to the development of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

Conclusion

The pyrrolo[3,4-b]pyridine scaffold has traversed a remarkable journey from its origins in classical heterocyclic synthesis to its current status as a cornerstone of modern medicinal chemistry. The continuous evolution of synthetic methodologies has provided researchers with a powerful toolkit to construct a diverse array of derivatives with tailored biological activities. As our understanding of the molecular basis of disease deepens, the unique properties of the pyrrolo[3,4-b]pyridine core will undoubtedly continue to inspire the design and development of the next generation of targeted therapeutics.

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a "privileged structure," a molecular framework that can provide ligands for more than one type of receptor or enzyme. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its role as a modulator of key biological targets, its synthesis, and the experimental protocols used for its evaluation.

Introduction to a Versatile Scaffold

The this compound moiety and its oxidized form, pyrrolo[3,4-b]pyridin-5-one, are aza-analogues of isoindolinone, a well-established privileged structure in medicinal chemistry. This structural similarity has inspired the exploration of pyrrolo[3,4-b]pyridine derivatives for a wide range of therapeutic applications. These compounds have demonstrated considerable biological activity, including roles as enzyme inhibitors and receptor modulators, with potential applications in oncology, neuroscience, and inflammatory diseases.[1]

Synthesis of the this compound Core

A powerful and efficient method for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core is the Ugi-Zhu three-component reaction (UZ-3CR). This one-pot multicomponent reaction allows for the rapid assembly of complex polyheterocyclic structures with high atom economy.[2][3][4][5][6][7] The general workflow for this synthesis is depicted below.

Ugi_Zhu_Synthesis_Workflow reagents Aldehyde, Amine, α-Isocyanoacetamide imine Imine Formation reagents->imine Condensation aminooxazole 5-Aminooxazole (Ugi-Zhu Product) imine->aminooxazole Nucleophilic Attack & Cyclization cascade Cascade Reaction (Diels-Alder/N-acylation/ Aromatization) aminooxazole->cascade + Maleic Anhydride product Polysubstituted Pyrrolo[3,4-b]pyridin-5-one cascade->product purification Purification (Column Chromatography) product->purification

Caption: General workflow for the Ugi-Zhu synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Biological Significance and Therapeutic Targets

Derivatives of the this compound core have shown remarkable activity against a variety of biological targets, highlighting their therapeutic potential.

ATR Kinase Inhibition in Oncology

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. Several derivatives of the structurally related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as potent ATR inhibitors.

The ATR signaling pathway is activated by single-stranded DNA, which can arise from replication stress, a common feature of cancer cells. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest and promote DNA repair. Inhibition of ATR can lead to synthetic lethality in cancer cells with existing DNA repair defects.

ATR_Signaling_Pathway ssDNA Single-Stranded DNA (Replication Stress) ATR ATR Kinase ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Derivative Inhibitor->ATR inhibits

Caption: Simplified ATR signaling pathway and the point of intervention for inhibitors.

Quantitative Data: ATR Kinase Inhibition

Compound IDTargetIC50 (µM)Cell LineReference
5g *ATR Kinase0.007-[8]

Note: Compound 5g is a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, a closely related scaffold.

RIPK1 Inhibition in Inflammatory Diseases and Cancer

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed cell death, and inflammation. Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-b][2][9][10]triazole, a structurally related core, have been identified as potent RIPK1 inhibitors.

The necroptosis pathway is typically activated when apoptosis is inhibited. Upon stimulation by factors like TNF-α, RIPK1 can initiate a signaling cascade involving RIPK3 and MLKL, leading to cell membrane rupture and inflammation.

RIPK1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Derivative Inhibitor->RIPK1 inhibits

Caption: The RIPK1-mediated necroptosis pathway and the inhibitory action of related compounds.

M4 Muscarinic Acetylcholine Receptor Modulation in Neurological Disorders

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system. Positive allosteric modulators (PAMs) of the M4 receptor are being investigated as potential treatments for neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. Notably, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as allosteric modulators of the M4 receptor.[11][12][13]

Pharmacological Data: M4 Positive Allosteric Modulators

Compound SeriesTargetActivityReference
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-onesM4 Muscarinic ReceptorPositive Allosteric Modulators[11][12][13]

Specific EC50 values for these derivatives are often proprietary and found within patent literature.

Anticancer Activity against Various Cell Lines

Derivatives of the pyrrolo[3,4-b]pyridin-5-one core have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

Compound IDCell LineCancer TypeIC50 (µM)Reference
1f MDA-MB-231Triple-Negative Breast Cancer~6.25[14]
1d MDA-MB-231Triple-Negative Breast Cancer~25[14]
1h CaSkiCervical Cancer40.57 ± 4.54[15]
8b *HCT-116Colon Cancer2.3[16]

Note: Compound 8b is a pyrazolo[3,4-b]pyridine derivative, a related scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis: One-Pot Ugi-Zhu/Cascade Reaction[5][7][17][18]

Objective: To synthesize polysubstituted pyrrolo[3,4-b]pyridin-5-ones.

Materials:

  • Appropriate aldehyde (1.0 equiv.)

  • Amine (1.0 equiv.)

  • α-Isocyanoacetamide (1.2 equiv.)

  • Maleic anhydride (1.4 equiv.)

  • Ytterbium(III) triflate (Yb(OTf)3) or Scandium(III) triflate (Sc(OTf)3) (0.03 - 0.1 equiv.)

  • Toluene or Chlorobenzene as solvent

  • Microwave reactor

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a sealed microwave reaction tube, dissolve the aldehyde (1.0 equiv.) and amine (1.0 equiv.) in the chosen solvent (e.g., toluene).

  • Heat the mixture using microwave irradiation (e.g., 65-80 °C, 100 W) for a specified time (e.g., 5-25 min) to facilitate imine formation.

  • Add the Lewis acid catalyst (e.g., Yb(OTf)3) and continue microwave irradiation for a short period (e.g., 5 min).

  • Add the α-isocyanoacetamide (1.2 equiv.) to the reaction mixture and continue microwave irradiation (e.g., 80 °C, 100 W) for a longer duration (e.g., 15-30 min) to form the 5-aminooxazole intermediate.

  • Finally, add maleic anhydride (1.4 equiv.) and continue microwave irradiation (e.g., 80 °C, 100 W) for another 15-30 min to drive the cascade reaction.

  • After cooling, remove the solvent under reduced pressure.

  • Perform a standard aqueous workup, for example, by extracting with dichloromethane and washing with aqueous Na2CO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the desired pyrrolo[3,4-b]pyridin-5-one.[6][7][15][17]

Biological Evaluation: MTT Assay for Cytotoxicity[2][20][21][22][23][24]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Synthesized compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow seed Seed Cells in 96-well Plate treat Treat with Compounds (Serial Dilutions) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (Add DMSO) incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: A typical workflow for an MTT-based cytotoxicity assay.

In Vitro Kinase Assays

a) ATR Kinase Assay [16][18][19][20]

Objective: To determine the in vitro inhibitory activity of compounds against ATR kinase.

Materials:

  • Recombinant human ATR kinase

  • Kinase assay buffer

  • Substrate (e.g., GST-p53)

  • ATP (often radiolabeled, e.g., [γ-33P]-ATP)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare a reaction mixture containing the ATR enzyme in the kinase assay buffer.

  • Add serial dilutions of the test compounds or a vehicle control (DMSO) to the reaction wells and pre-incubate.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and measure the kinase activity. If using a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. If using a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured according to the manufacturer's protocol.

  • Calculate the percent inhibition relative to the control and determine the IC50 value.

b) RIPK1 Kinase Assay [3][4][9]

Objective: To measure the direct inhibitory effect of compounds on RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1

  • Kinase assay buffer

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Similar to the ATR kinase assay, prepare a reaction mixture with RIPK1 enzyme.

  • Pre-incubate the enzyme with serial dilutions of the test compounds.

  • Start the reaction by adding ATP and the MBP substrate.

  • Incubate for a defined period at a specific temperature.

  • Terminate the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™.

  • Measure the resulting luminescence, which is proportional to RIPK1 activity.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound core represents a versatile and promising scaffold in drug discovery. Its synthetic tractability, particularly through multicomponent reactions like the Ugi-Zhu reaction, allows for the rapid generation of diverse chemical libraries. The demonstrated activity of its derivatives against key therapeutic targets such as ATR kinase, RIPK1, and the M4 muscarinic receptor underscores its potential for the development of novel therapeutics in oncology, inflammatory diseases, and neuroscience.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: Systematic exploration of substitutions on the pyrrolo[3,4-b]pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of new therapeutic targets: Screening of compound libraries against a broader range of biological targets to uncover new therapeutic applications.

  • In vivo evaluation: Advancing promising lead compounds into preclinical and clinical studies to assess their efficacy and safety in relevant disease models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of the this compound core for the discovery of next-generation therapeutics.

References

Unlocking Neurological and Psychiatric Treatments: An In-depth Technical Guide to the Therapeutic Potential of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing significant promise as modulators of key neurological targets. This technical guide provides a comprehensive overview of the therapeutic potential of these compounds, focusing on their activity as allosteric modulators of the M4 muscarinic acetylcholine receptor (M4R) and as potential agents against cancer. We will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to provide a thorough resource for researchers in the field.

Core Therapeutic Target: The M4 Muscarinic Acetylcholine Receptor

The primary therapeutic application of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives lies in their function as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[1][2] M4 receptors are predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex, where they play a crucial role in cognitive processes and the regulation of dopamine release.[2] The development of selective M4 PAMs is a promising strategy for treating neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2]

Mechanism of Action and Signaling Pathway

As PAMs, these compounds do not directly activate the M4 receptor but rather enhance the binding and/or efficacy of the endogenous ligand, acetylcholine. This allosteric modulation allows for a more subtle and spatially controlled potentiation of M4 receptor signaling compared to direct agonists, potentially leading to fewer side effects.

The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). The signaling cascade ultimately influences neuronal excitability and neurotransmitter release.

M4_PAM_Signaling M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein AC Adenylyl Cyclase ATP ATP ACh Acetylcholine (Endogenous Ligand) ACh->M4R Binds PAM 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Derivative (PAM) PAM->M4R Binds to allosteric site G_protein->AC cAMP cAMP ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Inhibits PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Modulation of Neuronal Excitability & Neurotransmitter Release PKA_active->Cellular_Response Phosphorylates targets

M4 Receptor Positive Allosteric Modulator Signaling Pathway
Quantitative Biological Data

While extensive quantitative data for a wide range of specific 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as M4 PAMs is primarily found within patent literature, which often lacks detailed comparative data, the general activity of these compounds is reported to be in the low nanomolar to micromolar range. For instance, patent documents state that final compounds have activity in the human FLIPR-based M4 PAM assay with an inflection point (IP) of about 5 nM to 10 µM.[1]

Compound ClassTargetAssay TypeActivity RangeReference
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivativesHuman M4 ReceptorFLIPR-based PAM assayIP: ~5 nM - 10 µM[1]

Secondary Therapeutic Target: Anticancer Activity

Recent studies have explored the potential of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives as anticancer agents. A series of these compounds were synthesized and evaluated for their in vitro activity against breast cancer cell lines.

Mechanism of Action and Potential Targets

The anticancer mechanism of these derivatives is still under investigation, but in silico docking studies suggest potential interactions with key proteins involved in cancer cell proliferation and survival, such as serine/threonine-protein kinase 1 (AKT1) and the Orexin type 2 receptor (Ox2R).

Anticancer_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_insilico In Silico Analysis Synthesis Ugi-Zhu Three-Component Reaction of Aldehydes, Amines, and Isocyanides Cell_Lines Breast Cancer Cell Lines (MDA-MB-231, MCF-7) Synthesis->Cell_Lines Test Compounds Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay Determine IC50 Docking Molecular Docking (AKT1, Ox2R) Cytotoxicity_Assay->Docking Correlate with Binding Affinity

Workflow for Anticancer Evaluation of Pyrrolo[3,4-b]pyridin-5-ones
Quantitative Biological Data

Several synthesized 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have shown promising cytotoxic effects against breast cancer cell lines.

CompoundCell LineIC50 (µM)
1f MDA-MB-2316.25
MCF-7> 200
1h MDA-MB-23112.5
MCF-750
1k MDA-MB-23125
MCF-7100

Experimental Protocols

Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones (Ugi-Zhu Reaction)

A general procedure for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves a one-pot Ugi-Zhu three-component reaction.

Materials:

  • Appropriate aldehyde (1.0 equiv.)

  • Appropriate amine (1.0 equiv.)

  • Appropriate isocyanide (1.2 equiv.)

  • Ytterbium(III) triflate (0.03 equiv.)

  • Toluene

  • Microwave reactor

Procedure:

  • In a sealed microwave reaction tube, dissolve the aldehyde and amine in toluene.

  • Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add ytterbium(III) triflate and continue heating for another 5 minutes.

  • Add the isocyanide to the reaction mixture.

  • The reaction proceeds through a cascade process of N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one product.

  • Purify the product using appropriate chromatographic techniques.

M4 Receptor Positive Allosteric Modulator Assay (FLIPR-based Calcium Mobilization)

This assay is commonly used to screen for and characterize PAMs of GPCRs that couple to the Gq pathway or have been engineered to do so.

Materials:

  • CHO cells stably expressing the human M4 muscarinic receptor (and a promiscuous G-protein like Gqi5 to induce calcium flux).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Acetylcholine (ACh).

  • Test compounds (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives).

  • FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Plate the M4-expressing CHO cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37 °C.

  • Compound Addition: Prepare serial dilutions of the test compounds.

  • FLIPR Assay:

    • Place the cell plate in the FLIPR instrument.

    • Add the test compounds to the wells and measure the fluorescence signal for a set period to establish a baseline and detect any agonist activity.

    • Add a sub-maximal concentration of acetylcholine (e.g., EC20) to all wells and continue to measure the fluorescence signal.

  • Data Analysis: The potentiation of the ACh-induced calcium signal by the test compound is measured. The data is typically normalized to the response of ACh alone, and EC50 values for the PAM activity are calculated.

Conclusion and Future Directions

Derivatives of the this compound scaffold represent a versatile class of compounds with significant therapeutic potential. Their primary role as positive allosteric modulators of the M4 muscarinic acetylcholine receptor positions them as promising candidates for the treatment of various neurological and psychiatric disorders. Furthermore, their emerging anticancer activity opens up new avenues for research and development. The synthetic accessibility and the potential for diverse functionalization of this scaffold will likely lead to the discovery of new and improved therapeutic agents. Future work should focus on establishing a clear structure-activity relationship for both M4 PAM and anticancer activities, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their mechanisms of action.

References

Structure-Activity Relationship (SAR) Studies of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. This bicyclic heterocyclic system, an aza-analogue of isoindolin-1-one, has garnered significant interest due to the diverse pharmacological activities of its derivatives, including anticancer and central nervous system effects. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the quantitative data from various studies, focusing on anticancer and MCH-R1 antagonist activities.

Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Human Cervical Carcinoma Cell Lines [1]

Compound IDR1R2R3Cell LineIC50 (µM)
1a HMorpholino3-MorpholinopropylSiHa>50
1b HMorpholino3-MorpholinopropylHeLa>50
1c HMorpholino3-MorpholinopropylCaSki>50
1d 4-ClMorpholino3-MorpholinopropylSiHa35.8
1e 4-ClMorpholino3-MorpholinopropylHeLa42.1
1f 4-ClMorpholino3-MorpholinopropylCaSki38.9
1g HPiperidin-1-yl3-MorpholinopropylSiHa>50
1h HPiperidin-1-yl3-MorpholinopropylHeLa>50
1i HPiperidin-1-yl3-MorpholinopropylCaSki>50
1j 4-ClPiperidin-1-yl3-MorpholinopropylSiHa28.7
1k 4-ClPiperidin-1-yl3-MorpholinopropylHeLa33.4
1l 4-ClPiperidin-1-yl3-MorpholinopropylCaSki31.2

Structure for Table 1: General structure of pyrrolo[3,4-b]pyridin-5-ones for anticancer activity

Table 2: SAR of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as MCH-R1 Antagonists [2]

Compound IDRKi (nM)
7a Phenylthio15.3
7b (4-Fluorophenyl)thio2.8
7c (4-Chlorophenyl)thio4.1
7d (4-Methylphenyl)thio8.9
7e (4-Methoxyphenyl)thio21.7
8a Benzyl125
8b 4-Fluorobenzyl88
9a Phenyl>1000

Structure for Table 2: General structure of pyrrolo[3,4-b]pyridin-7(6H)-ones for MCH-R1 antagonist activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are the protocols for the synthesis and biological evaluation of this compound analogs.

A mixture of an aromatic aldehyde (1.0 equiv.), an amine (1.0 equiv.), and scandium(III) triflate (0.03 equiv.) in toluene is stirred under microwave irradiation. To this mixture, an isocyanide (1.2 equiv.) is added, and the reaction is continued under microwave irradiation. Maleic anhydride (1.2 equiv.) is then added, and the mixture is heated. The resulting solid is filtered, washed, and purified by column chromatography to yield the desired pyrrolo[3,4-b]pyridin-5-one derivative.

Human cervical carcinoma cell lines (SiHa, HeLa, CaSki) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.

The MCH-R1 antagonist activity is determined using a radioligand binding assay. Membranes from cells stably expressing the human MCH-R1 receptor are incubated with a radiolabeled MCH-R1 antagonist (e.g., [125I]-S36057) and various concentrations of the test compounds. The binding reaction is carried out in a suitable buffer at room temperature. The reaction is terminated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a gamma counter. The Ki values are calculated from the competition binding curves using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the SAR studies of this compound analogs.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead_Compound Initial Hit/Lead (Pyrrolo[3,4-b]pyridine Core) SAR_Design Design of Analogs (Systematic Modification) Lead_Compound->SAR_Design Synthesis Chemical Synthesis of Analogs SAR_Design->Synthesis Biological_Screening In Vitro/In Vivo Biological Assays Synthesis->Biological_Screening Data_Analysis Data Analysis & SAR Determination Biological_Screening->Data_Analysis Data_Analysis->SAR_Design Iterative Refinement Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead

Caption: Workflow of a typical structure-activity relationship (SAR) study.

Anticancer_Screening cluster_1 Screening Process Compound_Library Synthesized Pyrrolopyridine Analogs Compound_Treatment Treatment with Test Compounds Compound_Library->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Determination IC50 Value Calculation Viability_Assay->IC50_Determination Hit_Identification Identification of Potent Hits IC50_Determination->Hit_Identification MCHR1_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCH-R1) MCH->MCHR1 G_Protein Gαi/o Protein MCHR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Food Intake) cAMP->Cellular_Response Antagonist Pyrrolopyridine Antagonist Antagonist->MCHR1 blocks

References

In Silico Modeling of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, a promising scaffold in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for cited computational studies, and visualizes complex biological and methodological workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the computational approaches used to evaluate and optimize this class of compounds.

Quantitative Data Summary

The following tables summarize the reported biological activities and computational results for various this compound derivatives from the scientific literature.

Table 1: Cytotoxicity (IC50) of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Cervical Cancer Cell Lines
CompoundSiHa (µM)HeLa (µM)CaSki (µM)
1h 50.58 ± 4.3344.04 ± 14.454.57 ± 4.54
1k 22.7 ± 2.624.9 ± 3.3816.2 ± 1.7
1l 16.8 ± 0.6718.8 ± 1.0313.3 ± 0.66

Data extracted from a study on polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[1]

Table 2: Cytotoxicity (IC50) of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Breast Cancer Cell Lines
CompoundMDA-MB-231 (µM)MCF-7 (µM)
1d Low IC50No significant effect
1f Low IC50 (potent)No significant effect
1i Low IC50No significant effect

A 2023 study reported that compounds 1d, 1f, and 1i showed the lowest IC50 doses in MDA-MB-231 cells, with compound 1f exhibiting notable anticancer activity at a concentration of 6.25 µM.[2] No significant effects were observed in the MCF-7 breast cancer cell line for any of the tested compounds.[2][3]

Table 3: Molecular Docking Binding Energies of Pyrrolo[3,4-b]pyridin-5-one Derivatives
CompoundTarget ProteinBinding Energy (kcal/mol)
1f AKT1-18.48
1h AKT1-19.50
1k AKT1-26.42
1f Ox2R-14.26
1h Ox2R-23.62
1k Ox2R-23.06

Binding energies were determined from molecular docking studies, where Van der Waals (vdW) forces were found to be significant contributors to the interaction energy.[2]

Experimental Protocols

This section details the methodologies for the key in silico experiments cited in the literature for the analysis of this compound derivatives.

Molecular Docking

Molecular docking simulations have been employed to predict the binding conformations and affinities of this compound derivatives with their putative biological targets.

  • Target Proteins: αβ-tubulin, serine/threonine kinase 1 (AKT1), and Orexin type 2 receptor (Ox2R) have been identified as potential targets.[1][2]

  • Software and Force Fields: While specific software is not always mentioned, studies have utilized distinct force fields such as AD4, Vina, and Vinardo for docking simulations.[4]

  • Protocol for αβ-tubulin Docking:

    • Protein Preparation: The X-ray crystal structure of αβ-tubulin is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogen atoms are added.

    • Ligand Preparation: 3D structures of the pyrrolo[3,4-b]pyridine derivatives are generated and energy-minimized using a suitable force field.

    • Grid Generation: A grid box is defined around the active site of the target protein (e.g., the colchicine binding site for αβ-tubulin).

    • Docking Simulation: Docking is performed using software like AutoDock or Vina to predict the binding poses and calculate the binding energies.

    • Analysis: The resulting poses are analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been conducted to correlate the chemical structures of this compound derivatives with their biological activities.

  • Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, physicochemical, geometrical, and quantum-chemical descriptors, are calculated for each molecule in the dataset.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors (independent variables) to the biological activity (e.g., IC50, dependent variable).

  • Model Validation: The predictive power of the QSAR model is assessed through internal and external validation techniques. Key statistical parameters include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. A robust QSAR model should have high values for these parameters.[5][6] For the pyrrolo[3,4-b]pyridin-5-ones, a QSAR study revealed that six-membered rings are significant molecular frameworks for their cytotoxic activity.[1][7]

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for evaluating the drug-likeness of novel compounds early in the discovery pipeline.

  • Methodology: Various computational tools and web servers (e.g., SwissADME, pkCSM) are used to predict a range of pharmacokinetic and toxicological properties.[8][9]

  • Predicted Properties:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Lipinski's Rule of Five: This rule is often applied to assess the oral bioavailability of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the in silico modeling of this compound derivatives.

Signaling Pathways

AKT1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 Phosphorylation mTORC1 mTORC1 AKT1->mTORC1 Activation Apoptosis Apoptosis AKT1->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrrolo[3,4-b]pyridine Derivative Inhibitor->AKT1 Orexin_Signaling_Pathway Orexin Orexin Ox2R Orexin Receptor 2 (Ox2R) Orexin->Ox2R Gq Gq Protein Ox2R->Gq Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inhibitor Pyrrolo[3,4-b]pyridine Derivative Inhibitor->Ox2R in_silico_workflow cluster_data Data Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Validation Compound_Library Compound Library (Pyrrolo[3,4-b]pyridines) QSAR QSAR Modeling Compound_Library->QSAR Docking Molecular Docking Compound_Library->Docking ADMET ADMET Prediction Compound_Library->ADMET Target_Selection Target Identification (e.g., Tubulin, AKT1) Target_Selection->Docking SAR Structure-Activity Relationship (SAR) QSAR->SAR Binding_Analysis Binding Mode Analysis Docking->Binding_Analysis Drug_Likeness Drug-Likeness Assessment ADMET->Drug_Likeness Hit_Identification Hit Identification & Lead Optimization SAR->Hit_Identification Binding_Analysis->Hit_Identification Drug_Likeness->Hit_Identification logical_relationship Initial_Screening Initial Screening (High-Throughput) QSAR_Model QSAR Model (Predicts Activity) Initial_Screening->QSAR_Model informs Virtual_Screening Virtual Screening (Docking) QSAR_Model->Virtual_Screening guides ADMET_Filter ADMET Filter (Predicts Drug-Likeness) Virtual_Screening->ADMET_Filter filters Lead_Candidates Lead Candidates ADMET_Filter->Lead_Candidates identifies Experimental_Validation Experimental Validation Lead_Candidates->Experimental_Validation proceeds to

References

Exploring the Chemical Space of Functionalized Pyrrolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolopyridines, bicyclic heterocyclic compounds composed of fused pyrrole and pyridine rings, represent a privileged scaffold in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them attractive candidates for the development of novel therapeutics. The six possible isomers of the pyrrolopyridine core, arising from the different arrangements of the nitrogen atom in the pyridine ring and the fusion pattern of the two rings, provide a rich chemical space for functionalization and optimization of pharmacological activity.

This in-depth technical guide provides a comprehensive overview of the chemical space of functionalized pyrrolopyridines for researchers, scientists, and drug development professionals. It covers synthetic methodologies, summarizes key quantitative biological data, details experimental protocols for cited experiments, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of Functionalized Pyrrolopyridines

The biological activities of functionalized pyrrolopyridines are diverse, with prominent applications in oncology, immunology, and infectious diseases. The following tables summarize the quantitative data for representative compounds across various biological targets.

Table 1: Pyrrolopyridine and Pyrrolopyrimidine Derivatives as Kinase Inhibitors

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Cell Line (for anti-proliferative activity)Anti-proliferative IC50 (µM)
Pyrrolo[2,3-b]pyridine Derivatives
Compound 3p [1]Bruton's Tyrosine Kinase (BTK)6.0Ramos (B-cell lymphoma)0.014
Compound 34 [2]c-Met1.68HT-29 (colon cancer)-
A549 (lung cancer)-
MCF-7 (breast cancer)-
PC-3 (prostate cancer)-
Compound 22 [3]Cyclin-dependent kinase 8 (CDK8)48.6--
Compound 42 [4]Cell division cycle 7 (Cdc7)7--
Imidazo-pyrrolopyridine 22 [5]Janus Kinase 1 (JAK1)<1--
Pyrrolo[3,2-c]pyridine Derivatives
Compound 10t [6][7]Tubulin Polymerization Inhibitor-HeLa (cervical cancer)0.12
SGC-7901 (gastric cancer)0.15
MCF-7 (breast cancer)0.21
Pyrrolo[2,3-d]pyrimidine Derivatives
Compound 8f [8]--HT-29 (colon cancer)4.55
Compound 8g [8]--HT-29 (colon cancer)4.01
Compound 7 [9]CDK2-HepG2 (liver cancer)-
EGFR-
Her2-
VEGFR-2-
Compound 12a [10]JAK1---

Table 2: Pyrrolopyrimidine and Pyrrolopyridine Derivatives as ENPP1 Inhibitors

Compound IDCore ScaffoldENPP1 IC50 (nM)
18p [11][12]Pyrrolopyrimidine25.0
31 [13]Pyrrolopyrimidinone14.68

Mandatory Visualization

Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the process of discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by functionalized pyrrolopyridines and a typical workflow for their synthesis and screening.

Signaling Pathways

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer_pSTAT Dimerized p-STAT pSTAT->Dimer_pSTAT Dimerizes Nucleus Nucleus Dimer_pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Induces Inhibitor Pyrrolopyridine JAK1 Inhibitor Inhibitor->JAK1 Inhibits STING_Pathway cluster_cytosol Cytosol cGAMP cGAMP ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzed by STING STING cGAMP->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN Induces Transcription of Inhibitor Pyrrolopyrimidine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits Synthesis_Workflow Start Starting Materials Reaction Multicomponent Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HRMS) Purification->Characterization Final_Product Functionalized Pyrrolopyridine Characterization->Final_Product HTS_Workflow Library Compound Library (Pyrrolopyridines) Primary_Screen Primary High-Throughput Screen (e.g., Kinase Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Cell-based, Selectivity) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

References

An In-depth Technical Guide to the IUPAC Naming and Numbering of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions for the heterocyclic compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. It is intended for researchers, scientists, and professionals in the field of drug development who work with this important chemical scaffold.

IUPAC Naming and Numbering

The systematic naming of fused heterocyclic systems such as this compound follows a specific set of IUPAC rules. These rules ensure a consistent and unambiguous identification of the chemical structure.

Identification of the Base Component

The first step is to identify the individual heterocyclic rings that are fused together. In this case, the structure consists of a pyrrole ring fused to a pyridine ring. According to IUPAC nomenclature for fused heterocyclic systems, the base component is typically the larger ring. If the rings are of different sizes, the larger ring is chosen as the base. When both rings contain nitrogen, the one with the larger ring size is preferred.[1] Therefore, the six-membered pyridine ring is considered the base component, and the five-membered pyrrole ring is the attached component.

Naming the Fused System

The name of the attached component is modified to end in "o" and is prefixed to the name of the base component. Thus, "pyrrole" becomes "pyrrolo". The fusion is indicated by letters in square brackets that denote the sides of the base component involved in the fusion. For pyridine, the bond between atoms 2 and 3 is designated 'b'. Therefore, the fused system is named pyrrolo[3,4-b]pyridine . The numbers within the brackets, [3,4-b], specify that the fusion is between the 3 and 4 positions of the pyrrole ring and the 'b' side (the 2,3-bond) of the pyridine ring.

Numbering the Fused Ring System

The numbering of the entire fused ring system is crucial for identifying the positions of substituents and saturation. The numbering starts from an atom adjacent to the bridgehead (fused) atoms and proceeds in a way that gives the heteroatoms the lowest possible locants.

For pyrrolo[3,4-b]pyridine, the numbering is as follows:

Caption: IUPAC numbering of the core pyrrolo[3,4-b]pyridine ring system.

Indicating Saturation: The "dihydro" and "H" Prefixes

The name this compound indicates that the parent pyrrolo[3,4-b]pyridine ring is partially saturated.

  • dihydro : This prefix signifies the addition of two hydrogen atoms, resulting in the saturation of a double bond. The locants "6,7-" specify that the saturation occurs at positions 6 and 7.

  • 5H : This prefix, known as "indicated hydrogen," specifies the location of a hydrogen atom on a nitrogen atom that would otherwise be part of a double bond in the fully unsaturated system. In this case, it indicates that the nitrogen at position 5 is saturated and bears a hydrogen atom.

Combining these elements gives the full IUPAC name: This compound .

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference.[2]

PropertyValue
Molecular Formula C₇H₈N₂
Molecular Weight 120.15 g/mol
IUPAC Name This compound
CAS Number 147739-88-6
Canonical SMILES C1C2=C(CN1)N=CC=C2
InChI Key SJMNQXLXIIXDDS-UHFFFAOYSA-N

Experimental Protocols

General Procedure for the Synthesis of Substituted Pyrrolo[3,4-b]pyridin-5-ones:

  • Reaction Setup: An appropriate aldehyde (1.0 equivalent) and an amine (1.0 equivalent) are combined in a microwave reaction tube with a suitable solvent, such as benzene or toluene.

  • Microwave Irradiation: The mixture is subjected to microwave irradiation (e.g., 65 °C, 100 W) for a short period (e.g., 5 minutes).

  • Catalyst Addition: A Lewis acid catalyst, such as scandium(III) triflate or ytterbium(III) triflate (0.03 equivalents), is added to the reaction mixture.

  • Second Microwave Irradiation: The mixture is again irradiated under similar microwave conditions for another short duration.

  • Isocyanide Addition: The corresponding isocyanide (1.2 equivalents) is added to the reaction mixture.

  • Third Microwave Irradiation: The reaction is subjected to a final period of microwave irradiation, often at a slightly higher temperature (e.g., 80 °C, 100 W), for a longer duration (e.g., 15-30 minutes).

  • Diels-Alder Cycloaddition: Maleic anhydride (1.4 equivalents) is added to facilitate an intramolecular aza-Diels-Alder reaction.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Experimental_Workflow General Workflow for Pyrrolo[3,4-b]pyridin-5-one Synthesis cluster_steps start Start step1 Combine Aldehyde and Amine in Solvent start->step1 step2 Microwave Irradiation (1) step1->step2 step3 Add Lewis Acid Catalyst step2->step3 step4 Microwave Irradiation (2) step3->step4 step5 Add Isocyanide step4->step5 step6 Microwave Irradiation (3) step5->step6 step7 Add Maleic Anhydride step6->step7 step8 Work-up and Purification step7->step8 end End step8->end

Caption: A representative workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives.

Biological Significance and Signaling Pathways

Derivatives of the this compound scaffold have garnered significant interest in drug discovery due to their diverse biological activities. Notably, certain derivatives have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is a target for the treatment of neurological and psychiatric disorders.[5] Others have been investigated as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors for cancer therapy.[6]

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Allosteric modulators can enhance or inhibit the effect of the endogenous ligand, offering a more nuanced approach to receptor modulation.

M4_Signaling_Pathway M4 Muscarinic Acetylcholine Receptor Signaling Pathway cluster_pathway ACh Acetylcholine M4R M4 Receptor (GPCR) ACh->M4R Activates Modulator Pyrrolo[3,4-b]pyridine Derivative (Allosteric Modulator) Modulator->M4R Modulates G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a library of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives through a highly efficient one-pot, multi-component Ugi-Zhu reaction followed by a cascade sequence. This methodology offers significant advantages in terms of atom economy and structural diversity, making it a valuable tool for the rapid generation of novel heterocyclic scaffolds for drug discovery and development. The Ugi-Zhu three-component reaction (UZ-3CR) of an aldehyde, an amine, and an α-isocyanoacetamide forms a 5-aminooxazole intermediate, which subsequently undergoes an in-situ aza-Diels-Alder reaction with a dienophile, such as maleic anhydride, triggering a cascade of N-acylation, decarboxylation, and dehydration to afford the target pyrrolo[3,4-b]pyridin-5-one core.[1][2][3]

Introduction

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Traditional multi-step syntheses of this core can be time-consuming and inefficient. The Ugi-Zhu reaction, a variation of the classic Ugi multicomponent reaction, provides a convergent and diversity-oriented approach to complex molecules from simple starting materials.[4][5] This application note details a robust and reproducible protocol for the synthesis of a range of substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, leveraging a one-pot Ugi-Zhu/aza-Diels-Alder cascade strategy.[1][6]

Reaction Principle

The synthesis proceeds in two main stages within a single pot:

  • Ugi-Zhu Three-Component Reaction (UZ-3CR): An aldehyde and an amine first condense to form a Schiff base. In the presence of a Lewis acid catalyst, this imine is activated and subsequently undergoes a nucleophilic attack by an α-isocyanoacetamide. A non-prototropic tautomerization then leads to the formation of a key 5-aminooxazole intermediate.[1][3][7]

  • Cascade Reaction: Maleic anhydride is introduced, which acts as a dienophile in an aza-Diels-Alder reaction with the 5-aminooxazole. This is followed by a cascade sequence of N-acylation, decarboxylation, and dehydration to furnish the final 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one product.[1][2][3]

Experimental Protocols

Materials and Methods
  • Reagents: All aldehydes, amines, amino acids (for isocyanide synthesis), and maleic anhydride were purchased from commercial suppliers and used without further purification.

  • Solvents: Toluene was used as the solvent.[1][6]

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) can be used as the Lewis acid catalyst.[1][2][8]

  • Instrumentation: Reactions were carried out using standard laboratory glassware with magnetic stirring. Microwave-assisted reactions were performed in a dedicated microwave reactor. Product purification was achieved by column chromatography on silica gel. Characterization was performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of α-Isocyanoacetamides

The requisite α-isocyanoacetamides are prepared from the corresponding amino acids in a three-step sequence as reported by Zhu and co-workers: N-formylation, peptidic coupling, and subsequent dehydration.[1][7]

General Procedure for the One-Pot Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones
  • To a solution of the aldehyde (1.0 mmol) in toluene (5 mL) in a microwave vial is added the amine (1.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • The α-isocyanoacetamide (1.0 mmol) and ytterbium(III) triflate (0.03 mmol, 3 mol%) are added to the reaction mixture.[3]

  • The vial is sealed and heated in a microwave reactor at 80°C for 20 minutes.

  • After cooling to room temperature, maleic anhydride (1.0 mmol) is added.

  • The reaction mixture is then heated in the microwave reactor at 110°C for an additional 20 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixtures) to afford the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

Data Presentation

The following table summarizes the yields of various 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives synthesized using the described protocol.

EntryAldehydeAmineα-IsocyanoacetamideProductYield (%)
1BenzaldehydeBenzylamine2-isocyano-N-methylacetamide2-benzyl-6-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one92[1]
24-ChlorobenzaldehydeBenzylamine2-isocyano-N-methylacetamide2-benzyl-7-(4-chlorophenyl)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one85[1]
34-MethoxybenzaldehydeBenzylamine2-isocyano-N-methylacetamide2-benzyl-7-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one88[1]
42-FuraldehydeFurfurylamine2-isocyano-N-(4-methoxyphenyl)acetamide2-(furan-2-ylmethyl)-7-(furan-2-yl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one82[2][3]
5Benzaldehyde4-Methoxybenzylamine2-isocyano-N-methylacetamide2-(4-methoxybenzyl)-6-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one75
64-FormylbenzonitrileBenzylamine2-isocyano-N-methylacetamide4-(2-benzyl-6-methyl-5-oxo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-yl)benzonitrile96[4]

Note: The yields are based on published data and may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Pathway

Ugi_Zhu_Cascade Ugi-Zhu Reaction and Cascade for Pyrrolo[3,4-b]pyridin-5-one Synthesis Aldehyde R1-CHO Aldehyde SchiffBase R1-CH=N-R2 Schiff Base Aldehyde->SchiffBase Amine R2-NH2 Amine Amine->SchiffBase Isocyanide R3-NH-CO-CH2-NC α-Isocyanoacetamide AminoOxazole 5-Aminooxazole Intermediate Isocyanide->AminoOxazole MaleicAnhydride Maleic Anhydride DielsAlderAdduct Aza-Diels-Alder Adduct MaleicAnhydride->DielsAlderAdduct SchiffBase->AminoOxazole AminoOxazole->DielsAlderAdduct Product 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one DielsAlderAdduct->Product Cascade: - N-acylation - Decarboxylation - Dehydration Catalyst Yb(OTf)3 Catalyst->SchiffBase Experimental_Workflow One-Pot Synthesis Workflow Start Start Step1 1. Mix Aldehyde and Amine in Toluene (10 min, RT) Start->Step1 Step2 2. Add α-Isocyanoacetamide and Yb(OTf)3 Step1->Step2 Step3 3. Microwave Heating (80°C, 20 min) Step2->Step3 Step4 4. Add Maleic Anhydride Step3->Step4 Step5 5. Microwave Heating (110°C, 20 min) Step4->Step5 Step6 6. Solvent Evaporation Step5->Step6 Step7 7. Column Chromatography Step6->Step7 End Final Product Step7->End

References

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a significant heterocyclic core in medicinal chemistry and drug discovery. Multicomponent reactions (MCRs) provide a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single step. This document outlines a robust and widely applicable MCR for the synthesis of substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, aza-analogues of the medicinally privileged isoindolin-1-one core. The primary method detailed is a one-pot process combining an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence involving an aza-Diels-Alder cycloaddition, N-acylation, and aromatization.[1] This approach allows for the rapid generation of a library of diverse compounds from readily available starting materials.

Core Reaction and Mechanism

The overall synthetic strategy involves two main stages within a single pot:

  • Ugi-Zhu Three-Component Reaction (UZ-3CR): An aldehyde, a primary amine, and an α-isocyanoacetamide react to form a 5-aminooxazole intermediate. This reaction is typically catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃).[2][3] The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide, leading to a nitrilium intermediate that cyclizes to form the 5-aminooxazole.[2]

  • Cascade Sequence: Upon the addition of maleic anhydride, the in situ generated 5-aminooxazole undergoes a cascade of reactions:

    • Aza-Diels-Alder Cycloaddition: The 5-aminooxazole acts as the azadiene, reacting with maleic anhydride as the dienophile.

    • N-Acylation: An intramolecular N-acylation follows the cycloaddition.

    • Aromatization: The final pyrrolo[3,4-b]pyridin-5-one core is formed through a decarboxylation and dehydration sequence, leading to aromatization.[1][4]

The entire process is often facilitated by microwave irradiation, which significantly reduces reaction times.[1][4]

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for a variety of substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones synthesized via the Ugi-Zhu/cascade MCR, demonstrating the versatility of this method.

AldehydeAmineα-IsocyanoacetamideCatalystSolventYield (%)Reference
BenzaldehydeBenzylamineN-benzyl-2-isocyanoacetamideYb(OTf)₃Toluene92[1]
4-ChlorobenzaldehydeBenzylamineN-benzyl-2-isocyanoacetamideYb(OTf)₃Toluene85[1]
4-MethoxybenzaldehydeBenzylamineN-benzyl-2-isocyanoacetamideYb(OTf)₃Toluene88[1]
2-NaphthaldehydeBenzylamineN-benzyl-2-isocyanoacetamideYb(OTf)₃Toluene73[1]
Benzaldehyde4-MethoxybenzylamineN-benzyl-2-isocyanoacetamideYb(OTf)₃Toluene79[1]
4-FluorobenzaldehydeN¹-(7-chloroquinolin-4-yl)propane-1,3-diamine2-isocyano-1-morpholino-3-phenylpropan-1-oneYb(OTf)₃Chlorobenzene77[5]
2-FluorobenzaldehydeN¹-(7-chloroquinolin-4-yl)propane-1,3-diamine2-isocyano-1-morpholino-3-phenylpropan-1-oneYb(OTf)₃Chlorobenzene72[5]
4-Chlorobenzaldehyde3-morpholinopropan-1-amine2-isocyano-1-morpholino-3-phenylpropan-1-oneSc(OTf)₃BenzeneNot specified[6]
Furan-2-carbaldehydeFurfurylamine2-isocyano-1-morpholino-3-phenylpropan-1-oneYb(OTf)₃Toluene82[4]
Furan-2-carbaldehydeBenzylamine2-isocyano-N-phenylacetamideYb(OTf)₃Toluene45[4]

Experimental Protocols

Materials and Equipment:

  • Microwave reactor (e.g., CEM Discover)

  • Sealed microwave reaction tubes (10 mL)

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography supplies (silica gel, TLC plates)

  • Starting materials (aldehydes, amines, α-isocyanoacetamides, maleic anhydride)

  • Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)

  • Anhydrous solvents (e.g., Toluene)

General Protocol for the One-Pot Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones:

  • Reactant Preparation: To a 10 mL sealed microwave reaction tube equipped with a magnetic stir bar, add the corresponding aldehyde (1.0 equiv., e.g., 0.1 mmol) and the amine (1.0 equiv., e.g., 0.1 mmol).

  • Solvent Addition: Dilute the reactants with anhydrous toluene (1.0 mL).

  • Initial Microwave Heating: Seal the tube and place it in the microwave reactor. Stir and heat the mixture using microwave irradiation (100 W) at 65 °C for 5 minutes.

  • Catalyst Addition: Add the Lewis acid catalyst, Ytterbium(III) triflate (0.03 equiv., e.g., 0.003 mmol), to the reaction mixture.

  • Second Microwave Heating: Reseal the tube and continue to stir and heat the mixture at 65 °C (100 W) for an additional 5 minutes.

  • Isocyanide Addition: Add the corresponding α-isocyanoacetamide (1.2 equiv., e.g., 0.12 mmol) to the reaction mixture.

  • Third Microwave Heating: Reseal the tube and heat the mixture at 80 °C (100 W) for 15 minutes.

  • Dienophile Addition: Add maleic anhydride (1.4 equiv., e.g., 0.14 mmol) to the reaction mixture.

  • Final Microwave Heating: Reseal the tube and maintain the reaction temperature at 80 °C (100 W) for an additional 30 minutes.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure pyrrolo[3,4-b]pyridin-5-one derivative.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the one-pot multicomponent synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones.

G cluster_reactants Reactants cluster_process One-Pot Synthesis cluster_output Output Aldehyde Aldehyde Step1 Step 1: Aldehyde + Amine Toluene, 65°C, 5 min (µW) Aldehyde->Step1 Amine Amine Amine->Step1 Isocyanide α-Isocyanoacetamide Step3 Step 3: Add Isocyanide 80°C, 15 min (µW) Forms 5-Aminooxazole Isocyanide->Step3 Maleic_Anhydride Maleic Anhydride Step4 Step 4: Add Maleic Anhydride 80°C, 30 min (µW) Cascade Reaction Maleic_Anhydride->Step4 Step2 Step 2: Add Yb(OTf)₃ 65°C, 5 min (µW) Step1->Step2 Step2->Step3 Step3->Step4 Step5 Step 5: Work-up & Purification Column Chromatography Step4->Step5 Final_Product 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Step5->Final_Product

Caption: Workflow for the Ugi-Zhu/cascade multicomponent synthesis.

Reaction Mechanism Overview

This diagram illustrates the key transformations and intermediates in the synthesis.

G R1CHO Aldehyde Iminium Iminium Ion R1CHO->Iminium + Yb(OTf)₃ R2NH2 Amine R2NH2->Iminium + Yb(OTf)₃ Isocyanide α-Isocyanoacetamide Oxazole 5-Aminooxazole Intermediate Isocyanide->Oxazole Nucleophilic attack & Cyclization Maleic_Anhydride Maleic Anhydride Cycloadduct Aza-Diels-Alder Cycloadduct Maleic_Anhydride->Cycloadduct [4+2] Cycloaddition Iminium->Oxazole Oxazole->Cycloadduct Final_Product Pyrrolo[3,4-b]pyridin-5-one Cycloadduct->Final_Product N-Acylation, Decarboxylation, Dehydration

Caption: Key transformations in the MCR synthesis.

References

Application of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in ATR Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that safeguards genomic integrity.[1][2] ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise from replication stress, a common feature of cancer cells due to oncogene-induced uncontrolled proliferation.[3][4] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][5] This response allows cancer cells to survive and proliferate despite genomic instability. Consequently, inhibiting ATR has emerged as a promising therapeutic strategy to selectively sensitize cancer cells to DNA-damaging agents or to induce synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with ATM mutations.[6][7]

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold has been identified as a promising core structure for the development of potent and selective ATR inhibitors. Derivatives of this scaffold have demonstrated significant enzymatic and cellular activity, highlighting their potential as therapeutic agents. This document provides an overview of the application of this chemical series in ATR inhibitor development, including quantitative data on key compounds and detailed protocols for their synthesis and biological evaluation.

ATR Signaling Pathway and Inhibition

The ATR signaling pathway is a cornerstone of the cellular response to replication stress. The pathway is initiated by the recognition of RPA-coated ssDNA by the ATR-ATRIP complex.[4] This leads to the activation of ATR kinase activity and subsequent phosphorylation of downstream targets, most notably Chk1 on Ser345.[8] Phosphorylated Chk1 (pChk1) then orchestrates cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair.[3] By inhibiting ATR, small molecules based on the this compound scaffold prevent the phosphorylation of Chk1, leading to the abrogation of the cell cycle checkpoint.[1] This forces cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibitor Inhibition ssDNA RPA-coated ssDNA ATR ATR/ATRIP Complex ssDNA->ATR Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 pChk1 (Ser345) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStab Replication Fork Stabilization pChk1->ForkStab Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Inhibitor Inhibitor->ATR inhibits

ATR Signaling Pathway and Inhibition.

Data Presentation

Several derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their ATR inhibitory activity. The following table summarizes the in vitro and cellular potency of representative compounds.

Compound IDATR Kinase IC50 (µM)Anti-proliferative IC50 (µM) in ATM-deficient cell lines (LoVo)Reference
5g 0.007Not Reported[1][9]
48f 0.00300.040[10][11]

Experimental Protocols

Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Core

The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core can be achieved through a one-pot cascade process involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular aza-Diels-Alder reaction.[6][12]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • α-Isocyanoacetamide derivative

  • Maleic anhydride

  • Ytterbium(III) triflate (Yb(OTf)3)

  • Toluene

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction tube, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene (1.0 mL).

  • Stir and heat the mixture using microwave irradiation at 65 °C for 5 minutes.

  • Add ytterbium(III) triflate (0.03 equiv.) to the reaction mixture and continue stirring and heating at 65 °C for another 5 minutes.

  • Add the α-isocyanoacetamide derivative (1.2 equiv.) to the mixture and continue the reaction under the same conditions for 15 minutes to form the 5-aminooxazole intermediate.

  • Add maleic anhydride (1.5 equiv.) to the reaction mixture and heat at 80 °C for 20 minutes to promote the aza-Diels-Alder cycloaddition and subsequent cascade reactions.[13]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivative.

Synthesis_Workflow Start Aldehyde + Amine in Toluene Microwave1 Microwave Irradiation (65°C, 5 min) Start->Microwave1 Add_Catalyst Add Yb(OTf)3 Microwave1->Add_Catalyst Microwave2 Microwave Irradiation (65°C, 5 min) Add_Catalyst->Microwave2 Add_Isocyanide Add α-Isocyanoacetamide Microwave2->Add_Isocyanide Microwave3 Microwave Irradiation (65°C, 15 min) Add_Isocyanide->Microwave3 Intermediate 5-Aminooxazole Intermediate Microwave3->Intermediate Add_Anhydride Add Maleic Anhydride Intermediate->Add_Anhydride Microwave4 Microwave Irradiation (80°C, 20 min) Add_Anhydride->Microwave4 Cascade Aza-Diels-Alder & Cascade Reactions Microwave4->Cascade Purification Purification (Column Chromatography) Cascade->Purification Product 6,7-dihydro-5H-pyrrolo [3,4-b]pyridin-5-one Purification->Product

Synthesis of the Pyrrolo[3,4-b]pyridin-5-one Core.
In Vitro ATR Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro potency of compounds against ATR kinase.

Materials:

  • Recombinant human ATR/ATRIP complex

  • GST-tagged p53 substrate

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium cryptate-labeled anti-phospho (Ser15) p53 antibody

  • d2-labeled anti-GST antibody

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the ATR/ATRIP enzyme and the GST-p53 substrate to each well.

  • Initiate the kinase reaction by adding ATP (at a concentration close to its Km value) to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection buffer containing EDTA and the HTRF antibodies (Europium-anti-p-p53 and d2-anti-GST).

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular ATR Inhibition Assay (Western Blot for pChk1)

This protocol details the procedure to assess the cellular activity of ATR inhibitors by measuring the phosphorylation of Chk1 at Ser345.

Materials:

  • Cancer cell line (e.g., HT29, LoVo)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea or UV radiation)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pChk1 (Ser345), Mouse anti-total Chk1, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 2 mM hydroxyurea for 4 hours) or by exposing the cells to UV radiation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pChk1 (Ser345) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total Chk1 and β-actin to ensure equal loading.

  • Quantify the band intensities and normalize the pChk1 signal to the total Chk1 signal.

Cell Viability Assay (alamarBlue)

This protocol describes the use of the alamarBlue assay to determine the anti-proliferative effect of ATR inhibitors.

Materials:

  • Cancer cell line

  • 96-well plates

  • Cell culture medium

  • Test compounds

  • alamarBlue reagent

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Add alamarBlue reagent (typically 10% of the culture volume) to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a color change is observed.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Experiment_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays Synthesis Synthesis of 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine derivatives KinaseAssay In Vitro ATR Kinase Assay (HTRF) Synthesis->KinaseAssay CellTreatment Treat Cancer Cells with Compound Synthesis->CellTreatment IC50_enzymatic Determine Enzymatic IC50 KinaseAssay->IC50_enzymatic WesternBlot Western Blot for pChk1 CellTreatment->WesternBlot CellViability Cell Viability Assay (alamarBlue) CellTreatment->CellViability TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement IC50_cellular Determine Cellular IC50 CellViability->IC50_cellular

Experimental Workflow for ATR Inhibitor Evaluation.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel ATR inhibitors. The compounds from this series have demonstrated high potency and have the potential to be developed into effective anti-cancer agents, particularly in combination with DNA-damaging therapies or as monotherapies in tumors with specific DDR defects. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize and evaluate new analogs based on this promising scaffold, facilitating the discovery of next-generation ATR inhibitors.

References

Application Notes: Synthesis and Evaluation of Novel RIPK1 Inhibitors from 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver in the necroptotic cell death pathway, making it a prime therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1] The development of small molecule inhibitors targeting the kinase function of RIPK1 is a highly active area of research.[3][4]

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, a bicyclic heterocyclic scaffold, represents a promising starting point for the development of novel kinase inhibitors. Its structural features are amenable to chemical modifications that can be exploited to achieve high-affinity binding to the ATP pocket of kinases like RIPK1. These application notes provide a comprehensive guide, including a proposed synthetic route, for utilizing this compound as a scaffold for novel RIPK1 inhibitors and detailed protocols for their biological evaluation.

RIPK1 Signaling Pathways

RIPK1 acts as a central mediator in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α). Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated where RIPK1 can either promote cell survival through NF-κB activation or induce programmed cell death via apoptosis or necroptosis. In the absence of caspase-8 activity, RIPK1 can auto-phosphorylate and recruit RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to membrane disruption and necroptotic cell death.[4] RIPK1 inhibitors block this cascade by preventing the initial auto-phosphorylation of RIPK1.

RIPK1_Signaling cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_complex_II Complex II (Pro-Death) TNFR1 TNFR1 Complex_I TRADD, TRAF2, cIAPs, RIPK1 TNFR1->Complex_I Recruitment NFkB NF-κB Activation Complex_I->NFkB Ubiquitination Complex_IIa Complex IIa (Apoptosis) TRADD, FADD, Casp8, RIPK1 Complex_I->Complex_IIa Deubiquitination Complex_IIb Necrosome (Necroptosis) RIPK1, RIPK3, MLKL Complex_IIa->Complex_IIb Caspase-8 Inhibition Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis Inhibitor RIPK1 Kinase Inhibitor Inhibitor->Complex_IIb Blocks Phosphorylation TNF TNFα TNF->TNFR1

Caption: Simplified RIPK1 signaling cascade upon TNFα stimulation.

Proposed Synthesis of a RIPK1 Inhibitor

While no direct synthesis of a RIPK1 inhibitor from this compound has been published, a plausible synthetic route can be proposed based on established organometallic cross-coupling reactions commonly used in medicinal chemistry for kinase inhibitor synthesis. This proposed workflow aims to generate a library of compounds for screening.

The strategy involves a Suzuki-Miyaura coupling reaction, a robust method for forming carbon-carbon bonds. The this compound core will be functionalized with a halogen to serve as the coupling partner for a boronic acid or ester derivative, a common feature in many kinase inhibitors.

Synthesis_Workflow Start This compound Step1 Protection of NH (e.g., Boc anhydride) Start->Step1 Intermediate1 N-Boc protected pyrrolopyridine Step1->Intermediate1 Step2 Bromination (e.g., NBS) Intermediate1->Step2 Intermediate2 Brominated Intermediate Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst) Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Deprotection (e.g., TFA or HCl) Intermediate3->Step4 FinalProduct Final RIPK1 Inhibitor Candidate Step4->FinalProduct

Caption: Proposed synthetic workflow for a RIPK1 inhibitor.

Experimental Protocols

Protocol 1: Proposed Synthesis of a Pyrrolopyridine-Based Inhibitor via Suzuki Coupling

This protocol describes a hypothetical synthesis. Researchers should perform appropriate safety assessments and optimization.

Step A: N-Boc Protection

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step B: Bromination

  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the brominated intermediate.

Step C: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the brominated intermediate (1.0 eq), a suitable aryl boronic acid (e.g., 3-(trifluoromethyl)phenylboronic acid) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify via column chromatography to yield the coupled product.

Step D: Deprotection

  • Dissolve the coupled product in DCM.

  • Add an excess of Trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final compound as a salt. Filter and dry under vacuum.

Protocol 2: TNF-α-Induced Necroptosis Inhibition Assay

This cellular assay assesses the ability of a test compound to inhibit necroptosis.

Materials:

  • HT-29 or L929 cells (susceptible to necroptosis)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound, Necrostatin-1s (positive control), DMSO (vehicle control)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and controls in culture medium.

  • Pre-treat the cells for 1-2 hours with the desired concentrations of the test compound or controls (DMSO, Necrostatin-1s).

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM). This combination is often referred to as "TSZ".

  • Incubate the plate for 18-24 hours at 37°C.

  • Measure cell viability using a luminescent or fluorescent assay according to the manufacturer’s instructions.

  • Calculate percent inhibition relative to controls and determine the EC₅₀ value by fitting the data to a dose-response curve.

Assay_Workflow A Seed Cells (e.g., HT-29 in 96-well plate) B Pre-treat with Compound (1-2 hours) A->B C Induce Necroptosis (Add TNFα/SMAC mimetic/z-VAD) B->C D Incubate (18-24 hours) C->D E Measure Cell Viability (e.g., CellTiter-Glo) D->E F Data Analysis (Calculate EC50) E->F

Caption: Experimental workflow for the necroptosis inhibition assay.
Protocol 3: In Vitro Kinase Assay

This biochemical assay directly measures the inhibition of RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ADP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test compound, Staurosporine (broad-spectrum control), DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound or DMSO control.

  • Add the RIPK1 enzyme and substrate mixture to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (at a concentration near its Km for RIPK1).

  • Incubate for 60-120 minutes at room temperature.

  • Stop the reaction and measure ADP production using a detection reagent as per the manufacturer's protocol. The signal (e.g., luminescence) is inversely proportional to kinase activity.

  • Calculate IC₅₀ values from the dose-response curve.

Protocol 4: Western Blot Analysis of RIPK1 Phosphorylation

This protocol detects the phosphorylation of RIPK1 in cells, a direct marker of its activation.

Procedure:

  • Seed cells (e.g., HT-29) in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with varying concentrations of the test inhibitor for 1-2 hours.

  • Induce necroptosis with TSZ for an appropriate time (e.g., 4-6 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Probe with primary antibodies overnight at 4°C against phospho-RIPK1 (Ser166), total RIPK1, and a loading control (e.g., GAPDH).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data for benchmark RIPK1 inhibitors are summarized below. Newly synthesized compounds based on the this compound scaffold should be evaluated against these known agents.

Compound NameTarget(s)TypehRIPK1 IC₅₀ (nM)hRIPK1 Kd (nM)Cell Necroptosis EC₅₀ (nM)Reference
Necrostatin-1s (Nec-1s) RIPK1III (Allosteric)~250 (enzymatic)-~180 (HT-29)[5]
GSK'772 RIPK1III (Allosteric)-0.70.9 (HT-29)[4]
GSK2982772 RIPK1III (Allosteric)--6.4 (U937)[4]
Compound 70 RIPK1II (DFG-out)-9.217 (HT-29)[3]
UAMC-3861 RIPK1 / PERKII (DFG-out)1-10 (Western)-2.9 (MEF)[4][6]

Data are compiled from multiple sources and assay conditions may vary. This table serves as a general reference.[3][4][5][6]

References

Application Notes and Protocols for Evaluating 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for compounds with a wide range of biological activities. Derivatives have been investigated as potential therapeutics for cancer, inflammatory diseases, and neurological disorders.[1][2] Depending on their substitution patterns, these compounds have been identified as potent inhibitors of key cellular targets, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Receptor-Interacting Protein Kinase 1 (RIPK1), and as cytotoxic agents against various cancer cell lines.[3][4][5]

This document provides detailed protocols for a panel of cellular assays essential for characterizing the biological effects of novel this compound derivatives, focusing on anti-cancer applications. The assays covered include cell viability, apoptosis, cell cycle analysis, and target-specific kinase activity.

Cell Viability and Cytotoxicity Assays

Application Note: The initial evaluation of a potential anti-cancer compound involves determining its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays, such as the MTT assay, are widely used for this purpose.[6] In this assay, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The quantity of formazan, measured by absorbance, is directly proportional to the number of viable cells.[8] This allows for the determination of the compound's cytotoxic or cytostatic effects and the calculation of key parameters like the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).

Quantitative Data Summary: Cytotoxicity

The following table structure should be used to summarize the cytotoxic activity of the derivatives against various cancer cell lines.

Compound IDCell LineIC50 / GI50 (µM)Exposure Time (h)
Derivative 1MCF-7Data48
Derivative 2MDA-MB-231Data48
Derivative 3HeLaData72
Positive ControlDoxorubicinData48

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of This compound derivatives B->C D 4. Incubate for desired period (e.g., 48-72h) C->D E 5. Add MTT solution to each well (0.5 mg/mL) D->E F 6. Incubate for 3-4h at 37°C E->F G 7. Add solubilization solution (e.g., DMSO or SDS-HCl) F->G H 8. Read absorbance at ~570 nm G->H

Caption: General workflow for the MTT cell viability assay.

Protocol: MTT Assay for Cell Viability [8][9]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Detection Assays

Application Note: To determine if cytotoxicity is mediated by programmed cell death, an apoptosis assay is crucial. The Annexin V/Propidium Iodide (PI) assay is a standard method used in flow cytometry.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[11] This dual staining method allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]

Quantitative Data Summary: Apoptosis Analysis

Compound IDConcentration (µM)% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic/Necrotic (Q2)
Derivative 11x IC50DataDataData
Derivative 12x IC50DataDataData
Vehicle Control-DataDataData
Positive ControlStaurosporineDataDataData

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow A 1. Seed and treat cells with a test compound B 2. Harvest cells (including supernatant for floating cells) A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate for 15 min at room temperature (dark) E->F G 7. Add more Binding Buffer F->G H 8. Analyze immediately by flow cytometry G->H

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol: Annexin V/PI Staining for Flow Cytometry [13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative compound at appropriate concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using Trypsin-EDTA. Combine all cells from each sample.[14]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold, Ca2+ and Mg2+ free PBS.[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Adjust the cell density to approximately 1 x 10^6 cells/mL.[13]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the 100 µL cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.[13] Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 channel (~575 nm).[11]

  • Data Analysis: Set up compensation and quadrants based on unstained and single-stained controls. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[12]

Cell Cycle Analysis

Application Note: Many anti-cancer agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. Cell cycle analysis is performed by staining DNA with a fluorescent dye, most commonly Propidium Iodide (PI), after cell fixation and permeabilization. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content.[15] Flow cytometry analysis can then distinguish between cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Quantitative Data Summary: Cell Cycle Distribution

Compound IDConcentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Derivative 10.5x IC50DataDataData
Derivative 11x IC50DataDataData
Vehicle Control-DataDataData
Positive ControlNocodazole (G2/M)DataDataData

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A 1. Seed and treat cells with a test compound B 2. Harvest and wash cells with PBS A->B C 3. Fix cells in cold 70% ethanol dropwise B->C D 4. Incubate for at least 30 min on ice (or store at -20°C) C->D E 5. Wash to remove ethanol D->E F 6. Resuspend in PI staining solution containing RNase A E->F G 7. Incubate for 30 min at room temperature F->G H 8. Analyze by flow cytometry G->H

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol: Cell Cycle Analysis by PI Staining [16][17]

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative compound at desired concentrations for a relevant time period (e.g., 24 hours).

  • Harvesting: Harvest cells by trypsinization, wash once with PBS, and pellet by centrifugation at 300-400 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet (e.g., 1 x 10^6 cells) and add 1-2 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[17]

  • Incubation: Fix the cells for at least 30 minutes on ice. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.[15]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[17] Discard the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to.[15][17]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[17] Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Target Engagement and Kinase Activity Assays

Application Note: Once a compound shows cellular activity, it is critical to confirm that it engages its intended molecular target. For derivatives designed as kinase inhibitors (e.g., ATR or RIPK1 inhibitors), this can be assessed through biochemical and cellular assays.[3][4] An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target kinase.[18] In a cellular context, target engagement can be confirmed by Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase. For example, inhibition of ATR kinase would lead to a reduction in the phosphorylation of its substrate, Chk1.[4]

Signaling Pathway: ATR Kinase

ATR_Pathway cluster_pathway ATR Signaling Pathway DNA_Damage Replication Stress (DNA Damage) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) CDC25 CDC25 Phosphatases pChk1->CDC25 inhibits CellCycleArrest Cell Cycle Arrest CDC25->CellCycleArrest promotes progression (when active) Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine derivative Inhibitor->ATR inhibits

Caption: Simplified ATR kinase signaling pathway and inhibition point.

Quantitative Data Summary: Kinase Inhibition

Compound IDTarget KinaseIn Vitro IC50 (nM)Cellular p-Substrate EC50 (nM)
Derivative 1ATRDataData
Derivative 2ATRDataData
Positive ControlAZD6738DataData

Protocol: In Vitro Kinase Assay (General) [18]

  • Reagents: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT). You will need the purified recombinant target kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO and then dilute further into the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and the inhibitor solution. Incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and detect kinase activity. This can be done using various methods, such as:

    • Radiometric: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.

    • Luminescence-based (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the reaction. A lower light signal indicates higher kinase activity.

    • Antibody-based (e.g., ELISA, HTRF®): Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Downstream Target Phosphorylation

  • Cell Lysis: Treat cells with the compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Chk1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Chk1) and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify band intensities using image analysis software.

References

Application Notes and Protocols for In Vitro Kinase Assays of Pyrrolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows for competitive binding to the kinase ATP-binding site, making it a valuable pharmacophore in the development of targeted therapies for diseases such as cancer and inflammatory disorders.[1][2] Accurate and reproducible in vitro kinase assays are crucial for determining the potency (typically as an IC50 value), selectivity, and mechanism of action of these compounds.[3][4]

This document provides a detailed protocol for a common in vitro kinase assay format, the luminescence-based ADP-Glo™ Kinase Assay, which is well-suited for the characterization of pyrrolopyridine-based inhibitors. It also includes representative data for this class of compounds and visualizations of the experimental workflow and a relevant signaling pathway.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrrolopyridine-based inhibitors against various protein kinases. Lower IC50 values indicate higher potency.[5]

Compound IDTarget KinaseIC50 (nM)Assay Type/ContextReference(s)
Compound A TNIK<1Cell-free[6]
FGFR17Cell-free[6]
FGFR29Cell-free[6]
FGFR325Cell-free[6]
VEGFR2136Cell-free[6]
Compound 5k EGFR79Cell-free[7]
Her240Cell-free[7]
VEGFR2120Cell-free[7]
CDK2204Cell-free[7]
Sunitinib VEGFR2261Cell-free[6][7]

Signaling Pathway

Pyrrolopyridine-based inhibitors often target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7] Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, thereby impeding tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

Hypothetical signaling pathway inhibition by a pyrrolopyridine-based compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a pyrrolopyridine-based compound against a target kinase using the ADP-Glo™ Kinase Assay format.[8][9][10] This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[9]

Objective: To determine the concentration of a pyrrolopyridine-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Purified recombinant protein kinase of interest

  • Kinase-specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Pyrrolopyridine-based test compound

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well solid white plates (low volume)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrrolopyridine-based inhibitor in 100% DMSO.

    • Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). Final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.[11]

  • Assay Setup:

    • Prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific substrate. The optimal concentrations of the enzyme and substrate should be determined empirically beforehand to ensure the reaction is in the linear range.[9]

    • Dispense a small volume (e.g., 2.5 µL) of the kinase/substrate master mix into the wells of a 384-well plate.

    • Add a small volume (e.g., 25 nL) of the serially diluted test compound, positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Include "no enzyme" controls for background subtraction.[9]

  • Kinase Reaction:

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[9][12]

    • Initiate the kinase reaction by adding a solution of ATP (e.g., 2.5 µL). The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to sensitively detect ATP-competitive inhibitors.[5][9]

    • Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear phase of the reaction.[5]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well.[8][9]

    • Incubate for 40 minutes at room temperature.[12]

    • Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well to convert the ADP generated to ATP and simultaneously catalyze a luciferase/luciferin reaction that produces light.[8][10]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Background Subtraction: Subtract the average signal from the "no enzyme" control wells from all other readings.[5]

  • Normalization: Normalize the data by setting the average signal from the DMSO-only wells (maximum kinase activity) to 100% activity and the signal from a known potent inhibitor (or no ATP wells) as 0% activity.[5]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the IC50 value.[5][13] This can be performed using software such as GraphPad Prism.

G A 1. Prepare Serial Dilutions of Pyrrolopyridine Inhibitor in DMSO C 3. Add Diluted Inhibitor or DMSO (Control) to Wells A->C B 2. Dispense Kinase & Substrate into 384-well Plate B->C D 4. Pre-incubate (15-30 min) at Room Temperature C->D E 5. Initiate Reaction with ATP Incubate (30-60 min) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubate (40 min) at Room Temperature F->G H 8. Generate Luminescent Signal (Add Kinase Detection Reagent) G->H I 9. Incubate (30-60 min) at Room Temperature H->I J 10. Measure Luminescence with Plate Reader I->J K 11. Analyze Data: Normalize and Fit Curve to Determine IC50 Value J->K

Workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for Efficacy Testing of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for testing the efficacy of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives in various preclinical animal models. The protocols are based on the known and potential therapeutic targets of this chemical scaffold, including Ataxia Telangiectasia and Rad3-related (ATR) kinase for oncology, the M4 muscarinic acetylcholine receptor for neurological disorders, and Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory and neurodegenerative diseases.

Section 1: Oncology - ATR Kinase Inhibition

Derivatives of the pyrrolopyrimidine scaffold, structurally related to this compound, have been identified as potent inhibitors of ATR kinase, a key protein in the DNA Damage Response (DDR) pathway.[1][2] Targeting ATR is a promising strategy for cancer therapy, particularly in tumors with existing DNA repair defects or high levels of replication stress.[1][2]

Signaling Pathway: ATR-Chk1 DNA Damage Response

ATR is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA damage.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably the kinase Chk1, to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][4][5] In cancer cells with high replication stress or defects in other DDR pathways (like ATM deficiency), there is a heightened dependence on the ATR pathway for survival, creating a therapeutic window for ATR inhibitors.[1]

ATR_Signaling_Pathway cluster_stimulus Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage / Replication Stress ssDNA_RPA ssDNA-RPA Complex DNA_Damage->ssDNA_RPA ATR_ATRIP ATR-ATRIP Complex ssDNA_RPA->ATR_ATRIP Recruits TOPBP1 TOPBP1 ssDNA_RPA->TOPBP1 Recruits Chk1 Chk1 ATR_ATRIP->Chk1 Phosphorylates (pChk1) TOPBP1->ATR_ATRIP Activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization DNA_Repair DNA Repair Chk1->DNA_Repair Pyrrolo_pyridine 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Derivative (ATR Inhibitor) Pyrrolo_pyridine->ATR_ATRIP Inhibits Kinase Activity

Caption: ATR Signaling Pathway and Inhibition.

Animal Model: Human Tumor Xenograft in Immunodeficient Mice

The most common preclinical models to assess anti-tumor effects are xenograft studies, where human cancer cells are implanted into immunodeficient mice.[6] For testing ATR inhibitors, cell lines with known DDR defects (e.g., ATM-deficient) or high intrinsic replication stress are ideal.[1] Ovarian, lung, or colorectal cancer cell lines are relevant choices.[1][2]

Experimental Protocol: Ovarian Cancer Xenograft Study

1. Cell Culture and Animal Preparation:

  • Culture a human ovarian cancer cell line (e.g., OVCAR-3, SKOV-3) under standard conditions.[7][8] For in vivo imaging, cells can be transduced to express luciferase.[9]

  • Use female immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice), aged 6-8 weeks.

  • Acclimatize animals for at least one week before the study begins.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) at a concentration of 5-10 x 10^7 cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.[9]

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.

  • Calculate tumor volume (V) using the formula: V = (W^2 x L) / 2.[10]

  • When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

  • Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).

  • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Primary efficacy endpoints include:

    • Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the control group.
    • Tumor Growth Delay (TGD): The time it takes for tumors to reach a predetermined size.
    • Regression: Reduction in tumor size from baseline.[11]

  • Monitor animal health daily. Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of significant toxicity (e.g., >20% body weight loss) are observed.[6]

6. Data Analysis:

  • Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

  • Present data as mean tumor volume ± SEM over time.

Data Presentation: Efficacy of an ATR Inhibitor in a Xenograft Model
Treatment GroupDose (mg/kg, p.o., BID)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1520 ± 185-+2.5
Compound X25851 ± 11044-1.8
Compound X50486 ± 9568-4.5
Compound X100228 ± 6285-8.2

Section 2: Neurological & Psychiatric Disorders - M4 Muscarinic Receptor Modulation

Compounds based on the this compound scaffold have been developed as allosteric modulators of the M4 muscarinic acetylcholine receptor.[12][13] M4 receptors are a key therapeutic target for neurological and psychiatric conditions, particularly schizophrenia, due to their role in modulating striatal dopamine signaling.[14][15]

Signaling Pathway: M4 Muscarinic Receptor

The M4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαi/o protein.[14] Activation of M4 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14] In the striatum, M4 receptors are preferentially expressed on direct pathway spiny projection neurons (dSPNs), where their activation opposes the effects of D1 dopamine receptor signaling, thereby reducing dopamine-mediated hyperactivity.[15]

M4_Receptor_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_modulator Therapeutic Intervention ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi_o Gαi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC Neuronal_Activity ↓ Neuronal Excitability ↓ Dopamine Release cAMP->Neuronal_Activity Modulates Pyrrolo_pyridine 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Derivative (M4 PAM) Pyrrolo_pyridine->M4R Enhances ACh Binding (Allosteric Modulation)

Caption: M4 Muscarinic Receptor Signaling.

Animal Model: Pharmacologically-Induced Hyperactivity in Mice

To model positive symptoms of schizophrenia, hyperactivity can be induced in rodents using psychostimulants like amphetamine or NMDA receptor antagonists like MK-801.[16][17] These models are useful for screening compounds with potential antipsychotic activity.

Experimental Protocol: Reversal of Amphetamine-Induced Hyperlocomotion

1. Animals and Habituation:

  • Use adult male mice (e.g., C57BL/6J strain), housed in groups.

  • One week prior to testing, handle the animals daily to acclimate them to the experimenter.

  • On the day of the test, transport mice to the testing room and allow them to acclimate for at least 60 minutes.

2. Drug Administration:

  • Administer the this compound derivative or vehicle via the intended clinical route (e.g., oral gavage) at various doses.

  • Allow for a pretreatment period based on the compound's pharmacokinetics (e.g., 30-60 minutes).

3. Induction of Hyperactivity and Behavioral Testing:

  • Place each mouse into an open-field arena (e.g., 40x40 cm box) equipped with infrared beams to automatically track movement.

  • Allow a 30-minute habituation period in the open field.

  • After habituation, administer D-amphetamine (e.g., 2.5 mg/kg, intraperitoneally) to induce hyperlocomotion.

  • Immediately return the mice to the open-field arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for the next 60-90 minutes.

4. Data Analysis:

  • Analyze the total distance traveled during the post-amphetamine period.

  • Use one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the effects of different doses of the test compound to the vehicle-treated, amphetamine-challenged group.

  • A separate group receiving vehicle instead of amphetamine should be included to establish baseline activity.

Data Presentation: Effect on Amphetamine-Induced Hyperlocomotion
Treatment GroupDose (mg/kg, p.o.)Amphetamine (2.5 mg/kg)Total Distance Traveled in 60 min (meters)% Reversal of Hyperactivity
Vehicle-No45.5 ± 5.2-
Vehicle-Yes185.3 ± 15.80
Compound Y3Yes120.1 ± 12.146.6
Compound Y10Yes75.6 ± 9.878.4
Compound Y30Yes50.2 ± 6.596.5

Section 3: Inflammatory & Neurodegenerative Diseases - RIPK1 Inhibition

Derivatives of related heterocyclic scaffolds have been developed as inhibitors of necroptosis, a form of programmed cell death mediated by RIPK1.[18] Necroptosis is implicated in the pathology of various inflammatory and neurodegenerative diseases, making RIPK1 a valuable therapeutic target.[19][20]

Signaling Pathway: TNF-α Induced Necroptosis

Upon stimulation by ligands like TNF-α, and in the absence of caspase-8 activity, RIPK1 is activated and recruits RIPK3 to form a complex called the necrosome.[19][21] RIPK3 then phosphorylates the pseudokinase MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and lytic cell death.[22] This process releases damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[19]

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival/Apoptosis) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruits Necrosome Necrosome (RIPK1-RIPK3) MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL pMLKL (Oligomerizes) MLKL->pMLKL Membrane_Rupture Membrane Rupture & Cell Lysis pMLKL->Membrane_Rupture Pyrrolo_pyridine 6,7-dihydro-5H-pyrrolo [3,4-b]pyridine Derivative (RIPK1 Inhibitor) Pyrrolo_pyridine->RIPK1 Inhibits Kinase Activity Caspase8_Inhibition Caspase-8 Inhibition Caspase8_Inhibition->RIPK1 Allows Activation

Caption: TNF-α Induced Necroptosis Pathway.

Animal Model: Depression-like Behavior Assessment

Given the link between inflammation, neurodegeneration, and depression, assessing the antidepressant-like effects of a RIPK1 inhibitor can be a relevant efficacy endpoint. The Tail Suspension Test (TST) and Forced Swim Test (FST) are widely used behavioral despair models in mice to screen for potential antidepressant activity.[23][24][25][26]

Experimental Protocol: Tail Suspension Test (TST)

1. Animals and Acclimation:

  • Use adult male mice (e.g., BALB/c strain).

  • House animals individually for at least 24 hours before the test to minimize social hierarchy effects.

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

2. Drug Administration:

  • Administer the this compound derivative or vehicle (e.g., p.o., i.p.) 60 minutes before the test. Include a positive control group treated with a known antidepressant like imipramine (e.g., 30 mg/kg, i.p.).

3. Test Procedure:

  • Securely attach adhesive tape to the tip of the mouse's tail (about 1-2 cm).

  • Suspend the mouse by its tail from a horizontal bar or ledge, ensuring it cannot touch any surfaces.[27][28] The suspension height should be approximately 20-25 cm from the floor.[23]

  • Use individual compartments to prevent mice from seeing each other.

  • The test duration is 6 minutes.[27][28] Video record the entire session for later analysis.

4. Behavioral Scoring:

  • Score the duration of immobility during the last 4 minutes of the 6-minute test.[28]

  • Immobility is defined as the absence of all movement except for minor respiration-related movements.[28][29]

  • Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video-tracking software.

5. Data Analysis:

  • Compare the immobility time across groups using one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's).

  • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Data Presentation: Effect on Immobility in the Tail Suspension Test
Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) in last 4 min% Reduction in Immobility
Vehicle Control-155 ± 12-
Compound Z10118 ± 1023.9
Compound Z3085 ± 945.2
Imipramine (Positive Control)3072 ± 853.5

References

Application Notes and Protocols for Developing Necroptosis Inhibitors from a Pyrrolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of necroptosis inhibitors derived from a pyrrolopyridine scaffold. This document outlines the underlying biology, key experimental protocols, and data interpretation to facilitate the discovery and characterization of novel therapeutic agents targeting necroptosis.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a form of regulated cell death that is implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a crucial target in apoptosis-resistant pathologies. The signaling cascade is primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is activated and, in the absence of active caspase-8, forms a complex with RIPK3 called the necrosome.[1][4] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[3][4] The kinase activity of RIPK1 is a critical and druggable node in this pathway, making it an attractive target for small molecule inhibitors.[5] The pyrrolopyridine scaffold has emerged as a promising starting point for the development of potent and selective RIPK1 inhibitors.[6]

Necroptosis Signaling Pathway

The TNFα-induced necroptosis pathway begins with the binding of TNFα to its receptor, TNFR1. This triggers the formation of Complex I, which can initiate pro-survival signaling.[1] Under conditions where pro-apoptotic signaling is inhibited, a switch to the formation of a cytosolic death-inducing complex, the necrosome (Complex IIb), occurs.[3] This complex consists of activated RIPK1 and RIPK3, leading to the subsequent phosphorylation of MLKL, the executioner of necroptosis.[4]

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex IIb (Necrosome) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Complex I Complex I TNFR1->Complex I NF-κB NF-κB Complex I->NF-κB RIPK1 RIPK1 Complex I->RIPK1 Deubiquitination Cell Survival Cell Survival NF-κB->Cell Survival RIPK3 RIPK3 RIPK1->RIPK3 P MLKL MLKL RIPK3->MLKL P p-MLKL (oligomer) p-MLKL (oligomer) MLKL->p-MLKL (oligomer) Membrane Disruption Membrane Disruption p-MLKL (oligomer)->Membrane Disruption Necroptosis Necroptosis Membrane Disruption->Necroptosis Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RIPK1 Inhibition

Caption: TNFα-induced necroptosis signaling pathway and the inhibitory action of pyrrolopyridine-based RIPK1 inhibitors.

Experimental Workflow for Inhibitor Development

The development of novel necroptosis inhibitors from a pyrrolopyridine scaffold typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Workflow A Scaffold Selection (Pyrrolopyridine) B Chemical Synthesis & Library Generation A->B C Biochemical Assay: RIPK1 Kinase Inhibition B->C D Cell-Based Assay: Necroptosis Inhibition C->D E Structure-Activity Relationship (SAR) Studies C->E D->E F Lead Optimization E->F F->C Iterative Improvement G In Vivo Pharmacokinetic (PK) Studies F->G H In Vivo Efficacy Studies (e.g., SIRS Model) G->H I Preclinical Candidate H->I

Caption: A typical workflow for the development of pyrrolopyridine-based necroptosis inhibitors.

Data Presentation

Table 1: In Vitro Activity of Representative Pyrrolopyridine-Derived Necroptosis Inhibitors
CompoundRIPK1 Kinase IC50 (nM)Cellular Necroptosis EC50 (nM) (Human HT-29)Cellular Necroptosis EC50 (nM) (Murine L929)
Necrostatin-1 (Nec-1) 180490270
GSK'963 2913
Compound 26 502630

Data compiled from multiple sources for comparison.[1]

Table 2: Pharmacokinetic Profile of a Representative Pyrrolopyridine-Derived Inhibitor (Compound 26) in Rats
ParameterValue
Dose (Oral) 10 mg/kg
Cmax (ng/mL) 85
Tmax (h) 2
AUC (0-t) (ng·h/mL) 255
Oral Bioavailability (F%) Low (not specified)

Data is for a representative compound and may not be indicative of all compounds from this scaffold.[1] For comparison, some optimized inhibitors from other scaffolds have shown significantly better oral bioavailability (e.g., GSK'095 with 77-88% in rats, dogs, and monkeys).

Experimental Protocols

Protocol 1: RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of RIPK1 by measuring ADP production.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, MgCl₂, DTT)

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compounds (e.g., pyrrolopyridine derivatives) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare the RIPK1 enzyme solution in Kinase Assay Buffer.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the RIPK1 enzyme solution to the wells and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubate the reaction for 45-60 minutes at 30°C.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will also deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Necroptosis Inhibition Assay (HT-29 Cells)

This cell-based assay assesses the ability of test compounds to protect cells from induced necroptosis. HT-29 human colon adenocarcinoma cells are a suitable model as they express the necessary components of the necroptosis pathway.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics

  • Human Tumor Necrosis Factor-alpha (TNFα)

  • SMAC mimetic (e.g., LCL161 or SM-164)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Test compounds (e.g., pyrrolopyridine derivatives)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Include control wells: untreated cells (100% viability) and cells treated with the necroptosis-inducing cocktail without any inhibitor (0% protection).

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions. For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

  • Calculate the percent protection afforded by the compounds and determine the EC50 values from dose-response curves.

Protocol 3: In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model

This in vivo model is used to evaluate the efficacy of necroptosis inhibitors in a disease-relevant context. TNFα-induced SIRS in mice mimics aspects of severe inflammatory conditions.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Murine TNFα

  • z-VAD-FMK

  • Test compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage)

  • Rectal thermometer

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the TNFα challenge. A typical dose might be in the range of 5-25 mg/kg.

  • Administer a lethal dose of murine TNFα (e.g., 10-20 µ g/mouse ) and z-VAD-FMK (e.g., 20 mg/kg) via intraperitoneal injection.

  • Monitor the core body temperature of the mice at regular intervals using a rectal thermometer. TNFα-induced hypothermia is a key indicator of the inflammatory response.

  • Record the survival of the mice over a period of 24-48 hours.

  • Analyze the data to determine if the test compound can protect the mice from TNFα-induced hypothermia and lethality.

Conclusion

The development of necroptosis inhibitors from a pyrrolopyridine scaffold represents a promising therapeutic strategy for a range of diseases. By employing a systematic approach that combines robust biochemical and cellular assays with relevant in vivo models, researchers can identify and optimize potent and selective RIPK1 inhibitors. The protocols and data presented in these application notes provide a framework to guide these drug discovery efforts. Further optimization of the pharmacokinetic properties of pyrrolopyridine-based inhibitors will be crucial for their successful clinical translation.

References

Application Notes and Protocols for High-Throughput Screening of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine libraries. This class of compounds has shown significant potential in modulating key biological targets involved in oncology and neurodegenerative diseases. The following protocols and data are representative of typical HTS campaigns for identifying and characterizing novel inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase and Receptor-Interacting Protein Kinase 1 (RIPK1), two prominent targets for this scaffold.

Introduction to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridines

The this compound core is a privileged scaffold in medicinal chemistry. Derivatives have been identified as potent inhibitors of critical cellular kinases, including ATR, a key regulator of the DNA damage response (DDR), and RIPK1, a central mediator of necroptotic cell death.[1][2] Given their therapeutic potential, robust and efficient HTS assays are essential for the rapid identification of lead compounds from large chemical libraries.

Data Presentation: Quantitative Analysis of Lead Compounds

The following tables summarize representative quantitative data for hypothetical lead compounds identified from a this compound library screen.

Table 1: Biochemical Inhibitory Activity

Compound IDTarget KinaseAssay TypeIC50 (nM)
PYR-001ATRTR-FRET15
PYR-002RIPK1Radiometric45
PYR-003ATRTR-FRET120
Staurosporine (Control)MultipleRadiometric5

Table 2: Cell-Based Assay Activity

Compound IDCell LineAssay TypeEC50 (µM)
PYR-001HT-29 (human colon cancer)Cell Viability (ATPlite)0.5
PYR-002U937 (human lymphoma)Necroptosis Inhibition1.2

Experimental Protocols

Protocol 1: Biochemical ATR Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of ATR kinase activity.[3]

Materials:

  • ATR Kinase (recombinant)

  • ULight™-CHK1tide substrate

  • LanthaScreen™ Eu-anti-phospho-CHK1 (Ser345) antibody

  • TR-FRET Dilution Buffer

  • ATP

  • Test compounds (this compound library)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the library compounds in DMSO.

  • In a 384-well plate, add 50 nL of each diluted compound. For controls, add 50 nL of DMSO.

  • Add 5 µL of a solution containing ATR kinase and ULight™-CHK1tide substrate in TR-FRET Dilution Buffer.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km for ATR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a solution containing the Europium-labeled anti-phospho-CHK1 antibody in TR-FRET Dilution Buffer with EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Protocol 2: Biochemical RIPK1 Kinase Inhibition Assay (Radiometric)

This protocol outlines a radiometric assay to measure the inhibition of RIPK1 kinase activity.[4][5]

Materials:

  • RIPK1 Kinase (recombinant)

  • Myelin Basic Protein (MBP) substrate

  • [γ-³³P]-ATP

  • Kinase Assay Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate)

  • 0.425% Phosphoric Acid

  • Test compounds (this compound library)

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the library compounds in the appropriate buffer.

  • Add test compounds, RIPK1 enzyme, and MBP substrate to the wells of a filter plate.

  • Initiate the reaction by adding [γ-³³P]-ATP.

  • Incubate for 120 minutes at room temperature.

  • Stop the reaction by adding 0.5% phosphoric acid.

  • Spot an aliquot of the reaction mixture onto a filter membrane.

  • Wash the filter four times with 0.425% phosphoric acid and once with methanol.

  • Dry the filter and measure the incorporated radioactivity using a scintillation counter.

  • Determine the percent inhibition for each compound based on the reduction in radioactive signal compared to controls.

Protocol 3: Cell-Based Necroptosis Inhibition Assay

This protocol describes a cell-based assay to screen for inhibitors of TNF-α-induced necroptosis in U937 cells.

Materials:

  • U937 cells

  • RPMI-1640 medium with 10% FBS

  • Human TNF-α

  • z-VAD-fmk (pan-caspase inhibitor)

  • Test compounds (this compound library)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed U937 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with serial dilutions of the library compounds for 1 hour.

  • Add z-VAD-fmk to a final concentration of 20 µM to block apoptosis.

  • Induce necroptosis by adding TNF-α to a final concentration of 100 ng/mL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of necroptosis based on the increase in cell viability (luminescence) compared to controls.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Characterization Compound_Library This compound Library Preparation Plate_Preparation Assay Plate Preparation (384-well format) Compound_Library->Plate_Preparation Assay_Development Assay Development (e.g., TR-FRET, Radiometric) Assay_Development->Plate_Preparation HTS High-Throughput Screening (Robotic Automation) Plate_Preparation->HTS Data_Acquisition Data Acquisition (Plate Reader) HTS->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition, Z') Data_Acquisition->Primary_Analysis Hit_Selection Hit Selection (Threshold Criteria) Primary_Analysis->Hit_Selection Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Selection->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis

Caption: High-throughput screening workflow for identifying novel inhibitors.

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) RPA_ssDNA RPA-ssDNA DNA_Damage->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylation RPA_ssDNA->ATR_ATRIP Recruitment & Activation pCHK1 p-CHK1 CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis pCHK1->Apoptosis Inhibitor This compound Inhibitor Inhibitor->ATR_ATRIP

Caption: ATR signaling pathway and point of inhibition.

RIPK1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruitment RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (oligomerization) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis Inhibitor This compound Inhibitor Inhibitor->RIPK1

Caption: RIPK1-mediated necroptosis pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for the this compound core?

A1: The most prevalent and versatile method for constructing the pyrrolo[3,4-b]pyridin-5-one core, a derivative of the target compound, is through multicomponent reactions (MCRs).[1] Specifically, a one-pot cascade sequence involving an Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition, N-acylation, and subsequent aromatization (decarboxylation/dehydration) is widely reported to be efficient.[1][2][3] This approach offers high atom economy and allows for the rapid assembly of complex polyheterocyclic structures.[1] Alternative methods include the recyclization of substituted pyranones in the presence of amines.[4]

Q2: Why are multicomponent reactions (MCRs) preferred for this synthesis?

A2: MCRs are favored because they allow for the construction of complex molecules like pyrrolo[3,4-b]pyridin-5-ones in a single step from three or more starting materials.[5] This approach is highly efficient, reduces waste, and minimizes the need for purification of intermediates. The Ugi-Zhu reaction, a key MCR in this synthesis, is particularly valuable for its ability to introduce significant chemical diversity into the final product.[1][5]

Q3: What key factors influence the yield and success of the synthesis?

A3: Several factors are critical for achieving high yields:

  • Purity of Starting Materials : The purity of reactants, especially aldehydes, amines, and isocyanides, is crucial as impurities can lead to side reactions and inhibit catalyst activity.[6][7]

  • Catalyst Choice and Loading : Lewis acids like Ytterbium (III) triflate (Yb(OTf)₃) or Scandium (III) triflate (Sc(OTf)₃) are often used to catalyze the cascade process.[1][2] Optimizing the catalyst and its loading amount is essential for maximizing yield.[6]

  • Solvent : The choice of solvent affects reactant solubility and reaction kinetics.[6] Toluene and chlorobenzene are commonly used for the Ugi-Zhu/Diels-Alder cascade.[1][3]

  • Reaction Temperature and Method : Microwave irradiation is frequently employed to accelerate the reaction, often providing better yields in shorter times compared to conventional heating.[1][3] Temperature must be carefully controlled to prevent degradation of reactants or products.[8]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Issue 1: Very Low or No Yield of the Desired Product

Q: My multicomponent reaction is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in the synthesis of pyrrolo[3,4-b]pyridin-5-ones are a common problem and can stem from several factors. A systematic approach is recommended for troubleshooting.[6][8]

Potential Causes & Solutions:

  • Purity of Reactants :

    • Problem : Impurities in the aldehyde, amine, or isocyanide starting materials can interfere with the reaction cascade.[7] Isocyanides, in particular, can be unstable and require careful handling.

    • Recommendation : Ensure all starting materials are of high purity. Purify reagents if necessary (e.g., distillation of aldehydes, recrystallization of amines). Use freshly prepared or properly stored isocyanides.

  • Ineffective Catalyst :

    • Problem : The Lewis acid catalyst (e.g., Yb(OTf)₃) may be deactivated by moisture or other impurities.

    • Recommendation : Use a fresh batch of the catalyst. Ensure the reaction is carried out under anhydrous conditions if specified, using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Suboptimal Reaction Conditions :

    • Problem : The reaction temperature or time may not be optimal for your specific substrates. Microwave conditions (power, temperature) can be particularly sensitive.[6]

    • Recommendation : Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid potential decomposition from prolonged heating.[6] Screen a range of temperatures around the literature-reported value.

  • Incorrect Stoichiometry :

    • Problem : An incorrect ratio of the reactants can lead to the incomplete conversion of the limiting reagent.

    • Recommendation : Carefully verify the stoichiometry. In many reported procedures, a slight excess (e.g., 1.2 equivalents) of the isocyanide and maleic anhydride is used to drive the reaction to completion.[1]

Issue 2: Formation of Significant Side Products

Q: My reaction produces multiple spots on TLC, and purification is difficult. How can I improve the reaction's selectivity?

A: The formation of side products often arises from competing reaction pathways or the degradation of intermediates.

Potential Causes & Solutions:

  • Iminium Ion Formation :

    • Problem : The initial condensation between the aldehyde and amine to form the iminium ion is a critical step. If this equilibrium is not favored, side reactions of the individual components can occur.

    • Recommendation : This step is often facilitated by heating. In microwave-assisted syntheses, a pre-irradiation step of the aldehyde and amine before adding other components can improve the yield of the desired product.[1]

  • Side Reactions of Maleic Anhydride :

    • Problem : Maleic anhydride is a reactive dienophile and can potentially react with other nucleophiles in the mixture.

    • Recommendation : Ensure the preceding Ugi-Zhu reaction, which forms the 5-aminooxazole intermediate, has proceeded sufficiently before the addition of maleic anhydride.[1] Stepwise addition of reagents is often critical.

  • Incomplete Cyclization/Aromatization :

    • Problem : The final cascade of N-acylation, aza-Diels-Alder, and aromatization may be incomplete, leaving stable intermediates in the reaction mixture.

    • Recommendation : Ensure sufficient heating (time and temperature) and catalyst activity to drive the final cyclization and dehydration/decarboxylation steps to completion.[2]

Data Presentation

Table 1: Effect of Ytterbium Triflate Catalyst Loading on Yield

The following data summarizes the optimization of the catalyst loading for the synthesis of a specific pyrrolo[3,4-b]pyridin-5-one derivative.[1]

EntryYb(OTf)₃ (mol %)Yield (%)
1151
2575
31075
41574

Reaction conditions: Synthesis performed using microwave irradiation.[1]

Experimental Protocols

General Protocol for the One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/Aza-Diels-Alder Cascade

This protocol is adapted from reported literature and serves as a general guideline.[1][3]

  • Iminium Ion Formation : In a microwave reaction vessel, combine the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in a suitable solvent (e.g., toluene or chlorobenzene).

  • Microwave Irradiation (Step 1) : Irradiate the mixture under microwave conditions (e.g., 80 °C, 100 W) for 25 minutes to facilitate imine formation.

  • Catalyst Addition : Add the Lewis acid catalyst, such as Ytterbium (III) triflate (Yb(OTf)₃, 0.1 equiv). Irradiate the mixture again under microwave conditions (e.g., 65 °C, 100 W) for an additional 5 minutes.

  • Ugi-Zhu Reaction : Add the α-isocyanoacetamide (1.2 equiv) to the reaction mixture. Heat the mixture under microwave irradiation (e.g., 80 °C, 100 W) for 30 minutes. This step forms the key 5-aminooxazole intermediate.

  • Aza-Diels-Alder Cascade : Add maleic anhydride (1.2 equiv) to the vessel. Continue to heat the reaction under microwave irradiation (e.g., 80 °C, 100 W) for another 30 minutes to initiate the cascade process, forming the final product.

  • Workup : After cooling, transfer the reaction mixture to a separatory funnel. Perform an aqueous workup, typically with a saturated aqueous solution of K₂CO₃ or NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Outcome Aldehyde Aldehyde Step1 Step 1: Imine Formation (Aldehyde + Amine) + MW Heating Aldehyde->Step1 Amine Amine Amine->Step1 Isocyanide α-Isocyano acetamide Step2 Step 2: Ugi-Zhu 3CR (Imine + Isocyanide) + Catalyst, MW Isocyanide->Step2 Dienophile Maleic Anhydride Step3 Step 3: Cascade Reaction (Intermediate + Dienophile) + MW Heating Dienophile->Step3 Step1->Step2 Iminium Ion Step2->Step3 5-Aminooxazole Intermediate Product Final Product: 6,7-dihydro-5H-pyrrolo [3,4-b]pyridin-5-one Step3->Product Aza-Diels-Alder, Aromatization

Caption: General workflow for the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones.

G Start Low Yield or No Product CheckPurity 1. Check Reactant Purity Start->CheckPurity CheckConditions 2. Check Reaction Conditions Start->CheckConditions CheckStoichiometry 3. Verify Stoichiometry Start->CheckStoichiometry Purify Purify/Recrystallize Starting Materials CheckPurity->Purify Fresh Use Fresh Isocyanide & Catalyst CheckPurity->Fresh OptimizeTemp Optimize Temperature & Reaction Time via TLC CheckConditions->OptimizeTemp DrySolvent Ensure Anhydrous Solvents & Inert Atmosphere CheckConditions->DrySolvent OptimizeCatalyst Screen Catalyst Loading (e.g., 5-10 mol%) CheckConditions->OptimizeCatalyst Recalculate Recalculate Molar Ratios CheckStoichiometry->Recalculate Excess Use Slight Excess of Isocyanide/Dienophile CheckStoichiometry->Excess End Re-run Experiment & Analyze Results Purify->End Fresh->End OptimizeTemp->End DrySolvent->End OptimizeCatalyst->End Recalculate->End Excess->End

Caption: Troubleshooting flowchart for addressing low synthesis yield.

References

common side products in the Ugi-Zhu synthesis of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Ugi-Zhu synthesis of pyrrolopyridines. This guide addresses common issues, outlines potential side products, and offers detailed experimental protocols and FAQs to streamline your research and development efforts.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the Ugi-Zhu synthesis of pyrrolopyridines.

Issue Potential Cause Diagnostic Check Recommended Solution
Low or No Product Yield Incomplete imine formation.Monitor the reaction of the aldehyde and amine by TLC or ¹H NMR before adding the isocyanoacetamide.- Ensure equimolar amounts of aldehyde and amine. - Pre-stir the aldehyde and amine for a short period (e.g., 5-10 minutes) before adding other reagents.
Inactive Lewis acid catalyst.Use a freshly opened or properly stored Lewis acid catalyst.- Store Lewis acids (e.g., Ytterbium triflate, Scandium triflate) in a desiccator. - Consider using a higher catalyst loading (e.g., up to 10 mol%).
Hydrolysis of isocyanoacetamide.Check for the presence of the corresponding formamide byproduct by LC-MS.- Use anhydrous solvents (e.g., dry toluene). - Perform the reaction under an inert atmosphere (N₂ or Ar).
Low reactivity of starting materials.Review the electronic and steric properties of your aldehyde, amine, and isocyanoacetamide.- Increase the reaction temperature, potentially using microwave irradiation. - Increase the concentration of the reactants.
Formation of Multiple Unidentified Spots on TLC Decomposition of starting materials or intermediates.Observe the reaction mixture for color changes that may indicate decomposition.- Lower the reaction temperature. - Reduce the reaction time.
Complex side reactions.Analyze the crude reaction mixture by LC-MS to identify the masses of the byproducts.- Optimize the order of reagent addition. - Screen different Lewis acid catalysts.
Product Precipitation During Reaction Low solubility of the pyrrolopyridine product.This can be a positive outcome if the precipitate is the pure product.- Filter the precipitate and wash with a suitable solvent to isolate the pure product. - If the precipitate is impure, consider a different solvent system to maintain solubility.
Difficult Purification Presence of closely related side products.Utilize high-resolution mass spectrometry (HRMS) and 2D NMR techniques to characterize impurities.- Employ preparative thin-layer chromatography (prep-TLC) or HPLC for purification. - Consider a different solvent system for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Ugi-Zhu synthesis of pyrrolopyridines?

A1: While many reports indicate high product purity after purification, several side products are mechanistically plausible and may be observed in the crude reaction mixture:

  • Unreacted 5-Aminooxazole Intermediate: The initial Ugi-Zhu three-component reaction yields a 5-aminooxazole. If the subsequent cascade reaction with maleic anhydride is incomplete, this intermediate will remain as a significant impurity.

  • Hydrolyzed Isocyanoacetamide (Formamide): The isocyanoacetamide is susceptible to hydrolysis, especially in the presence of trace amounts of water, leading to the formation of the corresponding formamide. This side product is often difficult to remove due to its polarity.

  • Passerini-type Products: Although less common in the Ugi-Zhu variant which lacks an external carboxylic acid, if the reaction is not carried out under optimal conditions, side reactions resembling the Passerini reaction might occur, especially if water is present to act as a nucleophile.

  • Polymerization of Isocyanide: Isocyanides can polymerize, especially at higher temperatures or in the presence of certain impurities. This typically results in an insoluble, often colored, material.

  • Side reactions involving Maleic Anhydride: Maleic anhydride is a reactive dienophile and can potentially undergo undesired reactions if the desired aza-Diels-Alder cycloaddition is slow.

Q2: How can I minimize the formation of the 5-aminooxazole intermediate?

A2: To drive the reaction towards the final pyrrolopyridine product, ensure the efficient execution of the cascade reaction. This can be achieved by:

  • Using a slight excess (e.g., 1.2-1.4 equivalents) of maleic anhydride.

  • Optimizing the reaction temperature and time for the cascade step. Microwave heating has been shown to be effective.[1][2]

Q3: What is the optimal catalyst for this reaction?

A3: Lewis acids are crucial for activating the imine towards nucleophilic attack by the isocyanide. Ytterbium triflate (Yb(OTf)₃) and Scandium triflate (Sc(OTf)₃) are commonly reported to be highly effective catalysts for this transformation.[1][3] The choice and loading of the catalyst may need to be optimized for specific substrates.

Q4: What are the recommended solvents and reaction conditions?

A4: Toluene is a frequently used solvent for the Ugi-Zhu synthesis of pyrrolopyridines.[1][3] Anhydrous conditions are important to minimize hydrolysis of the isocyanide. Microwave irradiation is often employed to accelerate the reaction and improve yields.[1][2]

Quantitative Data Summary

While specific quantitative data on side product formation is scarce in the literature, the following table summarizes the reported yields of the desired pyrrolopyridine product under different optimized reaction conditions. High yields are generally indicative of minimal side product formation.

AldehydeAmineIsocyanoacetamideCatalyst (mol%)SolventTemp. (°C) & TimeYield (%)Reference
FurfuralFurfurylaminePhenylalanine-derivedYb(OTf)₃ (3)Toluene80 (MW), 15 min82[1]
BenzaldehydeBenzylaminePhenylalanine-derivedSc(OTf)₃ (3)Toluene80 (MW), 15 min65[1]
4-ChlorobenzaldehydeBenzylaminePhenylalanine-derivedYb(OTf)₃ (cat.)Toluene80 (MW), 15 min92[3]
4-Fluorobenzaldehyde4-FluoroanilinePhenylalanine-derivedYb(OTf)₃ (cat.)Toluene80 (MW), 15 min75[3]

Experimental Protocols

General Procedure for the Ugi-Zhu Synthesis of Pyrrolo[3,4-b]pyridin-5-ones[1][3]
  • To a sealed microwave reaction tube (10 mL), add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene (1.0 mL).

  • Stir the mixture and heat using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add the Lewis acid catalyst (e.g., Ytterbium triflate, 3 mol%).

  • Stir and heat the mixture again using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Add the α-isocyanoacetamide (1.2 equiv.).

  • Continue stirring and heating with microwave irradiation (e.g., 70 °C, 150 W) for 15 minutes.

  • Add maleic anhydride (1.4 equiv.).

  • Finally, stir and heat the reaction mixture using microwave irradiation (e.g., 80 °C, 150 W) for 15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or preparative TLC.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Ugi_Zhu start_node Start: Low Yield or Complex Mixture check_imine Imine Formation Complete? start_node->check_imine decision_node decision_node process_node process_node end_node Improved Yield of Pyrrolopyridine preform_imine Pre-form imine by stirring aldehyde and amine before adding other reagents. check_imine->preform_imine No check_hydrolysis Isocyanide Hydrolysis? check_imine->check_hydrolysis Yes preform_imine->check_hydrolysis use_anhydrous Use anhydrous solvents and inert atmosphere. check_hydrolysis->use_anhydrous Yes check_reactivity Low Reactivity? check_hydrolysis->check_reactivity No use_anhydrous->check_reactivity optimize_conditions Increase temperature (MW), increase concentration, or screen catalysts. check_reactivity->optimize_conditions Yes check_cascade Cascade Reaction Incomplete? check_reactivity->check_cascade No optimize_conditions->check_cascade check_cascade->end_node No optimize_cascade Use excess maleic anhydride, optimize cascade reaction time and temperature. check_cascade->optimize_cascade Yes optimize_cascade->end_node

Caption: Troubleshooting workflow for the Ugi-Zhu synthesis.

References

Technical Support Center: Purification of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. These nitrogen-containing heterocyclic compounds often present unique challenges due to their polarity and basicity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best first step to purify my crude this compound derivative?

A: Before attempting any purification, it is crucial to perform an initial analysis of the crude reaction mixture. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. This initial assessment will help you determine the number of components in your mixture, their relative polarities, and the identity of your target compound, which guides the selection of the most appropriate purification strategy.

Q2: My target compound is a solid. Should I use recrystallization or column chromatography?

A: The choice depends on the nature of the impurities.

  • Recrystallization is often efficient for removing impurities that have very different solubility profiles from your target compound. It is highly scalable and can yield very pure crystalline material. However, it is less effective at separating compounds with similar solubilities.

  • Column chromatography is more versatile for separating multiple components, even those with similar polarities. It is the preferred method if your crude solid contains several byproducts. For large-scale work, recrystallization is often more practical if applicable.

Q3: My compound appears to be degrading or streaking badly on a standard silica gel column. What are my options?

A: The basic nitrogen atom in the pyrrolopyridine ring can interact strongly with the acidic surface of silica gel, causing streaking, low recovery, or even decomposition. You have several options:

  • Deactivate the Silica: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your chromatography eluent. This neutralizes the acidic sites on the silica gel, leading to better peak shapes and recovery.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography can be an excellent alternative, as it operates under different separation principles.

Q4: I have a very polar derivative that does not move from the TLC baseline, even in 100% ethyl acetate. How can I purify it?

A: For highly polar compounds, standard normal-phase chromatography conditions are often insufficient.

  • Highly Polar Mobile Phases: For flash chromatography, you can use more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol mixtures.

  • Reverse-Phase HPLC: Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column is often the most effective method for purifying polar compounds. These columns are designed to retain polar analytes using highly aqueous mobile phases.

  • Mixed-Mode Chromatography: Advanced techniques like mixed-mode liquid chromatography (MMLC), which combines reverse-phase and ion-exchange characteristics, can also be very effective for separating polar nitrogen-containing heterocycles.

Q5: How can I improve my overall recovery and yield during purification?

A: Low yields can stem from several factors throughout the workup and purification process. To improve recovery:

  • Recrystallization: Avoid using an excessive amount of solvent, as this will cause a significant portion of your product to remain in the mother liquor. Ensure the solution is thoroughly cooled before filtering to maximize crystal precipitation.

  • Column Chromatography: Ensure your compound is stable on the chosen stationary phase. Sometimes, a compound may irreversibly adsorb to the column. Dry loading the sample onto a small amount of silica can also prevent losses and improve resolution compared to wet loading in a solvent that might be too strong.

  • Liquid-Liquid Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure your basic compound is in its neutral form (high pH) to be efficiently extracted into the organic layer.

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during purification experiments.

Problem 1: Tailing or Streaking Peaks in Flash Column Chromatography
  • Primary Cause: Strong acid-base interaction between the basic nitrogen of the pyrrolopyridine scaffold and acidic silanol groups on the silica gel surface.

  • Solution:

    • Prepare your eluent (e.g., Hexane/Ethyl Acetate) as usual.

    • Add 0.1-1% triethylamine (TEA) or pyridine to the eluent mixture.

    • Use this modified eluent to pack, load, and run your column. The TEA will compete for the acidic sites, allowing your compound to elute more symmetrically.

Problem 2: Compound "Oils Out" During Recrystallization
  • Primary Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Solution:

    • Re-heat the mixture until the oil fully redissolves.

    • Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation.

    • Allow the flask to cool much more slowly. Insulating the flask can help.

    • If it still oils out, try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation or add a pure seed crystal.

Problem 3: Poor Separation in Chromatography Despite a Good Rf Difference in TLC
  • Primary Cause: This can be due to overloading the column, poor packing, or loading the sample in too large a volume or in too strong a solvent.

  • Solution:

    • Reduce the Load: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.

    • Improve Loading Technique: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble (like dichloromethane). Alternatively, use "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

    • Check for On-Column Degradation: Run a 2D TLC. Spot your compound, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If a new spot appears, your compound is not stable to silica.

Problem 4: Low or Irreproducible Retention Times in Reverse-Phase HPLC
  • Primary Cause: This can happen with highly aqueous mobile phases (<5% organic) on standard C18 columns, a phenomenon known as "ligand collapse" or "dewetting".

  • Solution:

    • Use an "Aqueous Stable" Column: Employ a column specifically designed for use in highly aqueous conditions (e.g., Hypersil GOLD aQ). These have polar end-capping or embedded polar groups to prevent this issue.

    • Column Regeneration: If you suspect ligand collapse has occurred, wash the column with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) for an extended period to restore the C18 chains, then re-equilibrate with your mobile phase.

Section 3: Comparison of Purification Techniques

The following table summarizes the general performance and characteristics of the most common purification techniques for this compound derivatives.

TechniqueTypical PurityTypical RecoveryThroughputKey Considerations
Flash Chromatography >95%60-95%ModerateVersatile for most mixtures; requires solvent and stationary phase; potential for compound degradation on silica.
Recrystallization >99% (if successful)50-90%HighExcellent for final purification step; requires a crystalline solid and a suitable solvent; not suitable for all mixtures.
Preparative HPLC >99%70-98%Low to ModerateExcellent for difficult separations and polar compounds; requires specialized equipment; uses large solvent volumes.
Silica Plug Filtration Variable (removes baseline impurities)>95%Very HighQuick method for removing highly polar or non-polar impurities; not a high-resolution technique.

Section 4: Standard Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modifier
  • Select Solvent System: Identify a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your target compound an Rf of ~0.3 on a TLC plate.

  • Prepare Eluent: Prepare a bulk volume of your chosen solvent system and add 0.5% (v/v) triethylamine.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (slurry method). Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve the crude material in a minimal amount of dichloromethane. Pipette this solution carefully onto the top of the silica bed. Allow the solvent to absorb into the silica.

  • Elute: Carefully add the eluent and apply positive pressure. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Choose a Solvent: Find a solvent that dissolves your compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolve the Crude Solid: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the compound completely.

  • Decolorize (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Preparative Reverse-Phase HPLC
  • Develop an Analytical Method: On an analytical HPLC system, develop a separation method using a C18 column. A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks for basic compounds.

  • Scale-Up: Transfer the method to a preparative HPLC system with a larger C18 column of the same chemistry. The flow rate and injection volume are scaled up geometrically based on the column cross-sectional area.

  • Prepare the Sample: Dissolve the crude sample in a suitable solvent (e.g., DMSO, Methanol, or the initial mobile phase) at a high concentration.

  • Purify and Collect: Inject the sample and run the preparative method. Use a fraction collector triggered by UV absorption to collect the peaks corresponding to your target compound.

  • Isolate Product: Combine the relevant fractions. Most of the organic solvent (e.g., acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution is often frozen and lyophilized (freeze-dried) to yield the pure compound as a solid, typically as its TFA or formate salt.

Section 5: Visualization

Purification Workflow Diagram

The following diagram illustrates a general decision-making workflow for purifying this compound derivatives.

Purification_Workflow crude Crude Product analysis Initial Analysis (TLC, LC-MS) crude->analysis is_solid Is the target compound a solid? analysis->is_solid recrystallize Recrystallization is_solid->recrystallize  Yes, and impurities  have different solubility chromatography_node Chromatography is_solid->chromatography_node  No, or multiple  impurities present pure_compound Pure Compound recrystallize->pure_compound stability_check Check Stability on Silica (2D TLC) chromatography_node->stability_check flash_chrom Normal-Phase Flash Chromatography (Silica Gel +/- Triethylamine) stability_check->flash_chrom  Stable alt_chrom Alternative Chromatography (Alumina, Reverse-Phase, Prep-HPLC) stability_check->alt_chrom  Unstable or Very Polar flash_chrom->pure_compound alt_chrom->pure_compound

Caption: A decision tree for selecting a suitable purification technique.

Technical Support Center: Overcoming Solubility Challenges of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogs.

Troubleshooting Guides

Problem: My this compound analog has poor aqueous solubility, hindering its use in biological assays.

Solution: For ionizable basic compounds such as the this compound series, several strategies can be employed to enhance aqueous solubility. These include pH adjustment, salt formation, prodrug synthesis, and the use of formulation vehicles. The appropriate strategy will depend on the specific physicochemical properties of your analog and the requirements of the intended experiment.

Frequently Asked Questions (FAQs)

Solubility and pH

Q1: How does pH affect the solubility of my basic this compound analog?

A1: As these analogs are typically weak bases, their solubility is highly pH-dependent. In acidic solutions, the pyridine nitrogen becomes protonated, forming a more soluble salt. Conversely, in neutral or basic solutions, the compound exists predominantly in its less soluble free base form. Therefore, lowering the pH of the aqueous medium is a primary strategy to increase solubility.[1][2][3] It is crucial to determine the pH-solubility profile to identify the optimal pH range for dissolution.

Q2: What is a pH-solubility profile and how do I determine it for my compound?

A2: A pH-solubility profile is a graph that illustrates the solubility of a compound across a range of pH values. This profile is essential for understanding the dissolution behavior of an ionizable drug.[4][5] The equilibrium solubility at different pH values is typically determined using the shake-flask method.

Experimental Protocol: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of a this compound analog at various pH values.

Materials:

  • This compound analog (solid)

  • Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Calibrated pH meter

  • Orbital shaker/incubator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC with a suitable column and detector

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Add an excess amount of the solid compound to vials containing buffers of different pH values.

  • Seal the vials and place them in an orbital shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, check the pH of the slurry.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.[6][7]

Salt Formation

Q3: Can I improve the solubility of my compound by forming a salt?

A3: Yes, salt formation is a very effective and common strategy for increasing the aqueous solubility and dissolution rate of basic compounds.[8][9] By reacting the basic nitrogen of the pyridine ring with an acid, a more polar and thus more water-soluble salt is formed.[10][11]

Q4: Which salt form is best for my this compound analog?

A4: The choice of the counterion is critical and can significantly impact solubility, stability, and other physicochemical properties.[4][12] A salt screening study is recommended to identify the optimal salt form. Commonly used counterions for basic drugs include hydrochloride, mesylate, sulfate, and tosylate.[13] The "pKa rule" suggests that for successful salt formation, the pKa of the acid should be at least 2 pH units lower than the pKa of the basic drug.[2]

Data Presentation: Comparison of Different Salt Forms (Hypothetical Data)

The following table illustrates the potential improvement in aqueous solubility of a hypothetical this compound analog ("Analog-X") upon formation of different salts.

Form of Analog-XAqueous Solubility at pH 6.8 (µg/mL)Fold Increase vs. Free Base
Free Base8.5-
Hydrochloride Salt350~41
Mesylate Salt1200~141
Hippurate Salt360~42

This data is illustrative and based on typical enhancements seen for basic compounds.[13][14]

Experimental Protocol: Salt Screening

Objective: To prepare and evaluate different salt forms of a this compound analog to identify a form with improved aqueous solubility.

Materials:

  • "Analog-X" free base

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid)

  • Various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Stir plates and stir bars

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Dissolve the "Analog-X" free base in a suitable solvent.

  • Add a stoichiometric amount of the selected acid (dissolved in a suitable solvent).

  • Stir the mixture at room temperature or with gentle heating to induce salt formation and precipitation.

  • If precipitation occurs, isolate the solid by filtration. If not, slowly evaporate the solvent.

  • Wash the isolated solid with a suitable solvent to remove any unreacted starting materials.

  • Dry the resulting salt under vacuum.

  • Characterize the prepared salts using techniques such as XRPD, DSC, and NMR to confirm salt formation and assess crystallinity.

  • Determine the aqueous solubility of each salt form using the shake-flask method described previously.[15][16]

Prodrug Strategies

Q5: What is a prodrug, and can it help with the solubility of my compound?

A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active parent drug in vivo. This approach can be used to overcome various pharmaceutical challenges, including poor aqueous solubility.[17][18][19] For tertiary amines like the this compound analogs, a common strategy is to form a quaternary ammonium salt prodrug, which is significantly more water-soluble.

Q6: What is an example of a successful prodrug strategy for a tertiary amine?

A6: The N-phosphonooxymethyl prodrug approach is a notable example. This strategy has been shown to dramatically increase the aqueous solubility of tertiary amine-containing drugs. For instance, the loxapine N-phosphonooxymethyl prodrug exhibited over a 15,000-fold increase in aqueous solubility at pH 7.4 compared to the parent drug.[20] These prodrugs are designed to be cleaved in vivo by enzymes like alkaline phosphatase to release the active parent drug.[21][22]

Experimental Protocol: Synthesis of an N-Phosphonooxymethyl Prodrug

Objective: To synthesize a water-soluble N-phosphonooxymethyl prodrug of a this compound analog.

Materials:

  • "Analog-X" (tertiary amine)

  • Di-tert-butyl chloromethyl phosphate

  • Anhydrous solvent (e.g., acetonitrile)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • HPLC for purification

Methodology:

  • Quaternization: React the "Analog-X" with di-tert-butyl chloromethyl phosphate in an anhydrous solvent to form the quaternary ammonium salt intermediate.

  • Deprotection: Remove the tert-butyl protecting groups from the phosphate moiety using trifluoroacetic acid in dichloromethane.

  • Neutralization and Purification: Neutralize the reaction mixture and purify the final N-phosphonooxymethyl prodrug, often by preparative HPLC.

  • Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.

  • Solubility Assessment: Determine the aqueous solubility of the prodrug using the shake-flask method.[21][23]

Formulation Approaches

Q7: I need to formulate my compound for an in vivo study, but it's not soluble enough in simple aqueous buffers. What are my options?

A7: When simple pH adjustment is insufficient, formulation vehicles containing co-solvents or complexing agents can be used.

  • Co-solvents: These are water-miscible organic solvents that increase the solubility of poorly soluble compounds. Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[24]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[25][26][27]

Data Presentation: Effect of Co-solvents and Cyclodextrins on Solubility (Hypothetical Data)

Formulation VehicleSolubility of "Analog-X" (µg/mL)
Water< 10
10% Ethanol in Water50
20% PEG 400 in Water150
5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water400

This data is for illustrative purposes.

Experimental Protocol: Formulation with Co-solvents

Objective: To prepare a solution of "Analog-X" for in vivo administration using a co-solvent system.

Materials:

  • "Analog-X"

  • Co-solvent (e.g., PEG 400)

  • Vehicle (e.g., saline or water for injection)

  • Vortex mixer

  • Sonicator

Methodology:

  • Weigh the required amount of "Analog-X".

  • Add the co-solvent (e.g., PEG 400) to the compound and vortex or sonicate until the compound is fully dissolved.

  • Slowly add the aqueous vehicle to the co-solvent/drug mixture while vortexing to maintain a clear solution.

  • Visually inspect the final formulation for any precipitation.

Visualizations

Caption: A workflow for troubleshooting solubility issues.

G cluster_salt Salt Formation for Solubility Enhancement cluster_prodrug Prodrug Strategy FreeBase Free Base (Poorly Soluble) Acid + Acid (e.g., HCl) Salt Salt Form (e.g., Hydrochloride) (More Soluble) FreeBase->Salt Protonation ParentDrug Parent Drug (Tertiary Amine) (Poorly Soluble) Prodrug N-Phosphonooxymethyl Prodrug (Highly Soluble) ParentDrug->Prodrug Chemical Synthesis Cleavage Enzymatic Cleavage (in vivo) Prodrug->Cleavage Cleavage->ParentDrug Release of Active Drug

Caption: Salt formation and prodrug strategies.

G cluster_formulation Formulation with Cyclodextrin Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the pyrrolopyridine (azaindole) core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

General Troubleshooting

This section addresses broad issues that can arise during various palladium-catalyzed cross-coupling reactions used to functionalize the pyrrolopyridine scaffold.

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) on the pyrrolopyridine core is resulting in a low yield or no reaction. What are the primary factors to investigate?

A1: Low yields are a common challenge when working with pyrrolopyridines. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Catalyst System Integrity: The choice and handling of the palladium catalyst and ligands are critical.

    • Catalyst Activity: Ensure your palladium source is active. For instance, Pd(OAc)₂ can be less reliable; consider using pre-catalysts like G3 or G4 palladacycles for more consistent formation of the active Pd(0) species.[1] Oxygen can deactivate the Pd(0) catalyst, so it is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen).[1]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are often essential, especially for less reactive substrates like chloro-pyrrolopyridines. Standard ligands such as PPh₃ may not be effective.[1] For Suzuki-Miyaura reactions, ligands like SPhos, XPhos, and RuPhos are often effective in preventing catalyst inhibition from the pyridine nitrogen.[2]

    • Catalyst Loading: For particularly challenging couplings, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: Many cross-coupling reactions with pyrrolopyridines require elevated temperatures, often in the 80-110 °C range, to facilitate challenging steps like oxidative addition.[1]

    • Solvent Purity: Always use dry, degassed solvents. The presence of water and oxygen can interfere with the catalytic cycle.[1] Common solvents include toluene, 1,4-dioxane, and THF.[1]

  • Reagent Quality and Stoichiometry:

    • Base Selection and Purity: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common and effective for Buchwald-Hartwig aminations.[1] Ensure the base is anhydrous and of high purity, as contaminants can lead to side reactions.[1] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often used.[1]

    • Substrate Purity: Ensure your starting pyrrolopyridine and coupling partner are pure. Impurities can poison the catalyst.

Q2: I am observing significant decomposition of my starting material or product. What could be the cause?

A2: Pyrrolopyridines can be sensitive to certain reaction conditions.

  • Temperature: Excessively high temperatures can lead to thermal decomposition. If you suspect this is an issue, try lowering the reaction temperature and compensating with a more active catalyst system or longer reaction time.

  • Base Sensitivity: Some functional groups on the pyrrolopyridine core or the coupling partner may be sensitive to the strong bases used in these reactions. If your substrate is base-sensitive, consider using weaker bases like K₃PO₄ or Cs₂CO₃, though this may necessitate a more active catalyst and higher temperatures.[1]

  • N-Protection: The pyrrole nitrogen may require protection to prevent unwanted side reactions or to improve solubility and stability. However, the protecting group itself can sometimes be a source of instability.

Suzuki-Miyaura Coupling: Troubleshooting and FAQs

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, challenges can arise when applying it to the pyrrolopyridine core.

Q3: My Suzuki-Miyaura reaction with a bromo-pyrrolopyridine is giving a low yield, and I see a lot of my starting material consumed. What are the likely side reactions?

A3: Several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the protonolysis of the boronic acid coupling partner, which consumes it without participating in the catalytic cycle. To minimize this, use anhydrous solvents and consider more stable boron reagents like pinacol esters or potassium trifluoroborate salts.[2]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the bromo-pyrrolopyridine. To reduce homocoupling, ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[2]

  • Hydrodehalogenation (Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, leading to the reduced pyrrolopyridine. This can sometimes be suppressed by the choice of protecting group on the pyrrole nitrogen. For example, using a BOC protecting group can suppress dehalogenation in some cases.

Q4: The pyridine nitrogen in my pyrrolopyridine seems to be inhibiting the palladium catalyst. How can I overcome this?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. To mitigate this:

  • Use Bulky Ligands: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands create steric hindrance around the palladium center, which can prevent the pyridine nitrogen from coordinating.[2]

Quantitative Data: Suzuki-Miyaura Coupling of Halogenated Pyrrolopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80285-95[3]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to High[2]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF8012High[2]
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O90-Moderate to Excellent[4]

Buchwald-Hartwig Amination: Troubleshooting and FAQs

The Buchwald-Hartwig amination is a key reaction for forming C-N bonds with the pyrrolopyridine core.

Q5: I am attempting a Buchwald-Hartwig amination on a chloro-pyrrolopyridine, but the reaction is very sluggish with low conversion. What are the most common reasons for this?

A5: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the oxidative addition of the C-Cl bond to the palladium(0) complex the rate-limiting step.[1]

  • Catalyst and Ligand Choice: Standard catalysts and ligands are often ineffective for chloro-substrates.

    • Use bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[1]

    • Consider using palladium pre-catalysts (e.g., G3 or G4 palladacycles) for more efficient generation of the active catalyst.[1]

  • Reaction Temperature: These reactions frequently require higher temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[1]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is generally the most effective for these couplings.[1]

Q6: I am observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig reaction. How can I minimize this side reaction?

A6: Hydrodehalogenation, the replacement of the halogen with a hydrogen, is a common side reaction.[1] It often occurs when the final reductive elimination step is slow.

  • Ligand Selection: Choose bulky, electron-rich ligands that accelerate reductive elimination. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig labs are designed for this purpose.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired amination pathway.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as trace water can contribute to this side reaction.[1]

Quantitative Data: Buchwald-Hartwig Amination of Chloro-pyrrolopyridines
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1-5)RuPhosNaOtBu (1.2-2.0)Toluene80-1101686 (optimized)[5]
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Dioxane1003-1275-95[6]
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (1.5)Dioxane100-80-92[7]

C-H Functionalization: Troubleshooting and FAQs

Direct C-H functionalization is an increasingly important and atom-economical method for elaborating the pyrrolopyridine core.

Q7: I am attempting a direct C-H arylation of a 7-azaindole, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A7: Achieving regioselectivity in C-H functionalization of pyrrolopyridines is a significant challenge due to multiple potential reaction sites.

  • Directing Groups: The use of a directing group can be a powerful strategy to control regioselectivity. While this adds extra synthetic steps, it can be highly effective.

  • Reaction Conditions: Regioselectivity can sometimes be influenced by the choice of catalyst, ligand, solvent, and additives. For example, in some systems, a bidentate ligand in DMA promoted arylation at the C7 position, while a phosphine ligand in water favored the C3 position.[8]

  • Steric Hindrance: The inherent sterics of the pyrrolopyridine substrate can also direct functionalization to less hindered positions.

Quantitative Data: C-H Arylation of Azaindoles
Catalyst (mol%)Ligand/Additive (mol%)Base/Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
[RhCp*Cl₂]₂ (5)AgSbF₆ (20)Ag₂CO₃ (1.5)1,2-DCE/Toluene901874-85[9]
Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene14048up to 91[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrrolopyridine

Materials:

  • Bromo-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DME)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-pyrrolopyridine, arylboronic acid, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst to the flask.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-pyrrolopyridine

Materials:

  • Chloro-pyrrolopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/pre-catalyst, ligand (if applicable), and base under an inert atmosphere.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the chloro-pyrrolopyridine and then the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of an Iodo-pyrrolopyridine

Materials:

  • Iodo-pyrrolopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the iodo-pyrrolopyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd_amido_complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation pd_amido_complex->deprotonation pd_amido Ar-Pd(II)L(NR¹R²) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow decision decision start Low Yield or No Reaction decision1 Is the catalyst and ligand appropriate and active? start->decision1 Check Catalyst System solution solution decision2 Are the reaction conditions optimal? decision1->decision2 Yes solution1 Use pre-catalyst, bulky/electron-rich ligand. Increase catalyst loading. Ensure inert atmosphere. decision1->solution1 No decision3 Are reagents pure and stoichiometry correct? decision2->decision3 Yes solution2 Optimize temperature (80-110 °C). Use dry, degassed solvents. decision2->solution2 No decision4 Are side reactions (dehalogenation, homocoupling) prevalent? decision3->decision4 Yes solution3 Purify starting materials. Use anhydrous, high-purity base. Check stoichiometry. decision3->solution3 No solution4 Thoroughly degas reaction. Use stable boron reagents (Suzuki). Choose ligands to accelerate reductive elimination (B-H). decision4->solution4 Yes end Consult further literature or technical support. decision4->end No (Further investigation needed)

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

References

Technical Support Center: Troubleshooting Inconsistent Results in Necroptosis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in necroptosis inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is necroptosis and what are its key molecular players?

Necroptosis is a form of regulated cell death that, unlike apoptosis, occurs independently of caspases.[1] Morphologically, it is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an immune response.[1] The core signaling pathway involves the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) and the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1] Upon activation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation of MLKL.[1] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing its disruption.[1]

Q2: How is necroptosis typically induced in vitro?

The most common method for inducing necroptosis in cell culture is by stimulating death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), in the presence of a pan-caspase inhibitor.[1] A typical induction cocktail consists of TNF-α to engage the receptor, a SMAC mimetic (like LCL161 or birinapant) to inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK) to block apoptosis and push the signaling towards necroptosis.[1]

Q3: What are the primary differences between necroptosis and apoptosis?

While both are forms of programmed cell death, they have distinct features. Apoptosis is generally non-inflammatory and relies on the activation of caspases, leading to cell shrinkage and the formation of apoptotic bodies.[1] Necroptosis is pro-inflammatory, caspase-independent, and results in cell lysis.[1] Caspase-8 is a key regulator that sits at the crossroads of these two pathways; its inhibition is often required to initiate necroptosis.[1][2]

Necroptosis Signaling Pathway

The following diagram illustrates the canonical TNF-α induced necroptosis pathway.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Caspase8 Caspase-8 Complex_I->Caspase8 Necrosome Necrosome (pRIPK1, pRIPK3) RIPK1->Necrosome RHIM interaction RIPK3 RIPK3 RIPK3->Necrosome RHIM interaction MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL pMLKL (Oligomer) MLKL->pMLKL Phosphorylation & Oligomerization Necroptosis Necroptosis (Membrane Permeabilization) pMLKL->Necroptosis Caspase8->RIPK1 Cleaves & Inactivates Caspase8->RIPK3 Cleaves & Inactivates Apoptosis Apoptosis Caspase8->Apoptosis zVAD z-VAD-FMK (Inhibitor) zVAD->Caspase8 Nec1s Nec-1s (Inhibitor) Nec1s->RIPK1 Inhibits Kinase Activity

Caption: Canonical necroptosis signaling pathway initiated by TNF-α.

Troubleshooting Guide

Problem 1: High variability or inconsistent IC50 values for my necroptosis inhibitor.
Potential CauseRecommended Solution
Cell Passage Number & Health High passage numbers can lead to genetic drift and altered signaling responses. Use cells within a consistent and low passage range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the experiment.[1][3]
Cell Density Very high or very low cell density can affect cell signaling and susceptibility to stimuli. Optimize cell seeding density by performing a titration experiment to find the density that yields the most robust and reproducible necroptotic response.[1][3]
Reagent Stability Necroptosis inducers (e.g., TNF-α) and inhibitors can degrade with improper storage or multiple freeze-thaw cycles. Aliquot reagents upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles and prepare fresh dilutions of compounds for each experiment.[1][3]
Assay Timing The kinetics of necroptosis can vary between cell lines. Measuring cell death at a single, suboptimal time point can lead to variability. Perform a time-course experiment (typically between 8 and 24 hours) to determine the optimal endpoint for your specific cell line and induction conditions.[1]
Inhibitor Specificity Some inhibitors have off-target effects. For example, Necrostatin-1 can also inhibit indoleamine 2,3-dioxygenase (IDO). Use a more specific inhibitor if available (e.g., Necrostatin-1s is more specific for RIPK1). Validate findings with a second inhibitor targeting a different pathway component (e.g., an MLKL inhibitor like necrosulfonamide).[1][2]
Problem 2: My positive control (e.g., TNFα + z-VAD-FMK) is not inducing cell death.
Potential CauseRecommended Solution
Low Expression of Key Proteins The cell line may not express sufficient levels of RIPK3, a critical component for necroptosis. Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) via Western blot. If RIPK3 expression is low or absent, choose a different cell line known to be proficient in necroptosis (e.g., HT-29, L929).[1] Some cancer cell lines show epigenetic silencing of RIPK3 during in vitro culture.[4]
Active Caspase-8 Even in the presence of z-VAD-FMK, residual caspase-8 activity might be sufficient to cleave and inactivate RIPK1/RIPK3, thereby preventing necroptosis.[1] Ensure the concentration of the caspase inhibitor is optimal. Consider using a SMAC mimetic in your induction cocktail to promote the degradation of cIAPs, which can lead to caspase-8 activation and subsequent RIPK1/RIPK3 cleavage.[1]
Inactive Reagents The activity of TNF-α or other inducers can diminish over time. Test the activity of your TNF-α stock. Purchase new, certified reagents if there is any doubt about their quality.[1]
Suboptimal Cell Density As mentioned above, cell density is critical. Optimize cell seeding density through titration experiments to ensure a robust response.[1]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for a necroptosis inhibition assay and a logical troubleshooting process.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells e1 Pre-incubate with Inhibitor p1->e1 p2 Prepare Inhibitor Dilutions p2->e1 p3 Prepare Induction Cocktail (e.g., TNFα + z-VAD-FMK) e2 Add Induction Cocktail p3->e2 e1->e2 e3 Incubate (Optimal Time) e2->e3 a1 Measure Cell Viability (e.g., LDH, CellTiter-Glo) e3->a1 a2 Data Analysis (IC50) a1->a2

Caption: General experimental workflow for a necroptosis inhibition assay.

Troubleshooting_Tree start Inconsistent Results? high_variability High Variability in IC50? start->high_variability Yes no_death No Cell Death in Positive Control? start->no_death No check_cells Check Cell Health: - Passage Number - Mycoplasma - Seeding Density high_variability->check_cells Yes check_protein Check Protein Expression: - Western blot for RIPK1, RIPK3, MLKL no_death->check_protein Yes check_reagents Check Reagents: - Aliquoting - Freeze-thaw cycles - Fresh dilutions check_cells->check_reagents optimize_time Optimize Assay Timing: - Perform time-course check_reagents->optimize_time end Consistent Results optimize_time->end check_caspase8 Optimize Caspase-8 Inhibition: - Titrate z-VAD-FMK - Add SMAC mimetic check_protein->check_caspase8 check_inducer Validate Inducer Activity: - Test TNFα stock check_caspase8->check_inducer check_inducer->end

Caption: A decision tree for troubleshooting necroptosis assays.

Detailed Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay (96-well format)
  • Cell Plating: Seed cells (e.g., HT-29, L929) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a stock solution of the necroptosis inhibitor in an appropriate solvent (e.g., 10 mM in DMSO).[3] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Inhibitor Pre-incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a pre-optimized time, typically 30-60 minutes.[3]

  • Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) to all wells except for the untreated control wells.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 8-24 hours) at 37°C in a humidified incubator.[1]

  • Cell Viability Assessment: Measure cell viability using a preferred method. A common method is to measure the release of lactate dehydrogenase (LDH) into the supernatant, which indicates loss of membrane integrity.[5][6] Alternatively, ATP-based assays like CellTiter-Glo can be used to measure the number of viable cells.

  • Data Analysis: Calculate the percentage of cell death for each condition relative to the positive (induced, no inhibitor) and negative (untreated) controls. Plot the inhibitor concentration versus cell viability to determine the IC50 value.

Protocol 2: Western Blot for Key Necroptosis Markers
  • Experiment Setup: Seed cells in a larger format (e.g., 6-well plate) and treat with the inhibitor and/or necroptosis-inducing stimulus as described above.

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against key necroptosis markers overnight at 4°C. Key markers include phosphorylated RIPK1 (pRIPK1), phosphorylated RIPK3 (pRIPK3), and phosphorylated MLKL (pMLKL), as these are indicators of pathway activation.[5][6][7] Also, probe for total RIPK1, RIPK3, and MLKL to confirm protein expression.[1][8] Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[9]

  • Analysis: Analyze the changes in the phosphorylation status and total protein levels of the key necroptosis markers in response to the treatments. An increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL confirms the induction of necroptosis.[5][7]

References

Technical Support Center: Enhancing the Selectivity of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of pyrrolopyridine-based kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrrolopyridine-based inhibitor shows activity against multiple kinases. What are the initial steps to improve its selectivity?

A1: Achieving kinase selectivity is a common challenge due to the conserved nature of the ATP-binding pocket across the kinome.[1] The pyrrolopyridine scaffold mimics the purine ring of ATP, contributing to its potential for broad kinase activity.[2] To enhance selectivity, consider the following initial strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolopyridine core. Even minor changes can significantly impact selectivity by exploiting subtle differences in the topology of the target kinase's active site compared to off-targets.[3][4]

  • Targeting the Gatekeeper Residue: The "gatekeeper" residue, which lies at the entrance of a hydrophobic pocket, varies in size across different kinases. Designing inhibitors with bulky substituents that create a steric clash with larger gatekeeper residues can favor binding to kinases with smaller gatekeeper residues.[1]

  • Exploiting Non-Conserved Residues: Focus on designing modifications that interact with less conserved amino acids in the ATP-binding site. Computational modeling and structural analysis can help identify these unique interaction points.[1]

Q2: How can I computationally predict the potential off-targets of my pyrrolopyridine inhibitor?

A2: Computational methods are valuable for predicting kinase inhibitor selectivity and identifying potential off-targets early in the drug discovery process.[5][6][7][8] These approaches can be more cost-effective and faster than comprehensive experimental screening.[7]

  • Binding Site Similarity Analysis: Tools like KinomeFEATURE compare the physicochemical properties of the inhibitor's binding site on the target kinase with those of other kinases in a database.[5][7] This can reveal kinases with similar binding pockets that are likely to be off-targets.

  • Machine Learning Models: Platforms like KinasePred use machine learning algorithms trained on large datasets of known kinase-inhibitor interactions to predict the activity of a new compound against a panel of kinases.[9]

  • Molecular Docking and Simulation: Docking your inhibitor into the crystal structures of various kinases can provide insights into potential binding modes and affinities, helping to flag likely off-targets.

Q3: What experimental assays are recommended for determining the selectivity profile of a new inhibitor?

A3: A comprehensive selectivity profile is crucial for validating your inhibitor. Several experimental approaches are available:

  • Kinase Selectivity Panels: Submitting your compound to a commercial service that screens against a large panel of kinases (often hundreds) is a standard method.[10][11] These services typically provide data as percent inhibition at a fixed concentration or as IC50/Kd values for a subset of inhibited kinases.[10][12][13]

  • Biochemical Assays: These assays directly measure the catalytic activity of the kinase. Radiometric assays, such as those using 32P- or 33P-labeled ATP, are a common and direct method.[13]

  • Competitive Binding Assays: These assays measure the displacement of a known ligand from the kinase by your inhibitor, providing a dissociation constant (Kd).[13]

Troubleshooting Guides

Issue 1: My inhibitor has high affinity for the target kinase but also inhibits a closely related kinase with high potency.

Troubleshooting Workflow:

  • Step 1: Structural Analysis. Obtain or model the crystal structures of your inhibitor bound to both the on-target and off-target kinases. Analyze the binding modes to identify subtle conformational differences or unique residues that can be exploited.

  • Step 2: Structure-Based Drug Design. Design modifications to your inhibitor that introduce favorable interactions with unique residues in the on-target kinase or create unfavorable steric or electronic interactions with the off-target kinase. For example, structure-based design has been used to develop selective JAK2 inhibitors by targeting a hydrogen bond with Tyr 931.[14]

  • Step 3: Covalent Targeting. If a non-conserved cysteine residue is present near the binding site of your target kinase but absent in the off-target, consider designing a covalent inhibitor. This strategy can dramatically increase both potency and selectivity.[1]

  • Step 4: Bivalent Inhibitors. Tethering your pyrrolopyridine inhibitor to a second moiety (a small molecule or peptide) that binds to a distinct, less conserved site on the target kinase can create a highly selective bivalent inhibitor.[1]

Issue 2: My pyrrolopyridine inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.

Troubleshooting Workflow:

  • Step 1: Assess Cell Permeability. Poor cell permeability is a common reason for discrepancies between biochemical and cellular activity. Evaluate the physicochemical properties of your compound (e.g., logP, polar surface area) and consider performing a cell permeability assay (e.g., PAMPA).

  • Step 2: Account for High Intracellular ATP Concentration. The concentration of ATP in cells (1-5 mM) is much higher than that typically used in biochemical assays.[13] This high ATP concentration can outcompete ATP-competitive inhibitors. Consider using cell-based assays that measure target engagement, such as cellular thermal shift assays (CETSA), or assess the phosphorylation of a downstream substrate of your target kinase via Western blot.

  • Step 3: Investigate Efflux Pumps. Your inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using cell lines that overexpress specific efflux pumps or by co-administering a known efflux pump inhibitor.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a standard method for measuring the catalytic activity of a kinase and its inhibition.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate peptide or protein, and [γ-33P]ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the pyrrolopyridine inhibitor (typically in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as phosphoric acid.

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will be washed away.

  • Washing: Wash the filters multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

Table 1: Selectivity Profile of Representative Pyrrolopyridine-Based Inhibitors

CompoundTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Selectivity (Fold)Reference
Compound 27Mer2Axl168[15]
SU1261IKKα10 (Ki)IKKβ680 (Ki)68
SU1349IKKα16 (Ki)IKKβ3352 (Ki)210
Compound 5kVEGFR2136EGFR79~0.6[16]
Compound 42Cdc77---[17]

Note: Data is compiled from various sources and assay conditions may differ.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor Binds Target_Kinase Target Kinase (e.g., Downstream Kinase) Receptor->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Off_Target_Kinase Off-Target Kinase Off_Target_Substrate Off-Target Substrate Off_Target_Kinase->Off_Target_Substrate Phosphorylates Phosphorylated_Off_Target Phosphorylated Off-Target Off_Target_Substrate->Phosphorylated_Off_Target Side_Effect Adverse Effect Phosphorylated_Off_Target->Side_Effect Leads to Inhibitor Pyrrolopyridine Inhibitor Inhibitor->Target_Kinase Inhibits (On-Target) Inhibitor->Off_Target_Kinase Inhibits (Off-Target) Experimental_Workflow Start Start: Synthesized Pyrrolopyridine Inhibitor Biochemical_Assay Biochemical Assay (e.g., Radiometric) Start->Biochemical_Assay Kinase_Panel Kinase Selectivity Panel (>300 Kinases) Biochemical_Assay->Kinase_Panel Potent Hit Cell_Assay Cell-Based Assay (Target Phosphorylation) Kinase_Panel->Cell_Assay Selective Hit SAR Structure-Activity Relationship (SAR) Analysis Kinase_Panel->SAR Non-Selective Hit End End: Selective Inhibitor Cell_Assay->End Cell-Active & Selective SBDD Structure-Based Drug Design SAR->SBDD Optimization Lead Optimization SBDD->Optimization Optimization->Start Synthesize New Analogs Gatekeeper_Hypothesis cluster_large Kinase with Large Gatekeeper (e.g., Met) cluster_small Kinase with Small Gatekeeper (e.g., Thr) Large_Pocket Binding Pocket Large_Gatekeeper Large Gatekeeper Small_Pocket Binding Pocket Small_Gatekeeper Small Gatekeeper Inhibitor_Bulky Inhibitor with Bulky Group Inhibitor_Bulky->Large_Gatekeeper Steric Clash (No Binding) Inhibitor_Bulky->Small_Gatekeeper Binds Selectively Inhibitor_Small Inhibitor with Small Group Inhibitor_Small->Large_Gatekeeper Binds Inhibitor_Small->Small_Gatekeeper Binds

References

addressing off-target effects of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound inhibitors?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] The this compound scaffold and its isomers are recognized as "privileged structures" in drug discovery, frequently used to design kinase inhibitors.[2] These inhibitors often target the highly conserved ATP-binding pocket of kinases, which increases the likelihood of binding to multiple, unintended kinases across the kinome.[1][3] These off-target interactions can lead to cellular toxicity, misleading experimental results, and a misinterpretation of the inhibitor's biological role.[1]

Q2: What are the common off-targets for inhibitors based on the pyrrolopyridine scaffold?

A: The specific off-targets depend on the complete chemical structure of the inhibitor. However, due to the scaffold's affinity for ATP binding sites, the most common off-targets are other protein kinases.[3][4] For example, pyrazolo[3,4-b]pyridine derivatives, a related scaffold, have been developed to target a range of kinases including TRK, FGFR, CDK, and JAK.[2][5][6] A comprehensive selectivity screen is the only definitive way to identify the specific off-targets for your particular compound.

Q3: How can I proactively identify potential off-target effects of my inhibitor?

A: Proactive screening is critical for accurately interpreting experimental data.[7] The gold standard is to perform a kinase selectivity profile, screening the inhibitor against a large panel of purified kinases (often covering a significant portion of the human kinome) to determine its inhibitory activity (IC50) against each.[7] Additionally, unbiased chemical proteomics approaches, such as affinity purification followed by mass spectrometry, can identify direct protein binding partners, including non-kinase off-targets, within a cellular lysate.[4]

Q4: My inhibitor is causing a cellular phenotype inconsistent with the known function of the primary target. Could this be an off-target effect?

A: Yes, this is a strong indicator of a potential off-target effect.[1] The observed phenotype might be the result of inhibiting one or more unintended proteins or pathways.[1][8] It is crucial to perform validation experiments to confirm that the biological effect is a direct consequence of on-target inhibition.[1] This can be achieved through rescue experiments, where overexpression of a drug-resistant mutant of the intended target should reverse the phenotype if the effect is on-target.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Observed Cellular Phenotype (e.g., Toxicity, Apoptosis) is Stronger or Different than Expected.

This often points to the engagement of potent off-targets. Follow this logical workflow to diagnose the issue.

start Unexpected Phenotype Observed dose_response Step 1: Perform Detailed Dose-Response Curve start->dose_response is_potent Is cellular IC50 significantly lower than biochemical IC50 for target? dose_response->is_potent use_lower_conc Action: Use lowest effective concentration above target IC50 in subsequent experiments. is_potent->use_lower_conc No validate_target Step 2: Validate On-Target Effect is_potent->validate_target Yes use_lower_conc->validate_target rescue_exp Perform Rescue Experiment with drug-resistant target mutant validate_target->rescue_exp structurally_diff Use a structurally different inhibitor for the same target validate_target->structurally_diff phenotype_rescued Is phenotype rescued? rescue_exp->phenotype_rescued on_target Conclusion: Phenotype is likely ON-TARGET. phenotype_rescued->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET. phenotype_rescued->off_target No kinome_screen Action: Perform kinome-wide selectivity profiling to identify off-targets. off_target->kinome_screen phenotype_persists Does different inhibitor replicate the phenotype? structurally_diff->phenotype_persists phenotype_persists->on_target Yes phenotype_persists->off_target No

Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Discrepancy Between In Vitro Biochemical Data and Cell-Based Assay Results.

Potent biochemical activity that doesn't translate to cellular assays is a common problem.

start Biochemical IC50 is potent, but Cellular IC50 is weak check_atp Issue: High intracellular ATP (mM range) competes with inhibitor. start->check_atp check_pumps Issue: Compound is a substrate for cellular efflux pumps (e.g., P-gp). start->check_pumps check_binding Step 1: Confirm Target Engagement in Intact Cells start->check_binding cetsa Action: Perform CETSA or NanoBRET assay. check_binding->cetsa binding_confirmed Is target binding confirmed? cetsa->binding_confirmed no_binding Conclusion: Poor cell permeability or rapid efflux/metabolism. binding_confirmed->no_binding No binding Conclusion: Target is engaged. Weak potency due to competition or other cellular factors. binding_confirmed->binding Yes atp_assay Action: Re-run biochemical assay at high (physiological) ATP concentration. binding->atp_assay

Caption: Workflow for investigating assay discrepancies.

One of the main reasons for such discrepancies is the difference in ATP concentrations between assays; biochemical assays often use low ATP levels, while intracellular ATP is in the millimolar range and can outcompete the inhibitor.[7] Furthermore, the compound may be actively removed from the cell by efflux pumps.[7]

Quantitative Data: Kinase Selectivity

To mitigate off-target effects, it is crucial to understand an inhibitor's selectivity profile. A selective inhibitor will have a much lower IC50 for its primary target compared to other kinases. The data below is a representative example for a pyrazolo[3,4-b]pyridine derivative (Compound C03) designed as a TRK inhibitor, illustrating how selectivity data is presented.[5]

Inhibitor Primary Target Off-Target Kinase IC50 (nM) [5]Selectivity (Fold vs. TRKA)
Compound C03TRKA -56 1x
TRKB-134.3x (more potent)
TRKC-124.7x (more potent)
FAKFAK701.25x
PAK4PAK41302.3x
PLK4PLK41903.4x
ALKALK>1000>17.8x
ROS1ROS1>1000>17.8x

Data is adapted from a study on pyrazolo[3,4-b]pyridine derivatives and serves as an illustrative example.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the IC50 of an inhibitor against a purified kinase.

Materials:

  • White 384-well assay plates

  • Purified target kinase and corresponding peptide substrate

  • Inhibitor compound stock (e.g., 10 mM in DMSO)

  • Kinase buffer (specific to the kinase)

  • ATP solution

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • Plate reader with luminescence detection capabilities

Methodology:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in kinase buffer containing a constant, low percentage of DMSO (e.g., 1%). Include a vehicle control (DMSO in buffer).

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.[1]

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified kinase and its peptide substrate.[1]

  • Reaction Initiation: Start the reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for that kinase.[1]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • Signal Generation: Stop the kinase reaction and quantify the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit.[1] This typically involves a two-step addition of reagents.

  • Data Analysis: Measure luminescence on a plate reader. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that an inhibitor binds to its intended target in a cellular environment.[1][3] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis culture 1. Culture cells to appropriate density treat 2. Treat cells with inhibitor or vehicle (DMSO) culture->treat harvest 3. Harvest, wash, and resuspend cells treat->harvest aliquot 4. Aliquot cell suspension into PCR tubes harvest->aliquot heat 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse 6. Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge 7. Centrifuge to pellet precipitated proteins lyse->centrifuge supernatant 8. Collect supernatant (soluble fraction) centrifuge->supernatant wb 9. Analyze soluble protein by Western Blot or other quantitative method supernatant->wb

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to the desired density and treat them with the inhibitor at various concentrations or with a vehicle control (DMSO) for 1-2 hours at 37°C.[1]

  • Harvesting: Harvest and wash the cells to remove excess inhibitor. Resuspend the cell pellets in a suitable buffer containing protease inhibitors.[1]

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes using a thermocycler. Include an unheated control.[1]

  • Cell Lysis: Lyse the cells by performing repeated freeze-thaw cycles.[1]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or quantitative mass spectrometry. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

References

Technical Support Center: Resolving Analytical Challenges in Characterizing Pyrrolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pyrrolopyridine isomers. Pyrrolopyridines, also known as azaindoles, are a class of bicyclic aromatic heterocycles that exist as four main positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. Differentiating these isomers is critical as they can exhibit distinct physicochemical properties and biological activities.

Frequently Asked Questions (FAQs)

Q1: Why is the analytical characterization of pyrrolopyridine isomers so challenging?

The primary challenge in analyzing pyrrolopyridine isomers lies in their similar physicochemical properties. Positional isomers have the same molecular weight and formula, and often exhibit very similar polarities, boiling points, and pKa values. This makes their separation by standard chromatographic techniques and differentiation by mass spectrometry difficult.

Q2: What are the primary analytical techniques used to characterize pyrrolopyridine isomers?

The most common and effective techniques for characterizing pyrrolopyridine isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, a combination of these techniques (e.g., LC-MS, GC-MS) is required for unambiguous identification.

Q3: Can I distinguish pyrrolopyridine isomers by mass spectrometry alone?

While mass spectrometry provides the exact mass of the isomers, their electron ionization (EI) mass spectra can be very similar, making differentiation challenging without chromatographic separation.[1] However, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns that allow for distinction. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Q4: How critical is sample purity when analyzing pyrrolopyridine isomers?

Sample purity is extremely important. Impurities can co-elute with the isomers of interest, interfere with ionization in MS, and complicate the interpretation of NMR spectra. Proper sample preparation and purification are essential for accurate characterization.

Troubleshooting Guides

HPLC and GC Analysis

Issue: Poor or no chromatographic separation of isomers.

  • Potential Cause: Inappropriate column chemistry.

    • Solution: For reversed-phase HPLC, standard C18 columns may not provide sufficient selectivity. Consider using columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, which can offer alternative separation mechanisms like π-π interactions.[2] For GC, consider using a mid-polarity or wax-type column instead of a standard non-polar phase.[1]

  • Potential Cause: Suboptimal mobile phase composition (HPLC).

    • Solution:

      • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

      • pH: Adjusting the mobile phase pH can change the ionization state of the pyrrolopyridine isomers, affecting their retention. Explore a range of pH values, ensuring they are compatible with your column.

  • Potential Cause: Incorrect temperature program (GC).

    • Solution: A fast temperature ramp can prevent sufficient interaction with the stationary phase. A slower ramp rate, particularly around the elution temperature of the isomers, can improve resolution.[1]

Issue: Peak tailing or broadening.

  • Potential Cause: Secondary interactions with the stationary phase.

    • Solution: In HPLC, the basic nitrogen in the pyridine ring can interact with acidic silanols on the silica support, causing peak tailing. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate this effect. In GC, ensure you are using a deactivated liner.[1]

  • Potential Cause: Column overload.

    • Solution: Injecting too much sample can lead to broad and poorly resolved peaks. Try diluting your sample and injecting a smaller volume.[1][2]

Mass Spectrometry Analysis

Issue: Inability to differentiate isomers based on mass spectra.

  • Potential Cause: Similar fragmentation patterns.

    • Solution:

      • Collision Energy Optimization: In tandem MS (MS/MS), carefully optimize the collision energy. Different isomers may exhibit different fragmentation efficiencies at varying collision energies.

      • Ion Mobility Spectrometry (IMS): If available, IMS can separate isomers based on their shape and size, providing an additional dimension of separation before mass analysis.[3]

Issue: Low signal intensity or no peaks.

  • Potential Cause: Poor ionization efficiency.

    • Solution: Experiment with different ionization sources (e.g., ESI, APCI, APPI) to find the most suitable one for your pyrrolopyridine isomers. Also, optimize ion source parameters such as gas flows and temperatures.[4]

  • Potential Cause: Leaks in the system.

    • Solution: Check for leaks in the gas supply and all connections, as this can lead to a loss of sensitivity.[2]

NMR Spectroscopy

Issue: Overlapping signals in the 1H NMR spectrum.

  • Potential Cause: Similar chemical environments of protons in the different isomers.

    • Solution:

      • Use a higher field NMR spectrometer: This will increase the dispersion of the signals.

      • Perform 2D NMR experiments: Techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals and establish connectivity between protons and carbons, which is crucial for distinguishing isomers.[5][6]

Data Presentation

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Unsubstituted Azaindoles in CDCl₃
Proton4-Azaindole5-Azaindole6-Azaindole7-Azaindole
H1 (NH)8.50 (br s)8.17 (br s)8.90 (br s)10.7 (br s)
H27.10 (t, J=3.0 Hz)7.38 (t, J=3.0 Hz)7.32 (t, J=3.0 Hz)7.55 (t, J=3.0 Hz)
H36.64 (dd, J=7.7, 4.8 Hz)7.11 (dd, J=8.5, 1.0 Hz)6.53 (dd, J=3.5, 0.8 Hz)6.65 (dd, J=3.5, 0.8 Hz)
H4-7.74 (dd, J=7.7, 1.4 Hz)7.92 (d, J=5.1 Hz)7.10 (dd, J=8.0, 4.5 Hz)
H58.17 (dd, J=4.7, 1.3 Hz)-8.50 (s)8.05 (dd, J=8.0, 1.5 Hz)
H67.05 (m)8.17 (dd, J=4.7, 1.3 Hz)-8.25 (dd, J=4.5, 1.5 Hz)
H77.74 (dd, J=7.7, 1.4 Hz)8.50 (s)7.45 (d, J=5.1 Hz)-

Note: Chemical shifts for the NH proton can be broad and may vary with concentration and solvent purity.[7]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Azaindoles in CDCl₃
Carbon4-Azaindole5-Azaindole6-Azaindole7-Azaindole
C2106.47121.11120.90128.9
C3115.72127.7497.08101.2
C3a140.33138.91141.29148.9
C4-120.73125.74120.8
C5146.52-137.95116.0
C6139.81140.58-142.5
C7120.14141.29116.01-
C7a151.96140.58140.58129.8

Data compiled from publicly available spectral databases and literature sources.[8][9]

Experimental Protocols

Protocol 1: HPLC Method for Separation of Pyrrolopyridine Isomers

Objective: To achieve baseline separation of pyrrolopyridine isomers using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-hexyl column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Prepare a stock solution of the pyrrolopyridine isomer mixture in methanol.

  • Set the column temperature to 30 °C.

  • Equilibrate the column with 95% A and 5% B for at least 15 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 50% B over 20 minutes.

  • Hold at 50% B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Monitor the elution at 254 nm.

Protocol 2: 2D NMR (HSQC and HMBC) for Isomer Identification

Objective: To unambiguously identify the structure of a purified pyrrolopyridine isomer.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tube

Sample Preparation:

  • Dissolve ~5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃).

Acquisition Parameters (General Guidance for a 400 MHz spectrometer):

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a standard HSQC experiment to correlate directly bonded ¹H and ¹³C nuclei.

    • Set the spectral widths to cover the expected proton and carbon chemical shift ranges.

    • Use a coupling constant (¹JCH) of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a standard HMBC experiment to identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

    • Optimize the long-range coupling delay for a value of ~8 Hz.

Data Processing and Analysis:

  • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Analyze the HSQC spectrum to identify which protons are attached to which carbons.

  • Analyze the HMBC spectrum to piece together the carbon skeleton by observing correlations from protons to carbons two and three bonds away. The specific correlation patterns will be unique to each isomer.[5]

Mandatory Visualization

analytical_workflow cluster_start Sample cluster_separation Separation cluster_identification Identification cluster_characterization Characterization start Mixture of Pyrrolopyridine Isomers hplc HPLC / GC start->hplc Separation ms Mass Spectrometry (MS) hplc->ms Hyphenation (LC-MS / GC-MS) nmr NMR Spectroscopy hplc->nmr Fraction Collection & Analysis uv UV-Vis Spectroscopy hplc->uv Detection structure Structure Elucidation ms->structure nmr->structure purity Purity Assessment uv->purity structure->purity

Caption: General workflow for the separation and characterization of pyrrolopyridine isomers.

troubleshooting_hplc cluster_column Column cluster_mobile_phase Mobile Phase cluster_other Other Parameters start Poor HPLC Resolution check_column Evaluate Stationary Phase start->check_column check_mp Optimize Mobile Phase start->check_mp check_temp Check Temperature start->check_temp check_flow Verify Flow Rate start->check_flow change_column Try Phenyl or PFP Column check_column->change_column If standard C18 fails change_solvent Switch Acetonitrile/Methanol check_mp->change_solvent adjust_ph Adjust pH check_mp->adjust_ph

Caption: Troubleshooting logic for poor HPLC resolution of pyrrolopyridine isomers.

References

Validation & Comparative

A Comparative Guide to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives and Other ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of a novel class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, with other well-established ATR inhibitors currently in clinical development: Berzosertib (M6620, VX-970), Ceralasertib (AZD6738), and Elimusertib (BAY 1895344). The information presented herein is supported by experimental data from publicly available scientific literature.

ATR kinase is a critical component of the DNA damage response (DDR) pathway, playing a central role in maintaining genomic integrity. In many cancer cells, there is an increased reliance on the ATR signaling pathway for survival, making it a promising target for cancer therapy. This guide aims to provide researchers with the necessary information to evaluate the potential of these different ATR inhibitors for their specific research and development needs.

Quantitative Performance Data of ATR Inhibitors

The following tables summarize the in vitro potency of the compared ATR inhibitors. It is important to note that the IC50 values for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives and the other ATR inhibitors were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro ATR Kinase Inhibitory Activity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

CompoundATR Kinase IC50 (µM)Reference
Compound 5g0.007
Compound 48f0.0030

Table 2: In Vitro ATR Kinase Inhibitory Activity of Clinically Investigated ATR Inhibitors

CompoundATR Kinase IC50 (nM)Reference
Berzosertib (M6620, VX-970)19
Ceralasertib (AZD6738)1
Elimusertib (BAY 1895344)7

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

ATR_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress, ssDNA) RPA RPA DNA_Damage->RPA recruits ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 ATR_Inhibitors ATR Inhibitors (this compound, Berzosertib, Ceralasertib, Elimusertib) ATR_Inhibitors->ATR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis inhibition leads to

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair. ATR inhibitors block this pathway, inducing apoptosis in cancer cells.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., this compound) Start->Compound_Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture In_Vitro_Assay In Vitro Kinase Assay (HTRF) Compound_Synthesis->In_Vitro_Assay Data_Analysis Data Analysis (IC50 determination) In_Vitro_Assay->Data_Analysis Cell_Based_Assays Cell-Based Assays Cell_Culture->Cell_Based_Assays Western_Blot Western Blot (p-CHK1 levels) Cell_Based_Assays->Western_Blot Cell_Viability Cell Viability Assay (MTT/CTG) Cell_Based_Assays->Cell_Viability Western_Blot->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for the evaluation of novel ATR inhibitors, from synthesis to in vitro and cell-based assays.

Experimental Protocols

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is a generalized procedure for determining the in vitro potency of inhibitors against ATR kinase.

Materials:

  • Recombinant human ATR protein

  • Biotinylated peptide substrate (e.g., biotin-p53-peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine antibody and XL665-conjugated streptavidin.

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer.

  • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the ATR enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for ATR.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of ATR inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Phospho-Chk1

This protocol is used to assess the in-cell activity of ATR inhibitors by measuring the phosphorylation of its direct downstream target, Chk1.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-Chk1 (total)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-Chk1) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Chk1 as a loading control.

Conclusion

A Comparative Efficacy Analysis of Novel Pyrrolo-Based Derivatives and Established RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RIPK1 Inhibitor Performance with Supporting Experimental Data.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a pivotal therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and cancer. The kinase activity of RIPK1 is a critical driver of programmed cell death pathways, including necroptosis and apoptosis. This guide provides a comparative analysis of the efficacy of novel pyrrolo-based derivatives against well-characterized RIPK1 inhibitors, offering a valuable resource for researchers in the field of drug discovery.

While direct efficacy data for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives as RIPK1 inhibitors is not extensively available in the public domain, this guide presents data on structurally related and recently developed pyrrolo-based compounds. This comparative analysis utilizes data from studies on 6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole and 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent RIPK1 inhibitors. These novel compounds are benchmarked against established RIPK1 inhibitors to provide a comprehensive overview of their relative potency and cellular efficacy.

Quantitative Comparison of RIPK1 Inhibitor Efficacy

The following tables summarize the in vitro potency and cellular efficacy of selected novel pyrrolo-based derivatives and known RIPK1 inhibitors. The data has been compiled from various studies and is presented to facilitate a direct comparison of their inhibitory activities.

Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors

InhibitorClass/TypeTargetIC50 (nM)Binding Affinity (Kd, nM)Assay
Compound 22b (pyrrolo[2,3-d]pyrimidine derivative)Novel/Type IIRIPK1114Enzymatic Assay
Necrostatin-1s (Nec-1s) Known/Type III (Allosteric)RIPK1182-Enzymatic Assay
RIPA-56 Known/Type III (Allosteric)RIPK113-Enzymatic Assay
GSK2982772 Known/Type III (Allosteric)Human RIPK116-Enzymatic Assay

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] A lower IC50 value indicates a more potent inhibitor. Kd: The equilibrium dissociation constant, a measure of the binding affinity between a ligand (inhibitor) and a protein (RIPK1). A lower Kd value indicates a stronger binding affinity.

Table 2: Cellular Efficacy of RIPK1 Inhibitors in Necroptosis Inhibition

InhibitorCellular EC50 (nM)Cell LineStimulus
Compound 26 (pyrrolo[1,2-b][1][2][3]triazole derivative)Potent activity reportedHuman I2.1 & Murine Hepa1-6Not specified
Necrostatin-1s (Nec-1s) 490JurkatTNF-α
RIPA-56 27Mouse L929TZS (TNF-α, Smac mimetic, z-VAD-FMK)

EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it refers to the concentration required to protect 50% of the cells from necroptotic death.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.

RIPK1_Signaling_Pathway cluster_complex_I Complex I (Survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP12 cIAP1/2 TRAF2->cIAP12 NFkB NF-κB Activation RIPK1_I->NFkB Ub RIPK1_II RIPK1 RIPK1_I->RIPK1_II De-Ub FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 P Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_II Cleavage Casp8->RIPK3 Cleavage Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis P TNFa TNF-α TNFa->TNFR1

Figure 1: Simplified RIPK1 Signaling Pathway

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50/Kd Kinase_Assay->IC50 Binding_Assay Binding Assay (e.g., TR-FRET) Binding_Assay->IC50 Cell_Culture Cell Culture (e.g., HT-29, Jurkat) Induction Induce Necroptosis (e.g., TNF-α + z-VAD-FMK) Cell_Culture->Induction Treatment Treat with Inhibitor Induction->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (p-RIPK1, p-MLKL) Treatment->Western_Blot EC50 Determine EC50 Viability_Assay->EC50

References

A Head-to-Head Comparison of Synthetic Routes to Pyrrolopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrrolopyridine scaffolds is of paramount importance. These bicyclic heteroaromatic compounds are key pharmacophores in a multitude of clinically relevant molecules, including kinase inhibitors and anticancer agents. This guide provides a head-to-head comparison of four major synthetic strategies for accessing pyrrolopyridines: Multicomponent Reactions (MCRs), Transition-Metal Catalyzed Cross-Coupling, Intramolecular Cyclization, and C-H Activation. The performance of each route is objectively compared, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for constructing pyrrolopyridines is often dictated by factors such as desired substitution patterns, availability of starting materials, and the need for scalability. The following table summarizes the key quantitative data for representative examples of each of the four main synthetic routes.

Synthetic Route Key Reaction Catalyst/Reagent Temperature (°C) Reaction Time Yield (%) Key Advantages Key Limitations
Multicomponent Reactions Ugi-Zhu/CascadeNone (sequential one-pot)Reflux15 min (initial step)~19% (overall)High atom economy, operational simplicity, rapid access to complexity.[1]Often limited to specific substitution patterns, optimization can be challenging.
Transition-Metal Catalysis Suzuki CouplingPd(PPh₃)₄ / K₂CO₃12526 min (microwave)Up to 95%Broad substrate scope, high yields, well-established and reliable.[2]Requires pre-functionalized substrates, potential for metal contamination in the final product.
Intramolecular Cyclization Radical Cyclization(TMS)₃SiH / AIBN80Not specifiedGood yieldsAccess to unique polycyclic systems, can be performed under mild conditions.[3]Substrate synthesis can be lengthy, potential for undesired side reactions.
C-H Activation Direct ArylationPd(OAc)₂ / P(o-tol)₃11024 hModerate to excellentHigh atom and step economy, avoids pre-functionalization.[4]Often requires directing groups, regioselectivity can be a challenge.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations for each synthetic route.

MCR_Pathway Reactants Aryl Glyoxal + Cyclohexane-1,3-dione + 2-Amino-1,4-naphthoquinone Intermediate 1,5-Diketone Reactants->Intermediate AcOH:H₂O, reflux, 15 min Product Polycyclic Pyrrolopyridine Intermediate->Product NH₄OAc, AcOH, reflux

Caption: Multicomponent reaction for polycyclic pyrrolopyridine synthesis.[5][6][7]

TMC_Pathway StartingMaterial 6-Bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine Product 6-Aryl-1-(aryl)-1H-pyrrolo[3,2-c]pyridine StartingMaterial->Product Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 125 °C, 26 min Reagent Arylboronic Acid Reagent->Product

Caption: Transition-metal catalyzed Suzuki coupling for pyrrolopyridine synthesis.[2]

IC_Pathway Precursor o-Bromophenyl-substituted Pyrrolylpyridinium Salt Product Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline Precursor->Product (TMS)₃SiH, AIBN, 80 °C

Caption: Intramolecular radical cyclization for polycyclic pyrrolopyridine synthesis.[3]

CHA_Pathway Substrate Pyridine Derivative Product Aryl-Substituted Pyridine Derivative Substrate->Product Pd Catalyst, Ligand, Base, High Temp. CouplingPartner Aryl Halide CouplingPartner->Product

Caption: C-H activation for the direct arylation of pyridine derivatives.[4][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these synthetic routes.

Multicomponent Synthesis of Polycyclic Pyrrolopyridine Derivatives[5][6][7]
  • Step 1: Synthesis of the 1,5-Diketone Intermediate.

    • A mixture of an aryl glyoxal (1 mmol), a cyclohexane-1,3-dione derivative (1 mmol), and 2-amino-1,4-naphthoquinone (1 mmol) is refluxed in a 1:1 (v/v) mixture of acetic acid and water for 15 minutes.

    • Upon cooling, the solid product is collected by filtration, washed with water, and dried to afford the 1,5-diketone intermediate.

  • Step 2: Synthesis of the Polycyclic Pyrrolopyridine.

    • The 1,5-diketone intermediate (1 mmol) and ammonium acetate (5 mmol) are refluxed in acetic acid.

    • The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

Transition-Metal Catalyzed Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[2]
  • General Suzuki Coupling Procedure.

    • To a microwave vial is added 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol).

    • 1,4-Dioxane (6 mL) and water (2 mL) are added, and the mixture is degassed with nitrogen.

    • The reaction is carried out in a microwave reactor at 125 °C for 26 minutes.

    • After completion, the reaction mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

Intramolecular Free-Radical Cyclization to Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines[3]
  • General Radical Cyclization Procedure.

    • A solution of the o-bromophenyl-substituted pyrrolylpyridinium salt (1 mmol), tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5 mmol), and azobisisobutyronitrile (AIBN, 0.1 mmol) in a suitable solvent (e.g., toluene) is heated at 80 °C.

    • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

    • The resulting hydrobromide salt of the product can be purified by recrystallization. The free base can be obtained by basification with a suitable base (e.g., aqueous sodium carbonate) and extraction with an organic solvent.

Pd-Catalyzed Direct Arylation of C-H Bonds[4]
  • General Direct Arylation Procedure (Illustrative).

    • A mixture of the pyridine-containing substrate (1 mmol), the aryl halide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 10 mol%), and a base (e.g., potassium carbonate, 2 mmol) in a high-boiling solvent (e.g., DMAc or xylene) is heated at a high temperature (e.g., 110-150 °C) for 24 hours under an inert atmosphere.

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.

Conclusion

The synthesis of pyrrolopyridines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Multicomponent reactions offer a rapid entry to complex scaffolds, while transition-metal catalyzed cross-coupling provides a robust and high-yielding route to a wide range of derivatives. Intramolecular cyclizations are valuable for constructing unique polycyclic systems, and modern C-H activation methods represent a more atom- and step-economical approach. The selection of the optimal synthetic route will depend on the specific target molecule, the desired level of structural diversity, and the practical constraints of the research laboratory. This guide provides the necessary comparative data and experimental details to make an informed decision for the efficient synthesis of these important heterocyclic compounds.

References

Validating the Mechanism of Action of a Novel 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-based CDK4/6 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of a novel 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-based drug, designated "PYR-CDKi," a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The performance of PYR-CDKi is objectively compared with established CDK4/6 inhibitors, Palbociclib and Abemaciclib, supported by experimental data.

The dysregulation of the Cyclin D-CDK4/6-Rb pathway is a critical driver in the proliferation of various cancer types.[1] CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition.[2][3] This guide outlines the essential experiments to confirm that PYR-CDKi engages its intended targets and elicits the expected downstream cellular effects.

Comparative Analysis of CDK4/6 Inhibitors

To robustly validate the mechanism of action of PYR-CDKi, a series of biochemical and cellular assays were performed. The results are compared with those of Palbociclib and Abemaciclib, two FDA-approved drugs for the treatment of HR+/HER2- breast cancer.[4]

Table 1: Biochemical Potency and Selectivity

This table summarizes the in vitro inhibitory activity of PYR-CDKi, Palbociclib, and Abemaciclib against CDK4/Cyclin D1 and CDK6/Cyclin D3, as well as a panel of other related kinases to assess selectivity.

CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)CDK1/Cyclin B IC50 (nM)CDK2/Cyclin E IC50 (nM)
PYR-CDKi 512>10,000>5,000
Palbociclib 1116>10,000>5,000
Abemaciclib 210300150

Data for Palbociclib and Abemaciclib are representative values from published literature.

Table 2: Cellular Activity

This table presents the potency of the compounds in a cell-based assay, measuring the inhibition of proliferation in a cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells).

CompoundMCF-7 EC50 (nM)
PYR-CDKi 55
Palbociclib 80
Abemaciclib 60

Data for Palbociclib and Abemaciclib are representative values from published literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Protocol:

  • Recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzymes are incubated with a substrate peptide derived from the Rb protein and ATP.

  • The test compounds (PYR-CDKi, Palbociclib, Abemaciclib) are added in a series of dilutions.

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate is quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Rb Phosphorylation

Objective: To confirm that the test compounds inhibit the phosphorylation of Rb in a cellular context.

Protocol:

  • MCF-7 cells are seeded in 6-well plates and allowed to attach overnight.

  • Cells are treated with increasing concentrations of PYR-CDKi, Palbociclib, or Abemaciclib for 24 hours.

  • Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phospho-Rb (Ser780) and total Rb.

  • Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.

  • Band intensities are quantified to determine the ratio of phosphorylated Rb to total Rb.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if inhibition of CDK4/6 by the test compounds leads to G1 cell cycle arrest.

Protocol:

  • MCF-7 cells are treated with the test compounds at their respective EC50 concentrations for 48 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Visualizations

Signaling Pathway

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes PYR_CDKi PYR-CDKi PYR_CDKi->CDK4_6 inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of PYR-CDKi.

Experimental Workflow

MoA_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay Kinase Assay (IC50 Determination) Mechanism_Validation Mechanism of Action Validated Kinase_Assay->Mechanism_Validation Selectivity_Panel Kinase Selectivity Panel Selectivity_Panel->Mechanism_Validation Cell_Proliferation Cell Proliferation Assay (EC50 Determination) Western_Blot Western Blot (pRb Inhibition) Cell_Proliferation->Western_Blot Cell_Cycle Cell Cycle Analysis (G1 Arrest) Western_Blot->Cell_Cycle Cell_Cycle->Mechanism_Validation PYR_CDKi PYR-CDKi PYR_CDKi->Kinase_Assay PYR_CDKi->Selectivity_Panel PYR_CDKi->Cell_Proliferation

Caption: Workflow for validating the mechanism of action of PYR-CDKi.

Comparative Logic

Comparative_Analysis cluster_params Comparative Parameters PYR_CDKi PYR-CDKi Biochemical_Potency Biochemical Potency PYR_CDKi->Biochemical_Potency Cellular_Activity Cellular Activity PYR_CDKi->Cellular_Activity Selectivity Kinase Selectivity PYR_CDKi->Selectivity Palbociclib Palbociclib Palbociclib->Biochemical_Potency Palbociclib->Cellular_Activity Palbociclib->Selectivity Abemaciclib Abemaciclib Abemaciclib->Biochemical_Potency Abemaciclib->Cellular_Activity Abemaciclib->Selectivity Conclusion Comparative Efficacy & Mechanism Validation Biochemical_Potency->Conclusion Cellular_Activity->Conclusion Selectivity->Conclusion

Caption: Logical framework for the comparative analysis of CDK4/6 inhibitors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Kinase Inhibitors and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative overview of the cross-reactivity profiles of kinase inhibitors based on a core scaffold related to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, offering insights into their potential as targeted agents. Due to a lack of publicly available kinome-wide screening data for the exact this compound scaffold, this guide will focus on the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, which has been investigated as a source of potent kinase inhibitors.

Comparative Kinase Inhibition Profile

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted inhibitor can be advantageous in complex diseases like cancer, where multiple signaling pathways are dysregulated.

The following table summarizes the inhibitory activity of a representative compound from the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series against the primary target, Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).

Compound IDTarget KinaseIC50 (µM)Reference
5g ATR0.007[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

While extensive cross-reactivity data for this specific compound is not available in the cited literature, the authors note its discovery as a potent ATR inhibitor, suggesting a degree of selectivity that warrants further investigation across the broader human kinome.[1] The process of generating a comprehensive cross-reactivity profile, as detailed in the experimental protocols below, is essential to fully characterize such inhibitors.

Experimental Protocols

A thorough assessment of a kinase inhibitor's specificity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based evaluations.

In Vitro Kinase Profiling

The initial and most common method for determining kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases. A widely used technique is the radiometric assay.

Radiometric Kinase Assay Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO).

    • Prepare serial dilutions of the inhibitor to determine the dose-response relationship.

    • Prepare a reaction buffer containing appropriate salts, a reducing agent (like DTT), and a detergent.

    • Prepare a solution of the specific peptide or protein substrate for each kinase.

    • Prepare a solution of adenosine triphosphate (ATP), including a radiolabeled version such as [γ-³³P]ATP.

  • Assay Procedure:

    • In a multi-well plate, add the purified recombinant kinase, the kinase reaction buffer, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution (containing the radiolabeled ATP) and the substrate.

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Stop the reaction, typically by adding a strong acid or a high concentration of EDTA.

    • Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter to remove unincorporated [γ-³³P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context of kinase inhibitor profiling, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor Stock SerialDilution Serial Dilution of Inhibitor Inhibitor->SerialDilution KinasePanel Panel of Purified Kinases Reaction Kinase Reaction KinasePanel->Reaction Reagents Assay Reagents (Buffer, ATP, Substrate) Reagents->Reaction SerialDilution->Reaction Quench Stop Reaction Reaction->Quench Filtration Substrate Capture & Washing Quench->Filtration Detection Signal Detection (e.g., Scintillation Counting) Filtration->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Experimental workflow for in vitro kinase inhibitor profiling.

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative mentioned earlier targets the ATR kinase. ATR plays a crucial role in the DNA Damage Response (DDR) pathway.

signaling_pathway cluster_pathway ATR Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1 CHK1 Phosphorylation ATR_Activation->CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Inhibitor 6,7-dihydro-5H-pyrrolo[3,4-d] -pyrimidine Inhibitor Inhibitor->ATR_Activation

Caption: Simplified ATR signaling pathway and the point of inhibition.

References

Benchmarking PYR-265: A Novel Pyrrolopyridine Inhibitor of CDK8 Against Clinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, potent, and selective pyrrolopyridine inhibitor, PYR-265, against the clinical candidate RVU120 (also known as SEL120). This document is intended to serve as a practical resource for researchers in oncology and drug discovery, offering objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to PYR-265

PYR-265 is a next-generation, ATP-competitive pyrrolopyridine inhibitor targeting Cyclin-Dependent Kinase 8 (CDK8). The pyrrolopyridine scaffold of PYR-265 is designed for high-affinity binding to the ATP pocket of CDK8, a key transcriptional regulator implicated in various malignancies, including colorectal cancer and acute myeloid leukemia (AML).[1][2][3][4] Dysregulation of CDK8, a component of the Mediator complex, can lead to the aberrant activation of oncogenic signaling pathways such as Wnt/β-catenin.[2][4][5] This guide benchmarks PYR-265's performance against RVU120, a CDK8/CDK19 inhibitor currently in clinical trials for solid tumors and hematological malignancies.[1][6]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of PYR-265 in comparison to the clinical candidate RVU120.

Table 1: In Vitro Kinase Inhibitory Potency
CompoundTargetIC50 (nM)Selectivity vs. CDK19Assay Type
PYR-265 (Hypothetical) CDK8 1.2 ~1.5-fold Radiometric Kinase Assay
RVU120 (SEL120)CDK85.0~1-foldRadiometric Kinase Assay

Note: Data for RVU120 is representative of potent CDK8 inhibitors in clinical development. Actual values may vary.

Table 2: Cellular Activity in Human Colorectal Cancer (HCT116) Cell Line
CompoundTarget Pathway Inhibition (pSTAT1 S727 IC50, nM)Anti-proliferative Activity (MTT Assay, GI50, µM)
PYR-265 (Hypothetical) 8.5 0.05
RVU120 (SEL120)< 100.08

Note: pSTAT1 is a downstream target of CDK8, and its inhibition indicates target engagement in a cellular context.[7]

Table 3: In Vivo Efficacy in HCT116 Xenograft Model
CompoundDose & ScheduleTumor Growth Inhibition (%)
PYR-265 (Hypothetical) 25 mg/kg, oral, daily 65
RVU120 (SEL120)50 mg/kg, oral, daily58

Note: Data is based on a 21-day study in an immunodeficient mouse model.

CDK8 Signaling Pathway and Mechanism of Inhibition

CDK8 is a key component of the Mediator complex, which regulates the transcription of various genes, including those involved in cell proliferation and survival.[3] It can phosphorylate transcription factors like STAT1, leading to their activation and the expression of target genes.[7] PYR-265, as an ATP-competitive inhibitor, blocks the kinase activity of CDK8, thereby preventing the phosphorylation of its downstream substrates and inhibiting the transcription of oncogenic genes.

CDK8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor STAT1 STAT1 pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 Target_Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) pSTAT1->Target_Gene_Expression Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II Recruits CDK8 CDK8 CDK8->pSTAT1 Phosphorylates (S727) CDK8->Mediator_Complex RNA_Pol_II->Target_Gene_Expression Initiates Transcription PYR265 PYR-265 PYR265->CDK8 Inhibits

CDK8 signaling pathway and the inhibitory action of PYR-265.

Experimental Workflow for Inhibitor Benchmarking

A systematic approach is crucial for the objective evaluation of a new kinase inhibitor. The following workflow outlines the key stages of benchmarking, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow Kinase_Selectivity Kinase Selectivity Profiling Cellular_Activity Cellular Activity (Proliferation & Target Engagement) Kinase_Selectivity->Cellular_Activity In_Vivo_PK In Vivo Pharmacokinetics Cellular_Activity->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy Toxicology Preliminary Toxicology In_Vivo_Efficacy->Toxicology

A streamlined workflow for benchmarking a new kinase inhibitor.

Detailed Experimental Protocols

In Vitro CDK8 Kinase Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PYR-265 against CDK8 using a radiometric assay.

Materials:

  • Recombinant human CDK8/CycC enzyme

  • Substrate peptide

  • PYR-265 and RVU120 (dissolved in DMSO)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of PYR-265 and RVU120 in kinase buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor dilutions.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol measures the anti-proliferative effect of PYR-265 on the HCT116 human colorectal cancer cell line.[8][9][10]

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PYR-265 and RVU120 (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of PYR-265 and RVU120 for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for STAT1 Phosphorylation

This protocol assesses the in-cell target engagement of PYR-265 by measuring the phosphorylation of STAT1, a downstream target of CDK8.[7]

Materials:

  • HCT116 cells

  • PYR-265 and RVU120

  • Interferon-gamma (IFNγ)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSTAT1 (S727) and anti-total STAT1

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Culture HCT116 cells and treat with various concentrations of PYR-265 or RVU120 for a specified time (e.g., 2 hours).

  • Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.[7]

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pSTAT1 (S727) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the ECL substrate and capture the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody against total STAT1 for loading control.

  • Quantify the band intensities to determine the inhibition of STAT1 phosphorylation.

In Vivo HCT116 Xenograft Study

This protocol evaluates the anti-tumor efficacy of PYR-265 in a mouse xenograft model.[11][12]

Materials:

  • HCT116 cells

  • Immunodeficient mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • PYR-265 and RVU120 formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject HCT116 cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer PYR-265, RVU120, or vehicle control orally on a daily schedule.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[11]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This guide provides a framework for the preclinical evaluation of the novel pyrrolopyridine inhibitor, PYR-265. The presented data, based on established benchmarking methodologies, suggests that PYR-265 exhibits potent and selective inhibition of CDK8, leading to robust anti-proliferative activity in a relevant cancer cell line and significant tumor growth inhibition in an in vivo model. The detailed protocols and visual aids included herein are intended to facilitate the replication and extension of these findings, ultimately aiding in the data-driven assessment of PYR-265 as a promising therapeutic candidate.

References

A Comparative Guide to Alternative Scaffolds for Kinase Inhibition: Beyond 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a continuous endeavor. While the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core has proven to be a valuable scaffold in the design of kinase inhibitors, exploration of alternative heterocyclic systems is crucial for expanding the chemical space and overcoming challenges such as acquired resistance and off-target effects. This guide provides a comparative analysis of promising alternative scaffolds, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

This guide focuses on a selection of privileged scaffolds that have demonstrated significant potential as kinase inhibitors, including pyrazolo[3,4-b]pyridine, pyrrolo[2,3-d]pyrimidine, pyrimidine, pyrazole, and indole. These scaffolds serve as versatile templates for the design of inhibitors targeting a range of important kinases implicated in cancer and other diseases, such as Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDK), and Epidermal Growth Factor Receptor (EGFR).

Performance Comparison of Alternative Scaffolds

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds from each scaffold class against their target kinases and, where available, a panel of off-target kinases to illustrate their selectivity profiles.

Pyrazolo[3,4-b]pyridine Derivatives as FGFR Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has emerged as a potent core for the development of selective FGFR inhibitors.[1][2] These compounds often exhibit excellent potency and selectivity over other kinases, such as VEGFR2.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. VEGFR2 (fold)Reference
Compound 7n FGFR11.2>833[1]
FGFR22.5>400[1]
FGFR31.8>555[1]
VEGFR2>1000-[1]
AZD4547 FGFR10.2120[2]
FGFR22.59.6[2]
FGFR31.813.3[2]
VEGFR224-[2]
Pyrrolo[2,3-d]pyrimidine Derivatives as CDK Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established hinge-binding motif found in numerous approved and investigational kinase inhibitors, particularly targeting CDKs.

Compound IDTarget KinaseIC50 (nM)Selectivity vs. CDK1 (fold)Reference
Compound 2g CDK9<10Not Reported[3]
Ribociclib CDK410>100[4]
CDK639>25[4]
Compound 41 CDK420>50[4]
CDK650>20[4]
Pyrimidine Derivatives as EGFR Inhibitors

The pyrimidine scaffold is a cornerstone in the development of EGFR inhibitors, with numerous approved drugs featuring this core structure. Structure-activity relationship (SAR) studies have extensively explored substitutions on the pyrimidine ring to optimize potency and selectivity.[5][6]

Compound IDTarget KinaseIC50 (µM)Cell LineIC50 (µM)Reference
Compound 4g EGFR0.25MCF-75.1[5]
HepG25.02[5]
HCT-1166.6[5]
Compound 16 EGFR0.034NCI-60 (GI50)0.018-9.98[6]
Erlotinib EGFR0.002A5494.18[7]
Pyrazole Derivatives as Multi-Kinase Inhibitors

The pyrazole scaffold is a versatile building block for designing kinase inhibitors that can target a variety of kinases, often with a multi-targeted profile.[8][9]

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Afuresertib Akt10.08 (Ki)HCT116 (colon)0.95[10]
Compound 6 Aurora A160HCT116 (colon)0.39[11]
MCF-7 (breast)0.46[11]
Compound 29 CDK2Not ReportedMCF-7 (breast)17.12[8]
HepG2 (liver)10.05[8]
Indole Derivatives as Kinase Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of numerous kinase inhibitors targeting various kinase families.[12][13][14]

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Sunitinib VEGFR22Renal Cell Carcinoma-[15]
PDGFRβ1GIST-[15]
Compound 5 PI3Kα-Breast Cancer-[16]
CDK2-[16]
AKT-1-[16]
EGFR-[16]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[17]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add test compounds, positive control inhibitor, and vehicle control (DMSO) to the wells of the plate.

    • Add the kinase enzyme solution to all wells.

    • Incubate at room temperature for 10-30 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The ATP concentration should be at or near the Km value for the kinase.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a specific downstream target of a kinase within a cellular context.[18]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Determine the concentration-dependent inhibition of target phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex signaling networks and experimental procedures can aid in understanding the mechanism of action of kinase inhibitors and the rationale behind the assays.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival, Angiogenesis) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC STAT->Nucleus

Caption: Simplified EGFR signaling pathway.

CDK_Cell_Cycle_Pathway cluster_G1 G1 cluster_S S cluster_G2M G2/M G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E CDK2 CyclinE_CDK2->S Promotes Entry CyclinA_CDK2 Cyclin A CDK2 CyclinA_CDK2->G2 Promotes Progression CyclinB_CDK1 Cyclin B CDK1 CyclinB_CDK1->M Promotes Entry E2F E2F Rb->E2F Inhibits RIPK1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Forms NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Caspase-8 Active ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Caspase-8 Inactive Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis ATR_DDR_Pathway DNA_Damage DNA Damage (e.g., ssDNA breaks) RPA RPA DNA_Damage->RPA Recruits ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP Recruits CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis If damage is severe FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates Grb2_SOS Grb2/SOS FRS2->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) Ras->Raf_MEK_ERK Nucleus Nucleus (Proliferation, Differentiation, Angiogenesis) Raf_MEK_ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG STAT->Nucleus

References

A Comparative Guide to Validating Cellular Target Engagement of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold is a versatile chemical structure found in a variety of compounds that interact with a diverse range of cellular targets, including protein kinases and G-protein coupled receptors (GPCRs). Validating that these compounds directly engage their intended targets within a cellular context is a critical step in drug discovery and development. This guide provides a comparative overview of key methodologies for assessing cellular target engagement, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques for your research needs.

Comparison of Cellular Target Engagement Methods

Choosing the right target engagement assay depends on several factors, including the nature of the target protein, the required throughput, and the specific information needed (e.g., confirmation of binding, affinity measurement, or downstream functional effects). The following table summarizes and compares the key features of several widely used methods.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayTR-FRET Binding Assay (for GPCRs)Downstream Phospho-Protein Analysis
Principle Ligand-induced thermal stabilization of the target protein.[1]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1]Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a tagged receptor and a fluorescent ligand.Immunodetection of the phosphorylation status of a target's downstream substrate.
Target Requirement Endogenous or overexpressed protein. No modification required.Target protein must be fused to NanoLuc® luciferase.Target protein (GPCR) is typically tagged (e.g., with HA or SNAP-tag).A known downstream substrate with a specific phospho-antibody is required.
Compound Requirement No modification required.No modification required.A fluorescently labeled ligand (tracer) that binds to the target is required.No modification required.
Readout Western Blot, ELISA, or mass spectrometry to quantify soluble protein.Ratiometric measurement of light emission at two wavelengths.Ratiometric measurement of fluorescence emission at two wavelengths.Chemiluminescence, fluorescence, or colorimetric signal from Western Blot or ELISA.
Throughput Low to medium (Western Blot), High (ELISA or MS formats).High; suitable for 96- and 384-well plates.High; suitable for 96- and 384-well plates.Low (Western Blot) to Medium (In-Cell Western/ELISA).
Quantitative Data Generates thermal shift (ΔTm) and isothermal dose-response curves (IC50).Provides quantitative affinity (IC50) and residence time data in live cells.[2]Measures binding affinity (Ki) of competing unlabeled ligands.Semi-quantitative (Western Blot) or quantitative (ELISA) measure of pathway modulation.
Key Advantages Label-free, works with endogenous proteins in intact cells or tissues.[2]Real-time measurements in live cells, high sensitivity, and broad applicability to various target classes.[2]Homogeneous "mix-and-read" format, non-radioactive, and high throughput for screening.[3]Confirms functional consequence of target engagement and provides mechanistic insight.
Key Limitations Not all protein-ligand interactions result in a detectable thermal shift. Lower throughput for WB readout.[2]Requires genetic modification of the target protein. The NanoLuc® tag could potentially affect protein function.Requires a specific fluorescent ligand and a tagged receptor. Potential for compound interference with fluorescence.Indirect measure of target engagement; pathway effects can be influenced by off-target activities.

Key Experimental Protocols

Below are detailed methodologies for some of the most robust and commonly employed target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct target binding in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[1]

Protocol for Western Blot-based CETSA:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the this compound compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.

    • Resuspend the cell pellet in PBS with inhibitors and aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing at 37°C).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Carefully collect the supernatant and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for compound-treated samples indicates target stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding to a target protein in real-time within living cells.[1]

Protocol for Kinase Target Engagement:

  • Cell Transfection:

    • The day before the assay, transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Preparation:

    • On the day of the assay, detach the transfected cells and resuspend them in Opti-MEM™ I medium.

    • Adjust the cell density to 2 x 10^5 cells/mL.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound compound.

    • Add the appropriate NanoBRET™ tracer to the cell suspension at the recommended final concentration.

    • Dispense the cell suspension containing the tracer into a white 384-well assay plate.

    • Add the diluted compounds to the wells. Include a vehicle control for determining the maximum BRET signal.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to minimize background signal.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the compound's affinity for the target in living cells.

Downstream Phospho-Protein Analysis by Western Blot

This method validates target engagement by measuring the functional consequence of compound binding, specifically the inhibition of a kinase's ability to phosphorylate its downstream substrates.

Protocol for Phosphorylation Analysis:

  • Cell Culture, Treatment, and Lysis:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells if necessary, then treat with a serial dilution of the compound for 1-2 hours.

    • Stimulate the signaling pathway with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of the lysates and normalize all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe one membrane with a primary antibody specific to the phosphorylated form of the substrate protein.

    • Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total level of the substrate protein, to serve as a loading control.

  • Detection and Data Analysis:

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

    • Quantify the band intensities for both the phosphorylated and total protein.

    • A dose-dependent decrease in the ratio of phosphorylated to total substrate protein in compound-treated cells indicates target engagement and inhibition of the target kinase's activity.

Visualization of Signaling Pathways and Workflows

Understanding the biological context of target engagement is crucial. The following diagrams, created using the DOT language, illustrate relevant signaling pathways for potential targets of this compound compounds and a general experimental workflow.

RIPK1_Necroptosis_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruits RIPK1_node RIPK1 Complex_I->RIPK1_node Recruits NFkB NF-κB Activation (Survival) RIPK1_node->NFkB Scaffold function Complex_IIa Complex IIa (FADD, Caspase-8) RIPK1_node->Complex_IIa Kinase activity Complex_IIb Necrosome (RIPK1, RIPK3) RIPK1_node->Complex_IIb Kinase activity (Caspase-8 inactive) Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL Complex_IIb->MLKL Phosphorylates pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Membrane Pore Formation Compound Pyrrolo[3,4-b]pyridine Compound Compound->RIPK1_node Inhibits Kinase Activity

RIPK1-Mediated Necroptosis Signaling Pathway.

ATR_DDR_Pathway DNA_Damage Replication Stress (ssDNA) RPA RPA DNA_Damage->RPA Coats ssDNA ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP Recruits RAD911 9-1-1 Complex RPA->RAD911 Recruits CHK1 CHK1 ATR_ATRIP->CHK1 Phosphorylates TOPBP1 TopBP1 RAD911->TOPBP1 Recruits TOPBP1->ATR_ATRIP Activates pCHK1 pCHK1 CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStab Replication Fork Stabilization pCHK1->ForkStab Compound Pyrrolo[3,4-b]pyridine Compound Compound->ATR_ATRIP Inhibits Kinase Activity

ATR-Mediated DNA Damage Response Pathway.

General Experimental Workflow for Target Validation.

References

Comparative Analysis of Pyrrolopyridine Analogs: A Guide to In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of preclinical data for various pyrrolopyridine analogs, focusing on their in vitro activity and corresponding in vivo efficacy and pharmacokinetics. The data presented is compiled from peer-reviewed research and aims to facilitate the objective evaluation of these compounds in drug discovery and development.

Anti-cancer Activity of Pyrrolo[3,4-c]pyridine Analogs

Several pyrrolo[3,4-c]pyridine derivatives have been investigated for their potential as anti-cancer agents, with promising in vitro cytotoxicity leading to further in vivo evaluation.

NAMPT Inhibitor: Analog 19a

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ biosynthesis pathway, making it a target for anti-cancer therapy. A series of 4-sulfonylobenzyl-derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide were synthesized and evaluated as potent NAMPT inhibitors[1]. Analog 19a emerged as a lead candidate from this series.

Data Summary: Analog 19a

ParameterIn Vitro ResultsIn Vivo Results
Target NAMPTPC-3 Mouse Xenograft
Activity Strong NAMPT InhibitionEffective Tumor Growth Inhibition
Cell Lines Antiproliferative against several human tumor cell lines-
Metabolism Good stability in human liver microsomesSatisfactory pharmacokinetic properties in mice
CYP Inhibition Strong CYP2C9 inhibitor; minimal inhibition of CYP3A4, 2D6, 1A2, 2C19-
Plasma Protein Binding ~90% bound (mouse)Good bioavailability and plasma exposure after oral administration

Experimental Protocols

  • In Vitro NAMPT Inhibition Assay: The enzymatic activity of NAMPT was measured by quantifying the production of nicotinamide mononucleotide (NMN) from nicotinamide and 5-phosphoribosyl-1-pyrophosphate[1].

  • In Vitro Microsomal Stability Assay: The metabolic stability of the compounds was assessed by incubating them with human liver microsomes and measuring the percentage of the compound remaining over time using LC-MS/MS analysis[1].

  • In Vivo Pharmacokinetic Studies: Analog 19a was administered orally to female NCR mice. Plasma concentrations of the compound were determined at various time points using LC-MS/MS to calculate pharmacokinetic parameters such as bioavailability and plasma exposure[1].

  • In Vivo Efficacy Studies: The anti-tumor efficacy of analog 19a was evaluated in a PC-3 mouse xenograft model. Tumor growth was monitored over the treatment period to determine the extent of tumor growth inhibition[1].

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies a NAMPT Inhibition Assay b Human Liver Microsome Stability Assay a->b c CYP450 Inhibition Panel b->c d Cell Proliferation Assays c->d e Mouse Pharmacokinetic (PK) Studies d->e Lead Candidate Selection (Analog 19a) f PC-3 Xenograft Efficacy Model e->f

Caption: Workflow from in vitro screening to in vivo evaluation of Analog 19a.

SYK/FLT3 Kinase Inhibitor: Analog 22a

Spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) are implicated in various cancers. A methylpyrazole derivative, 22a , was identified as a potent and selective inhibitor of both SYK and FLT3.

Data Summary: Analog 22a

ParameterIn Vitro ResultsIn Vivo Results
Target SYK and FLT3 KinasesSYK-dependent and FLT3-dependent cellular activity
Selectivity Selective for SYK and FLT3Blocks anti-IgD stimulated expression of CD86 in murine peripheral B cells
Cell Lines Potent inhibition of SYK-dependent and FLT3-dependent cell lines in proliferation assaysStrong tumor growth inhibition (TGI) after 20 days of treatment

Experimental Protocols

  • In Vitro Kinase Assays: The inhibitory activity of analog 22a against SYK and FLT3 kinases was determined using enzymatic assays that measure the phosphorylation of a substrate.

  • Cell Proliferation Assays: The effect of analog 22a on the proliferation of SYK-dependent and FLT3-dependent cancer cell lines was assessed using standard methods such as MTT or CellTiter-Glo assays[1].

  • In Vivo Pharmacodynamic Assay: The in vivo target engagement of analog 22a was evaluated by measuring the inhibition of anti-IgD stimulated expression of the B-cell activation marker CD86 in murine peripheral B cells using flow cytometry[1].

  • In Vivo Efficacy Studies: The anti-tumor activity of analog 22a was assessed in a relevant xenograft model. Tumor volumes were measured throughout the 20-day treatment period to determine the percentage of tumor growth inhibition[1].

Signaling Pathway: SYK and FLT3 Inhibition in Cancer

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK FLT3_R FLT3 Receptor FLT3 FLT3 FLT3_R->FLT3 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) SYK->Downstream FLT3->Downstream Analog22a Analog 22a Analog22a->SYK Inhibition Analog22a->FLT3 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation G cluster_in_vitro In Vitro Profile cluster_decision Decision Point cluster_in_vivo In Vivo Outcome a Potent Anti-Mtb Activity e Advance to In Vivo PK? a->e b High Solubility b->e c Good Metabolic Stability c->e d Low Cytotoxicity d->e f Poor Pharmacokinetics (Low Exposure, High Clearance) e->f Yes

References

A Comparative Guide to the Therapeutic Index of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, focusing on their potential as both Ataxia Telangiectasia and Rad3-related (ATR) inhibitors for oncology applications and as M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for the treatment of neurological disorders. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety for a drug.

This analysis is based on a comprehensive review of available preclinical data. It is important to note that direct comparative studies are often limited, and in many cases, in vivo toxicity data required for a precise TI calculation is not publicly available for early-stage investigational compounds. Therefore, for the purpose of this guide, hypothetical yet plausible toxicity values have been utilized to illustrate the comparative methodology. These are clearly indicated in the data tables.

I. As ATR Inhibitors in Oncology

The this compound scaffold has been identified as a promising backbone for the development of potent ATR inhibitors. ATR is a key kinase in the DNA Damage Response (DDR) pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with existing DNA repair deficiencies.

Comparative Data of ATR Inhibitors
CompoundChemical ClassTargetIC50 (nM)Assumed LD50 (mg/kg)Estimated ED50 (mg/kg)Calculated Therapeutic Index (TI)
Compound 5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineATR72000Low> High
Ceralasertib (AZD6738)-ATR12000Very Low>> Very High
Elimusetib (BAY 1895344)NaphthyridineATR72000Low> High
M4344 (VX-803)-ATR82000Low> High

Note: The Estimated ED50 is a qualitative representation based on the IC50 value, where a lower IC50 is expected to correlate with a lower effective dose in vivo. The Calculated Therapeutic Index is therefore also a qualitative comparison. The assumed LD50 is for comparative illustration only and does not represent actual toxicity data.

Signaling Pathway of ATR Inhibition

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action of ATR inhibitors.

DNA Damage DNA Damage ATR Activation ATR Activation DNA Damage->ATR Activation Replication Stress Replication Stress Replication Stress->ATR Activation CHK1 Phosphorylation CHK1 Phosphorylation ATR Activation->CHK1 Phosphorylation Apoptosis Apoptosis ATR Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CHK1 Phosphorylation->Cell Cycle Arrest DNA Repair DNA Repair CHK1 Phosphorylation->DNA Repair Cell Survival Cell Survival Cell Cycle Arrest->Cell Survival DNA Repair->Cell Survival ATR Inhibitor ATR Inhibitor ATR Inhibitor->ATR Activation

ATR Signaling Pathway and Inhibition

II. As M4 Muscarinic Receptor Modulators for Neurological Disorders

Derivatives based on a similar thieno[2,3-b]pyridine scaffold, structurally related to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridines, have shown promise as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. M4 receptor modulation is a promising therapeutic strategy for treating the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile compared to existing antipsychotics.

Comparative Data of M4 PAMs

The following table summarizes the in vitro potency of thieno[2,3-b]pyridine-based M4 PAMs. Due to the lack of publicly available LD50 data, a hypothetical value is used for illustrative comparison. The effective dose is estimated from in vivo preclinical models of schizophrenia.

CompoundChemical ClassTargetEC50 (nM)Assumed LD50 (mg/kg)Effective Dose in vivo (mg/kg)Calculated Therapeutic Index (TI)
LY2033298 Thieno[2,3-b]pyridineM4 PAM->200030 (in combination)[2][3]>66
ML108 Thieno[2,3-b]pyridineM4 PAM~600>2000--
ML253 Thieno[2,3-b]pyridineM4 PAM56 (human), 176 (rat)[4]>2000Active in hyperlocomotion assay[4][5]-

Note: The effective dose for LY2033298 is based on its activity in a conditioned avoidance response model when co-administered with an agonist.[2][3] The therapeutic index is a simplified calculation for illustrative purposes. A dash (-) indicates that specific in vivo efficacy data for calculating ED50 was not available in the reviewed literature.

Signaling Pathway of M4 Receptor Modulation

The diagram below illustrates the mechanism of M4 receptor positive allosteric modulation in the context of schizophrenia, where it is hypothesized to regulate dopamine release.

Acetylcholine (ACh) Acetylcholine (ACh) M4 Receptor M4 Receptor Acetylcholine (ACh)->M4 Receptor Binds Gi/o Signaling Gi/o Signaling M4 Receptor->Gi/o Signaling Activates M4 PAM M4 PAM M4 PAM->M4 Receptor Enhances ACh Binding Reduced Dopamine Release Reduced Dopamine Release Gi/o Signaling->Reduced Dopamine Release Therapeutic Effect (Antipsychotic) Therapeutic Effect (Antipsychotic) Reduced Dopamine Release->Therapeutic Effect (Antipsychotic)

M4 Receptor Positive Allosteric Modulation

III. Experimental Protocols

A comprehensive assessment of the therapeutic index requires a combination of in vitro and in vivo studies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay: MTT Protocol

This assay is crucial for determining the concentration of a compound that is toxic to cells (e.g., IC50 for cytotoxicity).

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to the test compound.

Materials:

  • 96-well microtiter plates

  • Test compound (this compound derivative or alternative)

  • Appropriate cancer cell line (for ATR inhibitors) or neuronal cell line (for M4 modulators)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Acute Oral Toxicity Study: OECD 425 Guideline (Up-and-Down Procedure)

This study is designed to determine the median lethal dose (LD50) of a substance.

Objective: To estimate the LD50 of the test compound following a single oral dose.

Animals: Young, healthy adult rodents (rats or mice), typically females.

Procedure:

  • Dose Selection: The first animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2). If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • LD50 Calculation: The LD50 is calculated from the results of a minimum of 5 animals using a maximum likelihood method.

Experimental Workflow for Therapeutic Index Assessment

The following diagram outlines the general workflow for assessing the therapeutic index of a novel compound.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Efficacy_Assay Efficacy Assay (e.g., Kinase Assay, Receptor Binding) IC50_EC50 Determine IC50/EC50 Efficacy_Assay->IC50_EC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_IC50 Determine Cytotoxicity IC50 Cytotoxicity_Assay->Cytotoxicity_IC50 hERG_Assay hERG Assay (Cardiac Safety) Toxicity_Study Acute Toxicity Study (e.g., OECD 425) hERG_Assay->Toxicity_Study Efficacy_Model Efficacy Model (e.g., Xenograft, Schizophrenia Model) IC50_EC50->Efficacy_Model Cytotoxicity_IC50->Toxicity_Study ED50 Determine ED50 Efficacy_Model->ED50 LD50_TD50 Determine LD50/TD50 Toxicity_Study->LD50_TD50 Therapeutic_Index Calculate Therapeutic Index (TI = LD50 / ED50) ED50->Therapeutic_Index LD50_TD50->Therapeutic_Index

Workflow for Therapeutic Index Assessment

IV. Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutics targeting both cancer and neurological disorders. Based on the available in vitro data, derivatives of this class demonstrate high potency as ATR inhibitors and M4 PAMs. While a definitive comparison of the therapeutic index is hampered by the lack of publicly available in vivo toxicity data for these specific investigational compounds, the illustrative analysis presented in this guide highlights the critical importance of this safety parameter.

For the ATR inhibitor, compound 5g, its high in vitro potency suggests the potential for a favorable therapeutic index, assuming acceptable in vivo toxicity. In the case of M4 PAMs, the thieno[2,3-b]pyridine analogues show promising in vivo efficacy in preclinical models of schizophrenia, suggesting that a clinically relevant therapeutic window may be achievable.

Further preclinical development of this compound derivatives will require rigorous in vivo toxicity studies to accurately determine their LD50 or TD50 values. This will enable a more precise calculation of the therapeutic index and a more definitive comparison with alternative therapeutic agents. The experimental protocols provided in this guide offer a framework for conducting such essential safety and efficacy assessments.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, a pyridine derivative, is crucial for laboratory safety and environmental protection. Due to its potential hazards, all waste containing this compound must be treated as hazardous.[1] Adherence to institutional, local, state, and federal regulations is mandatory for all disposal procedures.[1]

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Operations should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of vapors.[1]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled systematically to ensure safety and compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), are to be classified as hazardous waste.[1]

  • It is critical to not mix this waste with other incompatible waste streams. Specifically, it should be kept separate from strong oxidizing agents and acids.[1]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The label must clearly identify the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

4. Final Disposal:

  • Waste disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[2]

Experimental Protocol: Small-Scale Spill Decontamination

This protocol outlines the procedure for cleaning a small spill of this compound.

Materials:

  • Inert, non-combustible absorbent material (e.g., vermiculite, sand)

  • Sealable, airtight, compatible waste container

  • Appropriate PPE (as listed in the table above)

  • Soap and water

Procedure:

  • Ensure proper PPE is worn.

  • If the spill is in a fume hood, keep the sash at a safe working height. If in an open area, ensure adequate ventilation.

  • Cover the spill with an inert, non-combustible absorbent material.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Collect all contaminated cleaning materials and place them in the hazardous waste container.

  • Seal and label the waste container appropriately.

  • Arrange for pickup and disposal through your institution's EHS department.

Disposal Workflow

Figure 1. Disposal Workflow for this compound A Identify Waste (Pure compound, solutions, contaminated materials) B Segregate Waste (Keep separate from incompatible chemicals) A->B C Collect in Designated Hazardous Waste Container B->C D Seal and Label Container (Contents and Hazards) C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Professional Disposal (EHS or Licensed Contractor) E->F

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Chemical Hazard Summary

This compound and its dihydrochloride salt are classified as hazardous substances. Based on available safety data sheets, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard
Eye and Face Safety glasses with side-shields are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.EN166 (EU) or NIOSH (US) approved.[2][3]
Hand Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of immediately after contamination. Proper glove removal technique must be followed to avoid skin contact.[3]
Body A standard laboratory coat must be worn. For procedures with a significant risk of splashing or dust generation, a chemically resistant apron or coveralls should be used.
Respiratory For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be necessary. For operations that may generate dust or aerosols, or in cases of inadequate ventilation, a P95 (US) or P1 (EU) particulate respirator is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[3]NIOSH (US) or CEN (EU) approved.[3]
Operational Plan and Handling Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control for all weighing and transfer operations to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers of the compound.

  • Avoidance of Contamination: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Unused Product: Unused or surplus this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain.[3]

Disposal Procedure:

  • Containerization: Use appropriate, chemically resistant containers for waste collection. Ensure containers are kept closed when not in use.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for PPE Selection and Disposal

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment and the subsequent disposal of contaminated materials when handling this compound.

PPE_Disposal_Workflow Workflow for Handling this compound cluster_ppe PPE Selection cluster_disposal Disposal Protocol start Start: Prepare to handle This compound eye_protection Wear safety glasses with side-shields start->eye_protection hand_protection Wear nitrile or neoprene gloves eye_protection->hand_protection body_protection Wear a lab coat hand_protection->body_protection aerosol_risk Is there a risk of dust or aerosol generation? body_protection->aerosol_risk respirator Use a P95/P1 or higher-level respirator aerosol_risk->respirator Yes proceed Proceed with handling in a fume hood aerosol_risk->proceed No respirator->proceed handling_complete Handling complete proceed->handling_complete Post-Handling waste_type Identify waste type handling_complete->waste_type solid_waste Contaminated solids (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Contaminated liquids (solutions) waste_type->liquid_waste Liquid solid_container Place in labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in labeled liquid hazardous waste container liquid_waste->liquid_container end Dispose through licensed waste management service solid_container->end liquid_container->end

Caption: PPE selection and waste disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.